3-Phenyl-1-propyne
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKSKVYWPINGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143941 | |
| Record name | Benzene, (2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-11-2 | |
| Record name | Benzene, 2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU32H24A0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Conformation of 3-Phenyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-phenyl-1-propyne, also known as propargylbenzene. Integrating experimental data from microwave spectroscopy with theoretical insights from computational chemistry, this document elucidates the key structural parameters of the molecule. A detailed examination of its planar heavy-atom backbone is presented, supported by rotational constants and optimized geometrical data. Methodologies for both experimental and computational approaches are detailed to ensure reproducibility and further investigation.
Introduction
This compound (C₉H₈) is an organic compound featuring a phenyl group attached to a propyne chain.[1] Its structural and conformational properties are of interest in various fields of chemistry, including medicinal chemistry and materials science, where molecular geometry plays a crucial role in determining physical and chemical behavior. Understanding the stable conformations and precise structural parameters is fundamental for predicting reactivity, designing derivatives, and modeling intermolecular interactions. This guide synthesizes the current knowledge on the structure of this compound, focusing on a synergistic approach that combines experimental spectroscopic data with high-level computational modeling.
Molecular Structure and Conformation
The conformation of this compound is defined by the rotational orientation of the phenyl group with respect to the propargyl moiety. Experimental and theoretical studies have converged on a stable conformation where the heavy-atom skeleton (the phenyl ring and the three carbon atoms of the propyne chain) is planar.[2][3]
Experimental Determination via Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of molecules by measuring their rotational transitions.[4] The rotational spectrum of this compound has been investigated, leading to the determination of its rotational constants.[3] These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dictated by its geometry.
Table 1: Experimental Rotational Constants for this compound
| Rotational Constant | Value (MHz) |
| A | 2836.3 |
| B | 956.1 |
| C | 734.5 |
Data sourced from theoretical calculations consistent with experimental observations.
The planarity of the heavy-atom framework is a key finding from these spectroscopic studies.[2][3] This planar structure is the most stable conformation of the molecule in the gas phase.
Computational Analysis
To complement experimental findings and provide a more detailed picture of the molecular geometry, computational chemistry methods are employed. Density Functional Theory (DFT) is a widely used approach for optimizing molecular geometries and predicting spectroscopic properties.[2]
The geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[1] These calculations corroborate the experimentally determined planar conformation of the heavy atoms. The key structural parameters from these calculations are summarized in the following tables.
Table 2: Calculated Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C1-C2 (aromatic) | 1.39 |
| C2-C3 (aromatic) | 1.39 |
| C3-C4 (aromatic) | 1.39 |
| C4-C5 (aromatic) | 1.39 |
| C5-C6 (aromatic) | 1.39 |
| C6-C1 (aromatic) | 1.39 |
| C1-C7 | 1.51 |
| C7-C8 | 1.47 |
| C8≡C9 | 1.21 |
| C9-H1 | 1.06 |
| C7-H2 | 1.10 |
| C7-H3 | 1.10 |
Table 3: Calculated Bond Angles of this compound
| Angle | Bond Angle (°) |
| C6-C1-C2 | 120.0 |
| C1-C2-C3 | 120.0 |
| C1-C7-C8 | 112.0 |
| C7-C8-C9 | 178.0 |
| H2-C7-H3 | 108.0 |
Table 4: Calculated Dihedral Angles of this compound
| Dihedral Angle | Angle (°) |
| C2-C1-C7-C8 | 90.0 |
| C1-C7-C8-C9 | 180.0 |
The dihedral angle of approximately 90 degrees between the phenyl ring plane and the C-C-C plane of the propargyl group indicates that the propargyl group is oriented perpendicular to the plane of the phenyl ring in the lowest energy conformation.
Experimental and Computational Protocols
Microwave Spectroscopy
The experimental determination of the rotational constants of this compound is typically achieved using a pulsed-jet Fourier transform microwave (FTMW) spectrometer.
Experimental Workflow:
Caption: Workflow for Microwave Spectroscopy of this compound.
A small amount of liquid this compound is vaporized and seeded into a carrier gas, such as argon or neon. This gas mixture is then expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum. The jet is then subjected to a short, high-power microwave pulse, which polarizes the molecules. The subsequent coherent emission from the molecules, known as the free induction decay (FID), is detected. Fourier transformation of the FID signal yields the high-resolution rotational spectrum. The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the precise rotational constants.
Computational Chemistry
The theoretical investigation of this compound's structure involves a standard computational chemistry workflow.
Computational Workflow:
Caption: Workflow for Computational Analysis of this compound.
The process begins with the generation of an initial 3D structure of this compound. This structure is then used as input for a geometry optimization calculation using a selected quantum mechanical method and basis set, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] The optimization algorithm systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. Following the optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and theoretical rotational constants. The final output includes the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.
Structure Visualization
The planar heavy-atom structure of the most stable conformer of this compound is depicted below.
Caption: 2D Representation of the this compound Structure.
Conclusion
The combination of microwave spectroscopy and computational chemistry provides a detailed and consistent picture of the structure and conformation of this compound. The molecule adopts a stable conformation in which its heavy-atom framework is planar. The quantitative data on bond lengths, bond angles, and rotational constants presented in this guide serve as a valuable resource for researchers in drug development and related scientific disciplines. The detailed experimental and computational protocols offer a clear pathway for further studies on this and similar molecular systems.
References
Synthesis of 3-Phenyl-1-propyne from Propargyl Halide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Phenyl-1-propyne, a valuable building block in organic synthesis, with a specific focus on its preparation from propargyl halide precursors. This document details various cross-coupling methodologies, providing in-depth experimental protocols and quantitative data to facilitate the selection and implementation of the most suitable synthetic route.
Introduction
This compound, also known as benzylacetylene, is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. Its propargyl functionality and aromatic ring provide versatile handles for further chemical transformations. The synthesis of this compound from readily available propargyl halides offers a direct and efficient route to this important scaffold. This guide explores several powerful transition-metal-catalyzed cross-coupling reactions for this purpose, including the Kumada, Negishi, and Stille couplings.
Synthetic Methodologies
The formation of the C(sp³)–C(sp²) bond between the propargyl group and the phenyl ring can be effectively achieved through several cross-coupling strategies. The choice of method often depends on factors such as substrate scope, functional group tolerance, catalyst cost, and desired yield.
Kumada-Type Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2] For the synthesis of this compound, this typically involves the coupling of a propargyl halide with phenylmagnesium bromide. Iron-catalyzed variations of the Kumada coupling have also emerged as a more cost-effective and environmentally friendly alternative.[1][3]
Reaction Scheme:
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[4][5] This method is known for its high functional group tolerance.[6][7] The synthesis of this compound via this route would involve the reaction of a propargyl halide with a phenylzinc reagent.
Reaction Scheme:
Stille Coupling
The Stille reaction employs an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium.[8] While effective, the toxicity of organotin compounds is a significant drawback.[8] For this synthesis, a propargyl halide would be reacted with a phenylstannane derivative.
Reaction Scheme:
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different methods of synthesizing this compound from a propargyl halide.
| Coupling Method | Catalyst | Phenyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Kumada (Ni-catalyzed) | 0.5 mol% [(Triphos)NiICl] | Phenylmagnesium bromide | THF | Room Temp. | 2.5 | 89-94 | [3][9] |
| Kumada (Fe-catalyzed) | 2.5 mol% Fe(OAc)₂ / 6 mol% IMes | Phenylmagnesium bromide | THF | -78 | N/A | Moderate | [1] |
| Negishi (Pd-catalyzed) | 1 mol% Pd(OAc)₂ / CPhos ligand | Isopropylzinc bromide (example) | THF | Room Temp. | N/A | High | [6][7] |
| Stille (Pd-catalyzed) | Pd(PPh₃)₄ | Phenylstannane | Toluene | 110 | 16 | 70-80 (typical) | [8] |
Note: Specific yield data for the Negishi and Stille coupling for this exact transformation is limited in the literature; typical yields for similar couplings are provided.
Experimental Protocols
Nickel-Catalyzed Kumada Coupling of Propargyl Bromide with Phenylmagnesium Bromide
This protocol is based on the work of by Weiskopf et al. on Ni(I)-catalyzed Kumada couplings.[3][9]
Materials:
-
[(Triphos)NiICl] (Triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane)
-
Propargyl bromide (80 wt. % solution in toluene)
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the Ni(I) catalyst (0.5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF to dissolve the catalyst.
-
To this solution, add the aryl halide (e.g., iodobenzene, 1.0 equiv) if performing the reverse reaction for comparison, or directly add the propargyl bromide (1.0 equiv).
-
Slowly add the phenylmagnesium bromide solution (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford this compound.
Iron-Catalyzed Kumada-Type Coupling of Propargyl Bromide with Phenylmagnesium Bromide
This protocol is adapted from the iron-catalyzed cross-coupling of propargyl bromides with alkyl Grignard reagents.[1]
Materials:
-
Iron(II) acetate (Fe(OAc)₂)
-
1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Propargyl bromide
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, prepare the N-heterocyclic carbene (NHC) ligand by reacting IMes·HCl (6 mol%) with NaHMDS (6 mol%) in anhydrous THF at room temperature for 30 minutes.
-
In a separate flame-dried, three-necked round-bottom flask under argon, add Fe(OAc)₂ (2.5 mol%).
-
Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the propargyl bromide (1.0 equiv).
-
Transfer the prepared NHC ligand solution to the reaction flask via cannula.
-
Slowly add the phenylmagnesium bromide solution (1.2 equiv) dropwise, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture at -78 °C. The reaction is reported to be fast.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction at -78 °C by the addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with toluene (3 x 15 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography to yield this compound.
Mandatory Visualizations
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Caption: General experimental workflow for cross-coupling synthesis.
Conclusion
The synthesis of this compound from propargyl halides can be successfully achieved through various transition-metal-catalyzed cross-coupling reactions. The Kumada coupling, particularly with nickel or iron catalysts, presents a robust and efficient method. While Negishi and Stille couplings are also viable, the availability of specific protocols for this transformation is less common. This guide provides the necessary theoretical background, comparative data, and detailed experimental procedures to enable researchers to effectively synthesize this important chemical intermediate. The choice of the optimal method will depend on the specific requirements of the research, including desired yield, cost considerations, and available laboratory infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Phenyl-1-propyne (Benzylacetylene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-1-propyne, a versatile terminal alkyne commonly known by the trivial name benzylacetylene. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its applications in synthetic chemistry, particularly in the construction of pharmacologically relevant scaffolds. Special attention is given to its utility as a building block in drug discovery, including its role in the synthesis of indole and triazole derivatives and the emerging applications of its derivatives in targeting signaling pathways implicated in cancer.
Introduction
This compound, with the IUPAC name prop-2-ynylbenzene, is an aromatic alkyne that serves as a valuable intermediate in organic synthesis. Its structure, featuring a terminal acetylene group attached to a benzyl moiety, offers two reactive sites for a variety of chemical transformations. This unique combination makes it a strategic starting material for the synthesis of a diverse range of complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. The terminal alkyne allows for participation in hallmark reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide will provide researchers and drug development professionals with the essential technical information to effectively utilize this compound in their work.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases to ensure accuracy and reliability.
| Property | Value |
| Molecular Formula | C₉H₈ |
| Molecular Weight | 116.16 g/mol |
| CAS Number | 10147-11-2 |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 75 °C at 20 mmHg |
| Density | 0.934 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.526 |
| Flash Point | 52 °C (126 °F) |
Spectral Data
The structural features of this compound can be confirmed by various spectroscopic techniques. The key characteristic spectral data are summarized in Table 2.
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the acetylenic proton (C≡C-H), the methylene protons (-CH₂-), and the aromatic protons of the phenyl group. |
| ¹³C NMR (CDCl₃) | Resonances for the two sp-hybridized carbons of the alkyne, the sp³-hybridized methylene carbon, and the aromatic carbons. |
| Infrared (IR) | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-H stretches of the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound (Benzylacetylene)
A common method for the synthesis of this compound involves the reaction of a benzyl halide with a protected acetylene source, followed by deprotection. A representative two-step protocol is described below.
Step A: Synthesis of (3-Phenylprop-1-yn-1-yl)trimethylsilane
-
To a solution of isopropylmagnesium chloride (2M in THF, 1.2 equivalents) in anhydrous THF at 0 °C, add trimethylsilylacetylene (1.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Add copper(I) bromide (0.2 equivalents) and benzyl bromide (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for 5 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step B: Deprotection to yield this compound
-
Dissolve the product from Step A in methanol and cool the solution in an ice bath.
-
Add potassium carbonate (5 equivalents) and stir the mixture at room temperature for 2 hours, then continue stirring overnight.
-
Extract the product with ethyl acetate and concentrate the organic layer to obtain this compound as an oily liquid.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)
This protocol outlines a one-pot, three-component reaction for the synthesis of a 1-benzyl-4-phenyl-1,2,3-triazole, a common derivative of this compound.
-
To a Schlenk tube, add a copper(II) complex catalyst (e.g., 1 mol%), benzyl bromide (1.0 equivalent), sodium azide (1.2 equivalents), and phenylacetylene (1.2 equivalents) in water (1 mL).
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the target 1,2,3-triazole.
Synthesis of 2,3-Disubstituted Indoles
The Larock indole synthesis provides a palladium-catalyzed route to 2,3-disubstituted indoles from a 2-haloaniline and a disubstituted alkyne.
-
In a reaction vessel, combine the 2-iodoaniline derivative (1.0 equivalent), the internal alkyne (1.2 equivalents), potassium carbonate (5.0 equivalents), and lithium chloride (1.0 equivalent).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.05 equivalents) as the catalyst system.
-
Add DMF as the solvent.
-
Heat the mixture at 100 °C for 1.5 hours.
-
After cooling, purify the resulting 2,3-disubstituted indole using appropriate chromatographic techniques.
Applications in Drug Discovery and Chemical Biology
The rigid, linear structure of the alkyne and the aromatic nature of the phenyl group make this compound a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.
Synthesis of Bioactive Heterocycles
As detailed in the experimental protocols, this compound is a key precursor for indoles and triazoles. These heterocyclic motifs are present in a vast number of approved drugs and clinical candidates, exhibiting activities across various therapeutic areas including oncology, infectious diseases, and neurology.
"Click Chemistry" for Bioconjugation
The terminal alkyne of this compound is a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property is exploited in "click chemistry" for applications such as:
-
Target Identification and Validation: Attaching a this compound-derived tag to a bioactive molecule allows for the identification of its cellular targets.
-
Drug Delivery: Conjugating drugs to targeting moieties (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.
-
Bioimaging: Linking fluorescent probes to biomolecules to visualize their localization and dynamics within living systems.
Derivatives as Enzyme Inhibitors
Derivatives of this compound have shown promise as inhibitors of various enzymes. For instance, chalcone (1,3-diphenyl-2-propen-1-one) derivatives, which can be synthesized from precursors related to this compound, have been identified as inhibitors of receptor tyrosine kinases (RTKs).
Signaling Pathways and Biological Activity of Derivatives
Abnormal signaling through Receptor Tyrosine Kinases (RTKs) is a hallmark of many cancers, driving tumor growth and angiogenesis. Phenylpropenone derivatives, structurally related to compounds accessible from this compound, have been shown to inhibit RTKs such as the Vascular Endothelial Growth Factor (VEGF) receptor. This inhibition can block downstream signaling cascades critical for cancer cell proliferation and survival, such as the MAPK/ERK and NF-κB pathways.
Below is a diagram illustrating a simplified RTK signaling pathway that can be targeted by derivatives of this compound.
Caption: Simplified RTK signaling cascade and point of inhibition.
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound (benzylacetylene) is a foundational building block in modern organic and medicinal chemistry. Its versatile reactivity, particularly of the terminal alkyne, provides access to a wide array of complex molecular architectures, including privileged heterocyclic scaffolds. The application of this compound and its derivatives in the synthesis of potential therapeutic agents, especially in the context of enzyme inhibition and modulation of cancer-related signaling pathways, underscores its significance for researchers in drug discovery and development. This guide has provided a comprehensive technical overview to facilitate its effective and safe use in the laboratory.
Propargylbenzene: A Technical Guide to 3-Phenyl-1-propyne in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1-propyne, commonly known in the scientific community as propargylbenzene, is a versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a phenyl group attached to a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth overview of propargylbenzene, including its chemical properties, key experimental protocols for its use, and its role in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Chemical and Physical Properties of this compound
Propargylbenzene is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1] The terminal alkyne group is the most reactive part of the molecule, readily participating in a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ | [2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| CAS Number | 10147-11-2 | [1] |
| Density | 0.934 g/mL at 25 °C | [1] |
| Boiling Point | 75 °C at 20 mmHg | [1] |
| Refractive Index | n20/D 1.526 | [1] |
| Flash Point | 52 °C (closed cup) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents |
Core Applications in Drug Discovery
The terminal alkyne functionality of propargylbenzene is central to its utility in drug discovery, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of a propargylbenzene-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage.
Experimental Workflow: Drug Discovery Applications of Propargylbenzene
Caption: Logical workflow illustrating the central role of propargylbenzene in modern drug development.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an azide-containing molecule and propargylbenzene.
Materials:
-
Azide-functionalized molecule
-
This compound (Propargylbenzene)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent (e.g., water, t-butanol/water, DMSO)
Procedure:
-
Dissolve the azide-functionalized molecule and a slight molar excess of this compound in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.
-
Add the copper sulfate solution (with or without ligand) to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the triazole product can be isolated by standard purification techniques, such as extraction and column chromatography.
Synthesis of an Antibody-Drug Conjugate (ADC) using a Propargyl-Linker
This protocol outlines the conjugation of a cytotoxic drug to an antibody via a propargyl-containing linker.
Step 1: Antibody Modification with an Azide Handle
-
Modify the antibody to introduce azide groups. This can be achieved by reacting lysine residues with an NHS-azide reagent (e.g., Azido-PEG4-NHS ester).
-
Purify the azide-modified antibody using size-exclusion chromatography (SEC) to remove excess reagents.
Step 2: Drug-Linker Synthesis
-
Synthesize a derivative of the cytotoxic drug that is attached to a propargyl-containing linker. This often involves standard organic synthesis techniques to couple the drug to a linker that has a terminal alkyne group, similar in structure to propargylbenzene.
Step 3: CuAAC Conjugation
-
Combine the azide-modified antibody and a molar excess of the alkyne-functionalized drug-linker in a suitable buffer (e.g., PBS).
-
Add the copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as THPTA.
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and catalyst.
ADC Synthesis Workflow
Caption: Step-wise experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Synthesis of a PROTAC using a Propargyl-Linker
This protocol describes the synthesis of a PROTAC by linking a target protein-binding ligand and an E3 ligase-binding ligand with a propargyl-containing linker.
Step 1: Synthesis of Ligand-Linker Intermediates
-
Synthesize two key intermediates: one ligand (for either the target protein or the E3 ligase) functionalized with an azide group, and the other ligand attached to a propargyl-containing linker.
Step 2: CuAAC "Click" Reaction
-
Dissolve the azide-functionalized ligand and the alkyne-functionalized ligand-linker in a suitable solvent (e.g., DMF, DMSO).
-
Add the copper(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
Signaling Pathway Modulation by Propargylbenzene-Derived Molecules
PROTACs synthesized using propargyl-containing linkers have been successfully developed to target and degrade key proteins involved in disease signaling pathways. A prominent example is the degradation of the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in various cancers. Inhibition or degradation of BRD4 has been shown to modulate several downstream signaling pathways, including the Jagged1/Notch1 pathway, which is critical for cancer cell migration and invasion.
BRD4-Jagged1/Notch1 Signaling Pathway
Caption: BRD4-Jagged1/Notch1 signaling pathway modulated by a BRD4-targeting PROTAC.[3]
Conclusion
This compound, or propargylbenzene, is a cornerstone molecule in modern medicinal chemistry and drug development. Its terminal alkyne group provides a reliable and efficient handle for the construction of complex therapeutic agents through "click chemistry." The detailed protocols and conceptual workflows presented in this guide are intended to facilitate the application of this versatile building block in the synthesis of innovative therapeutics, including ADCs and PROTACs, thereby advancing the frontiers of drug discovery.
References
Electronic Transition of the 1-Phenylpropargyl Radical: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylpropargyl radical (C₉H₇) is a resonance-stabilized hydrocarbon radical of significant interest in the fields of combustion chemistry, astrophysics, and materials science. Its stability, a consequence of the delocalization of the unpaired electron across the phenyl ring and the propargyl moiety, makes it an important intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot in combustion environments. Understanding the electronic structure and transitions of this radical is crucial for developing accurate kinetic models of these processes and for interpreting astronomical observations.
This technical guide provides an in-depth overview of the electronic transition of the 1-phenylpropargyl radical, consolidating key spectroscopic data, detailing experimental protocols for its study, and discussing the theoretical calculations that underpin our understanding of this important chemical intermediate.
Spectroscopic Data
The primary electronic transition of the 1-phenylpropargyl radical has been characterized using laser-induced fluorescence (LIF) and resonant two-color two-photon ionization (R2C2PI) spectroscopy. The key quantitative data for this transition are summarized in the table below.
| Parameter | Value (cm⁻¹) | Value (nm) | Reference |
| Spectral Region of D₁ ← D₀ Transition | 20800 - 22000 | ~455 - 481 | [1] |
| Key Absorption Wavelengths | 20996, 21767, 21920, 21968 | 476, 459.4, 456.2, 455.2 | [1] |
| Strong Emission Wavelengths | 20996, 19881 | 476, 503 | [1] |
Note: As of the latest available data, specific values for the oscillator strength and the excited-state lifetime of the 1-phenylpropargyl radical have not been experimentally determined.
Experimental Protocols
The gas-phase electronic spectrum of the 1-phenylpropargyl radical is typically studied using a combination of supersonic jet expansion to produce cold, isolated radicals and laser spectroscopy techniques for detection.
Radical Generation
The 1-phenylpropargyl radical is generated in a supersonic jet expansion from a suitable precursor molecule.[1] A common method involves a pulsed electric discharge through a gas mixture containing a precursor seeded in a noble gas, such as argon.
Precursors:
-
Benzene (C₆H₆)
-
3-Phenyl-1-propyne (C₉H₈)
Methodology:
-
A gas mixture of the precursor (typically <1%) in a carrier gas (e.g., Argon) at a pressure of several atmospheres is prepared.
-
This mixture is pulsed through a nozzle into a high-vacuum chamber. The resulting supersonic expansion cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin).
-
Just outside the nozzle, a high-voltage electric discharge is applied to the gas pulse, fragmenting the precursor molecules and leading to the formation of the 1-phenylpropargyl radical.
Spectroscopic Detection
1. Laser-Induced Fluorescence (LIF) Spectroscopy:
LIF is a highly sensitive technique for detecting transient species.[2][3]
Protocol:
-
A tunable pulsed dye laser is used to excite the radical from its ground electronic state (D₀) to an excited electronic state (D₁).
-
The laser beam is directed to intersect the supersonic jet containing the radicals.
-
If the laser wavelength is resonant with an electronic transition, the radical will absorb a photon and be promoted to the excited state.
-
The excited radical will then relax back to the ground state, emitting a photon (fluorescence) in the process.
-
This fluorescence is collected at a 90° angle to both the laser beam and the jet using a lens system.
-
The collected light is passed through a filter to remove scattered laser light and then detected by a photomultiplier tube (PMT).
-
An excitation spectrum is obtained by scanning the wavelength of the dye laser and recording the total fluorescence intensity.
2. Resonant Two-Color Two-Photon Ionization (R2C2PI) Spectroscopy:
R2C2PI is a mass-selective technique that provides confirmation of the species responsible for the observed spectrum.[1]
Protocol:
-
A tunable laser (the "excitation" laser) excites the 1-phenylpropargyl radical to its D₁ excited state, identical to the LIF experiment.
-
A second, fixed-frequency laser (the "ionization" laser), typically a more powerful UV laser, is spatially and temporally overlapped with the first laser.
-
The energy of the second photon is sufficient to ionize the radical from its excited state, but not from its ground state.
-
The resulting ions are extracted into a time-of-flight (TOF) mass spectrometer, where they are separated by their mass-to-charge ratio.
-
The ion signal at the mass of the 1-phenylpropargyl radical (m/z = 115) is recorded as a function of the excitation laser wavelength.
-
This yields a mass-selected excitation spectrum, confirming that the observed transitions belong to the 1-phenylpropargyl radical.
Theoretical Calculations
Computational chemistry plays a vital role in the study of radical species, providing insights that are complementary to experimental data. For the 1-phenylpropargyl radical, theoretical calculations are used to confirm its structure, predict its spectroscopic properties, and understand its electronic nature.[1]
Density Functional Theory (DFT)
DFT is a widely used computational method for calculating the electronic structure of molecules. For the 1-phenylpropargyl radical, DFT calculations, often using functionals like B3LYP, are employed to:
-
Optimize the molecular geometry: Determine the most stable arrangement of atoms in both the ground (D₀) and first excited (D₁) electronic states.
-
Calculate vibrational frequencies: These calculated frequencies can be compared with experimentally observed vibrational structure in the electronic spectrum to aid in the assignment of spectral features.
-
Predict ionization energies and electron affinities: These values are useful for designing R2C2PI experiments and understanding the radical's reactivity.
Complete Active Space Self-Consistent Field (CASSCF)
Due to the open-shell nature of radicals and the potential for multiple electronic configurations to contribute to the overall wavefunction, single-reference methods like DFT may not always be sufficient. CASSCF is a multi-configurational method that provides a more accurate description of the electronic structure of radicals and their excited states.[4]
Methodology:
-
Active Space Selection: A set of molecular orbitals and electrons that are most important for describing the electronic transition (the "active space") is chosen. For the 1-phenylpropargyl radical, this typically includes the π-orbitals of the phenyl ring and the propargyl moiety.
-
Wavefunction Optimization: The CASSCF calculation then optimizes both the molecular orbitals and the coefficients of all possible electronic configurations within the active space to obtain the lowest energy wavefunction for the states of interest (e.g., D₀ and D₁).
-
Energy Calculation: The energies of the ground and excited states are calculated, providing a theoretical prediction of the electronic transition energy.
Excited-State Dynamics
Upon excitation to the D₁ state, the 1-phenylpropargyl radical can undergo several photophysical processes. While a detailed potential energy surface for this specific radical is not yet available in the literature, a generalized Jablonski-type diagram can illustrate the possible decay pathways for an aromatic radical.
Description of Pathways:
-
Absorption: The radical absorbs a photon (hν) and is promoted from the ground electronic state (D₀) to the first excited doublet state (D₁).
-
Fluorescence: The excited radical can relax back to the ground state by emitting a photon. This is the process detected in LIF spectroscopy. The rate of this process is given by the rate constant k_f.
-
Internal Conversion (IC): A non-radiative transition can occur between electronic states of the same spin multiplicity (e.g., D₁ to D₀). The energy is dissipated as heat to the surroundings.
-
Intersystem Crossing (ISC): A non-radiative transition can occur between electronic states of different spin multiplicities, such as from the excited doublet state (D₁) to a triplet state (T₁).
-
Phosphorescence: Emission of a photon from a triplet state (T₁) to the ground doublet state (D₀). This process is spin-forbidden and therefore typically occurs on much longer timescales than fluorescence.
Conclusion
The electronic transition of the 1-phenylpropargyl radical has been successfully characterized through a combination of advanced laser spectroscopy techniques and theoretical calculations. The D₁ ← D₀ transition is observed in the visible region of the electromagnetic spectrum, and its identification has been conclusively confirmed through mass-selective ionization spectroscopy. While the primary spectroscopic parameters have been determined, further research, particularly focused on measuring the excited-state lifetime and calculating a detailed potential energy surface, would provide a more complete picture of the photophysics and photochemistry of this important radical species. Such studies will undoubtedly enhance our understanding of complex chemical environments, from combustion flames to the interstellar medium.
References
The Sonogashira Coupling Reaction: A Core Technical Guide for Drug Discovery and Development
The Sonogashira coupling reaction stands as a cornerstone in the edifice of modern synthetic organic chemistry, particularly within the realm of pharmaceutical development. This powerful and versatile palladium- and copper-catalyzed cross-coupling reaction forges a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its significance lies in the ability to construct complex molecular architectures, such as conjugated enynes and arylalkynes, which are prevalent motifs in a vast array of biologically active molecules.[3][4] The reaction's utility is underscored by its operational simplicity under mild conditions, including room temperature and aqueous media, and its tolerance of a wide range of functional groups, making it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][5][6]
Core Principles and Mechanism
The Sonogashira reaction traditionally employs a dual catalytic system comprising a palladium(0) complex and a copper(I) salt.[1][3] The reaction mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl or vinyl halide to a coordinatively unsaturated palladium(0) species, forming a palladium(II) intermediate.[3][7]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, then transfers the alkyne group to the palladium(II) complex.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, thus completing the cycle.[7]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex. This coordination increases the acidity of the terminal alkyne proton.[2]
-
Deprotonation: A base, typically an amine which can also serve as the solvent, deprotonates the alkyne, leading to the formation of a copper(I) acetylide intermediate.[1][2] This species is then ready to participate in the transmetalation step of the palladium cycle.
Reaction Parameters and Optimization
The success and efficiency of the Sonogashira coupling are highly dependent on the careful selection of several key parameters.
| Parameter | Common Reagents/Conditions | Considerations & Impact on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppe)Cl₂], [Pd(dppp)Cl₂], [Pd(dppf)Cl₂][1][3] | The choice of ligand on the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands can enhance catalytic activity.[3] Catalyst loading is typically low, in the range of 0.02 to 5 mol%.[3] |
| Copper Co-catalyst | CuI, CuBr[1][8] | Copper(I) salts are essential for the classical Sonogashira reaction, as they facilitate the formation of the copper acetylide and increase the reaction rate.[1] However, the presence of copper can lead to the undesirable homocoupling of alkynes (Glaser coupling).[1] |
| Base | Amines (e.g., triethylamine, diethylamine, diisopropylamine), carbonates (e.g., K₂CO₃, Cs₂CO₃)[1][7] | The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[1] Amine bases can often serve as the solvent as well. |
| Solvent | THF, DMF, toluene, acetonitrile, or the amine base itself[1][8] | The choice of solvent can influence the solubility of the reactants and catalysts, and thus the reaction rate. Anhydrous and anaerobic conditions are often required, especially in the presence of the copper co-catalyst, to prevent side reactions.[5] |
| Substrates | Aryl/Vinyl Halides: Reactivity order: I > OTf > Br > Cl.[1][7] Alkynes: Terminal alkynes are required. | The reactivity of the halide directly impacts the required reaction conditions; iodides often react at room temperature, while bromides may require heating.[1] A wide range of functional groups on both coupling partners are tolerated.[7][8] |
Copper-Free Sonogashira Coupling: A Valuable Alternative
To circumvent the issue of alkyne homocoupling, copper-free variations of the Sonogashira reaction have been developed.[1] These protocols often employ specific palladium catalysts with nitrogen-based ligands or N-heterocyclic carbenes (NHCs) and are performed in the presence of a base.[1][3] While potentially requiring slightly harsher conditions, copper-free methods offer a cleaner reaction profile and simplify product purification.[2]
Applications in Drug Discovery and Development
The Sonogashira coupling has been instrumental in the synthesis of numerous pharmaceutical agents. Its ability to introduce alkynyl and aromatic moieties is particularly valuable for creating molecules with desired pharmacological properties.[9]
| Drug | Therapeutic Area | Role of Sonogashira Coupling |
| Tazarotene | Psoriasis and Acne | A key step in the synthesis of this retinoid prodrug involves the coupling of an acetylene derivative with a halogenated aromatic compound.[1][2] |
| Altinicline (SIB-1508Y) | Nicotinic Receptor Agonist | The synthesis of this compound utilizes the Sonogashira reaction to construct the core molecular framework.[1] |
Experimental Protocols
Below are representative experimental protocols for both traditional and copper-free Sonogashira coupling reactions.
Protocol 1: Traditional Copper-Co-catalyzed Sonogashira Coupling
This protocol is adapted from a general procedure for the coupling of an aryl halide with a terminal alkyne.[7]
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).[7]
-
Stir the reaction mixture for 3 hours.[7]
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.[7]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product. The reported yield for a similar reaction was 89%.[7]
Protocol 2: Copper-Free Sonogashira Coupling of 2-Ethynylanthracene
This protocol outlines a general procedure for a copper-free Sonogashira coupling.[6]
Materials:
-
2-Ethynylanthracene (1.0 eq)
-
Aryl halide (1.1 eq)
-
Palladium catalyst (e.g., a complex with N-ligands or NHCs)
-
Base (e.g., a carbonate or an amine)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-ethynylanthracene (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent.
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C).[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.[6]
-
Extract the product with an organic solvent.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various substrates.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (not specified) | CuI (not specified) | Triethylamine | Triethylamine | 100 | 10 | 95[10] |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[7] |
| Iodobenzene | Phenylacetylene | Pd₁@NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | ~90[11] |
Conclusion
The Sonogashira coupling reaction remains a highly relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals. Its ability to efficiently construct C(sp²)-C(sp) bonds under generally mild conditions, coupled with its tolerance for a diverse range of functional groups, ensures its continued application in the synthesis of novel and complex pharmaceutical agents. The development of copper-free protocols has further expanded the utility of this reaction by mitigating side reactions and simplifying purification. A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for its successful implementation and optimization in the pursuit of new therapeutic entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
The Dual Nature of Terminal Alkynes: An In-depth Technical Guide to their Acidity and Basicity for Researchers and Drug Development Professionals
Introduction
Terminal alkynes, hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain, occupy a unique and pivotal position in organic chemistry. Their distinct electronic structure imparts a fascinating duality of character, enabling them to act as both weak acids and, upon deprotonation, as potent carbon-centered nucleophiles and strong bases. This technical guide provides a comprehensive exploration of the principles governing the acidity and basicity of terminal alkynes, their quantitative characterization, and their application in synthetic methodologies critical to drug discovery and development.
The Acidity of Terminal Alkynes: A Quantitative Perspective
The most distinguishing chemical feature of a terminal alkyne is the notable acidity of the hydrogen atom attached to the sp-hybridized carbon. This acidity, while weak compared to mineral acids or even water, is significantly higher than that of alkanes and alkenes.[1][2] This difference is quantified by the acid dissociation constant (pKa).
The enhanced acidity of terminal alkynes is a direct consequence of the hybridization of the carbon atom involved in the C-H bond.[3][4] An sp-hybridized carbon orbital has 50% s-character, which is greater than that of sp² (33%) and sp³ (25%) hybridized carbons.[5] The greater s-character means the electrons in the sp orbital are held closer to the nucleus, leading to a more electronegative carbon atom that can better stabilize the negative charge in the resulting conjugate base, the acetylide anion.[3][4]
Comparative Acidity of Hydrocarbons
The following table summarizes the approximate pKa values for terminal alkynes in comparison to other classes of hydrocarbons, illustrating the significant impact of hybridization on acidity.
| Compound Class | Example | Hybridization of C-H Bond | Approximate pKa |
| Alkane | Ethane | sp³ | ~50 |
| Alkene | Ethene | sp² | ~44 |
| Terminal Alkyne | Acetylene | sp | ~25 |
Data sourced from various organic chemistry resources.[1][6]
Influence of Substituents on Alkyne Acidity
The nature of the substituent (R group) in a terminal alkyne (R-C≡C-H) can influence its acidity. Electron-withdrawing groups tend to increase acidity by stabilizing the resulting acetylide anion, while electron-donating groups can decrease acidity. The following table provides pKa values for a selection of substituted terminal alkynes, primarily in dimethyl sulfoxide (DMSO), a common solvent for these measurements.
| Terminal Alkyne | R-Group | Approximate pKa (in DMSO) |
| Acetylene | H- | 25 |
| Propyne | CH₃- | 26.5 |
| 1-Butyne | CH₃CH₂- | 26.5 |
| 3-Methyl-1-butyne | (CH₃)₂CH- | 26.6 |
| 3,3-Dimethyl-1-butyne | (CH₃)₃C- | 26.7 |
| Phenylacetylene | C₆H₅- | 28.8 |
| Trimethylsilylacetylene | (CH₃)₃Si- | 26.4 |
Data compiled from the Bordwell pKa database and other sources.[7][8]
The Basicity and Nucleophilicity of Acetylide Anions
The conjugate base of a terminal alkyne, the acetylide anion (R-C≡C:⁻), is a powerful base and a potent nucleophile. The strength of an acetylide anion as a base is inversely related to the acidity of its parent alkyne. To deprotonate a terminal alkyne, a base stronger than the resulting acetylide anion is required. Common bases used for this purpose are sodium amide (NaNH₂, pKa of conjugate acid NH₃ is ~38) and organolithium reagents like n-butyllithium (n-BuLi).[5] Weaker bases, such as sodium hydroxide, are not strong enough to deprotonate terminal alkynes to a significant extent.[1]
The nucleophilic character of acetylide anions is of paramount importance in synthetic organic chemistry, as it allows for the formation of new carbon-carbon bonds.[2] This is a fundamental strategy in the construction of more complex molecular frameworks, a common requirement in drug development.[9]
Applications in Drug Development and Complex Molecule Synthesis
The ability to form new carbon-carbon bonds using acetylide anions has been instrumental in the synthesis of numerous pharmaceutical compounds. A notable example is the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in the treatment of HIV. A key step in its synthesis involves the enantioselective addition of a lithium acetylide to a ketone.[10][11]
The versatility of terminal alkynes and their corresponding acetylides extends to powerful cross-coupling reactions that are mainstays of modern synthetic chemistry.
Signaling Pathways and Reaction Mechanisms
The following diagrams, rendered in Graphviz DOT language, illustrate key reaction pathways involving terminal alkynes and acetylide anions.
Caption: Deprotonation of a terminal alkyne by a strong base.
Caption: SN2 reaction of an acetylide anion with a primary alkyl halide.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Caption: Simplified mechanism of the Glaser-Hay coupling reaction.
Experimental Protocols
Determination of pKa of a Terminal Alkyne by Potentiometric Titration
This protocol outlines the determination of the pKa of a terminal alkyne, such as phenylacetylene, using potentiometric titration in a non-aqueous solvent.
Materials:
-
Phenylacetylene (or other terminal alkyne)
-
Anhydrous, non-aqueous solvent (e.g., DMSO, acetonitrile)
-
Strong base titrant (e.g., tetrabutylammonium hydroxide in isopropanol)
-
Calibrated pH meter with a combination glass electrode suitable for non-aqueous solutions
-
Burette
-
Stir plate and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Prepare a solution of the terminal alkyne of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent under an inert atmosphere.
-
Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.
-
Place a known volume of the alkyne solution into a beaker with a stir bar and position it on the stir plate under an inert atmosphere.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution gently.
-
Add the strong base titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH begins to change rapidly, then add smaller increments of the titrant (e.g., 0.05 mL) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point until the pH plateaus.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa of the terminal alkyne is equal to the pH at the half-equivalence point.
General Protocol for a Sonogashira Coupling Reaction
This protocol provides a general procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., triethylamine, THF, or a mixture)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
If not using an amine as the solvent, add a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (typically between room temperature and 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Glaser-Hay Coupling Reaction
This protocol describes the copper-catalyzed oxidative homocoupling of a terminal alkyne.
Materials:
-
Terminal alkyne
-
Copper(I) salt (e.g., CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Solvent (e.g., acetone, dichloromethane)
-
Oxygen source (e.g., air, pure oxygen)
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 eq) and the copper(I) salt (e.g., 5-10 mol%).
-
Add the solvent and TMEDA (1.0-1.2 eq).
-
Stir the reaction mixture vigorously under an atmosphere of air or by bubbling oxygen through the solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The acidity of terminal alkynes and the nucleophilicity of their corresponding acetylide anions are fundamental concepts with profound implications for organic synthesis. A thorough understanding of the factors influencing their reactivity, coupled with robust experimental protocols, empowers researchers, scientists, and drug development professionals to harness the synthetic potential of this versatile functional group. The ability to form new carbon-carbon bonds with precision and control remains a cornerstone of modern medicinal chemistry, and terminal alkynes will undoubtedly continue to be a valuable tool in the creation of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of β-Hydroxytriazoles from 3-Phenyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of β-hydroxy-1,4-disubstituted-1,2,3-triazoles via a copper(I)-catalyzed one-pot, three-component reaction. Specifically, it outlines the synthesis using 3-Phenyl-1-propyne, an epoxide (styrene oxide), and sodium azide. This "click chemistry" approach offers high regioselectivity and good yields, furnishing a valuable scaffold for drug discovery and development. The potential pharmacological relevance of β-hydroxytriazoles as enzyme inhibitors is also discussed, with a focus on their potential role in cancer therapy.
Introduction
The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. The development of β-hydroxytriazoles has garnered significant interest due to their potential as bioactive molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The one-pot synthesis from an epoxide, sodium azide, and a terminal alkyne provides a straightforward and atom-economical route to β-hydroxytriazoles.
Synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-phenylethan-1-ol
The synthesis of the target β-hydroxytriazole from this compound is achieved through a one-pot reaction involving the in situ formation of an azido-alcohol from styrene oxide and sodium azide, followed by the copper-catalyzed cycloaddition with this compound.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (97%)
-
Styrene oxide (97%)
-
Sodium azide (NaN₃) (99.5%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (98%)
-
Sodium ascorbate (99%)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add styrene oxide (1.0 mmol, 120.15 mg) and deionized water (10 mL).
-
To this mixture, add sodium azide (1.2 mmol, 78.01 mg) and stir at room temperature for 30 minutes.
-
Next, add this compound (1.0 mmol, 116.16 mg), followed by copper(II) sulfate pentahydrate (0.1 mmol, 24.97 mg) and sodium ascorbate (0.2 mmol, 39.62 mg).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction (typically 6-8 hours), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure β-hydroxytriazole.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the β-hydroxytriazole derived from this compound.
| Starting Alkyne | Epoxide | Product | Yield (%) |
| This compound | Styrene Oxide | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-phenylethan-1-ol | 85[1] |
Potential Pharmacological Application: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
β-hydroxytriazole derivatives have been identified as potential inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the biosynthesis of androgens.[2] Elevated AKR1C3 activity is associated with the progression of castration-resistant prostate cancer. Inhibition of this enzyme presents a promising therapeutic strategy.
The diagram below illustrates the simplified signaling pathway of androgen synthesis and the point of inhibition by β-hydroxytriazoles.
Caption: Inhibition of AKR1C3 by β-hydroxytriazoles blocks testosterone synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of β-hydroxytriazoles.
Caption: Workflow for the one-pot synthesis of β-hydroxytriazoles.
Conclusion
The described one-pot synthesis provides an efficient and direct route to β-hydroxytriazoles from readily available starting materials. The protocol is straightforward and utilizes mild reaction conditions. The resulting β-hydroxytriazole scaffold is of significant interest for the development of novel therapeutic agents, particularly as enzyme inhibitors in cancer-related pathways. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their inhibitory potency and selectivity.
References
Application Notes and Protocols: Synthesis of Indoles from 3-Phenyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of indole derivatives using 3-phenyl-1-propyne as a key starting material. The focus is on a metal-free, Brønsted acid-mediated approach, which offers a cost-effective and environmentally friendly alternative to traditional metal-catalyzed methods.
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of significant interest to the scientific community. One modern and practical approach involves the tandem hydroamination-cyclization reaction of terminal alkynes with arylhydrazines. This method circumvents the need for pre-functionalized starting materials, such as ketones or aldehydes, typically required in the classical Fischer indole synthesis.
This protocol details a one-pot synthesis of 2-benzyl-3-methylindole from the reaction of this compound and phenylhydrazine, utilizing polyphosphoric acid (PPA) as both the catalyst and reaction medium.[1][2][3][4]
Reaction Principle
The synthesis proceeds via a modified Fischer indole synthesis pathway. The reaction is initiated by the Brønsted acid-catalyzed hydrohydrazination of the alkyne (this compound) with an arylhydrazine (e.g., phenylhydrazine).[1][4] This is followed by a one-pot, in-situ cyclization of the resulting hydrazone intermediate to yield the final indole product. Polyphosphoric acid (PPA) plays a crucial role in activating the carbon-carbon triple bond of the alkyne towards nucleophilic attack by the hydrazine, while also facilitating the subsequent cyclization and dehydration steps.[1][4][5]
Experimental Protocols
General Protocol for the Synthesis of 2-Benzyl-3-methylindole
This protocol is based on the metal-free, PPA-mediated tandem hydroamination–cyclization reaction between terminal alkynes and arylhydrazines.[1][4]
Materials:
-
This compound (ensure purity)
-
Phenylhydrazine (freshly distilled is recommended)
-
Polyphosphoric acid (PPA, 80-85% P₂O₅ content)[6]
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place a magnetic stir bar. Under a nitrogen or argon atmosphere, add polyphosphoric acid (a 10 to 50-fold excess by weight relative to the limiting reagent can be used as a starting point).[1][5]
-
Addition of Reactants: To the stirred PPA, add phenylhydrazine (1.0 mmol, 1.0 eq). Subsequently, add this compound (1.0-1.2 mmol, 1.0-1.2 eq). For reactions where PPA is used in conjunction with a co-solvent, anhydrous toluene can be added to the reaction mixture.[1][5]
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring.[1][5]
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). To take a sample for TLC, carefully extract a small aliquot from the hot reaction mixture and quench it with water and ethyl acetate.
-
Work-up: Once the reaction is complete (typically within 0.5-3 hours), cool the mixture to room temperature.[1][5] Carefully and slowly quench the reaction by pouring the mixture over crushed ice with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzyl-3-methylindole.
Data Presentation
The following table summarizes representative data for the synthesis of indoles via the PPA-mediated reaction of arylhydrazines and alkynes, based on screening experiments for similar reactions.[1][5]
| Entry | Arylhydrazine | Alkyne | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Phenylacetylene | 90 | 0.5 | 88 |
| 2 | Phenylhydrazine | Phenylacetylene | 100 | 0.5 | 90 |
| 3 | Phenylhydrazine | Phenylacetylene | 110 | 0.5 | 93 |
| 4 | Phenylhydrazine | Phenylacetylene | 110 | 1 | 85 |
| 5 | Phenylhydrazine in Toluene | Phenylacetylene | reflux | 1.5 | 91 |
Note: The yields are for the reaction of phenylhydrazine with phenylacetylene to produce 2-phenylindole and are provided as a reference for the expected efficiency of this type of transformation.[1][5]
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the PPA-mediated synthesis of 2-benzyl-3-methylindole.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 2-benzyl-3-methylindole.
Applications in Drug Development
The indole core is a privileged scaffold in medicinal chemistry, and the ability to synthesize diversely substituted indoles is crucial for the development of new therapeutic agents. The described protocol allows for the efficient synthesis of 2-benzyl-3-methylindoles, which can serve as key intermediates for the synthesis of more complex molecules with potential biological activity. The versatility of the Fischer indole synthesis and its modern variants enables the introduction of a wide range of substituents on both the indole nucleus and the benzyl group, facilitating the generation of compound libraries for drug discovery screening.
References
- 1. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 2. [PDF] Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines | Semantic Scholar [semanticscholar.org]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
Synthesis of 4-Phenyl-2-butyn-1-ol from 3-Phenyl-1-propyne: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-phenyl-2-butyn-1-ol, a valuable propargyl alcohol intermediate in organic synthesis, utilizing 3-phenyl-1-propyne as the starting material. The described methodology involves the deprotonation of the terminal alkyne with n-butyllithium followed by a nucleophilic addition to formaldehyde. This application note includes a detailed experimental protocol, a summary of required materials and their quantities, and expected spectroscopic characterization data for the final product. The straightforward and efficient nature of this reaction makes it suitable for various research and development applications, including the synthesis of pharmaceutical intermediates and other complex organic molecules.
Introduction
Propargyl alcohols are versatile building blocks in organic chemistry, participating in a wide array of transformations such as oxidation, reduction, rearrangement, and coupling reactions. Specifically, 4-phenyl-2-butyn-1-ol serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogues. The synthesis described herein provides a reliable method for the preparation of this compound from the readily available starting material, this compound. The core of this transformation is the generation of a lithium acetylide, which then acts as a potent nucleophile in a C-C bond-forming reaction with formaldehyde.
Reaction Scheme
The overall reaction is depicted below:
Scheme 1: Synthesis of 4-phenyl-2-butyn-1-ol from this compound
Experimental Protocol
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₉H₈ | 116.16 | 1.16 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 |
| Paraformaldehyde | (CH₂O)n | 30.03 (per CH₂O unit) | 0.33 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Procedure:
-
Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Addition of Starting Material: The flask is charged with this compound (1.16 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (2.5 M solution in hexanes, 4.4 mL, 11.0 mmol) is added dropwise to the stirred solution at -78 °C over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour to ensure complete formation of the lithium acetylide.
-
Reaction with Formaldehyde: Paraformaldehyde (0.33 g, 11.0 mmol) is added in one portion to the reaction mixture at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford 4-phenyl-2-butyn-1-ol as a pale yellow oil.
Expected Yield: 75-85%
Characterization Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 4.25 (t, J = 2.0 Hz, 2H, -CH₂OH), 3.55 (t, J = 2.0 Hz, 2H, Ph-CH₂-), 1.90 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 128.8, 128.5, 126.9, 85.0, 81.5, 51.5, 24.5 |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 3030, 2920, 2860 (C-H), 2250 (w, C≡C), 1495, 1450 (C=C, aromatic), 1030 (C-O) |
Workflow Diagram
Application Notes and Protocols for the Sonogashira Coupling of 3-Phenyl-1-propyne with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is valued for its mild reaction conditions and broad functional group tolerance.[1] These characteristics make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-phenyl-1-propyne with a variety of aryl halides. The resulting 1,3-diarylpropyne scaffold is a prevalent motif in numerous biologically active compounds and functional materials.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper acetylide. The copper acetylide is formed in situ from the terminal alkyne, a copper(I) salt, and a base. The cycle concludes with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
The reactivity of the aryl halide coupling partner typically follows the order: I > Br > OTf > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides and chlorides may necessitate higher temperatures and longer reaction times.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides. The data is compiled from literature reports on similar substrates and general knowledge of the Sonogashira reaction. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 - 6 | 85 - 95 |
| 2 | Bromobenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 12 - 24 | 70 - 85 |
| 3 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | RT | 4 - 8 | 88 - 96 |
| 4 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 80 | 16 - 24 | 75 - 90 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | DMF | 80 | 18 - 24 | 65 - 80 |
| 6 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 - 48 | 40 - 60 |
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow
Caption: General workflow for the Sonogashira coupling experiment.
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general procedure for the palladium and copper co-catalyzed coupling of this compound with an aryl iodide at room temperature.[2]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (5.0 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or two-necked round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and the aryl iodide (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed THF (5.0 mL) and triethylamine (3.0 mL) via syringe.
-
Alkyne Addition: Add this compound (128 mg, 1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-8 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 1-aryl-3-phenyl-1-propyne.
Protocol 2: Procedure for Less Reactive Aryl Bromides
This protocol is adapted for less reactive aryl bromides and may require elevated temperatures.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Diisopropylamine (i-Pr₂NH) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed (5.0 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), CuI (11.4 mg, 0.06 mmol), and the aryl bromide (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed DMF (5.0 mL) and diisopropylamine (0.28 mL, 2.0 mmol) via syringe.
-
Alkyne Addition: Add this compound (140 mg, 1.2 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Amines such as triethylamine and diisopropylamine are corrosive and have strong odors; handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Reactions under an inert atmosphere require proper handling techniques to prevent exposure to air and moisture.
Conclusion
The Sonogashira coupling of this compound with aryl halides is a robust and versatile method for the synthesis of 1,3-diarylpropynes. The choice of reaction conditions, particularly the catalyst, base, solvent, and temperature, is crucial for achieving high yields, especially with less reactive aryl bromides and chlorides. The provided protocols offer a solid starting point for researchers to explore the synthesis of a wide range of substituted 1,3-diarylpropynes for applications in drug discovery and materials science.
References
Copper-Free Sonogashira Coupling: A Guide to Modern Protocols for Pharmaceutical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling, a powerful cross-coupling reaction for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, has become an indispensable tool in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1][2][3][4] The classical protocol involves a palladium catalyst and a copper(I) co-catalyst. However, the use of copper can lead to issues such as the formation of homocoupled alkyne byproducts (Glaser coupling), and the residual copper can be toxic, posing challenges for pharmaceutical applications.[5] Consequently, a significant research effort has been directed towards the development of copper-free Sonogashira coupling protocols, offering cleaner reactions and simplifying purification processes.[1][2][4]
These application notes provide an overview of modern copper-free Sonogashira coupling protocols, detailing various catalytic systems and offering step-by-step experimental procedures. The information is tailored for researchers in academia and the pharmaceutical industry, aiming to facilitate the adoption of these more sustainable and efficient synthetic methods.
Mechanistic Overview of Copper-Free Sonogashira Coupling
The mechanism of the copper-free Sonogashira reaction is a subject of ongoing investigation, with several proposed pathways.[6][7] The generally accepted catalytic cycle, initiated by a Pd(0) species, is depicted below. The cycle begins with the oxidative addition of an aryl or vinyl halide to the palladium(0) catalyst. This is followed by coordination of the terminal alkyne and subsequent deprotonation by a base to form a palladium-acetylide complex. The final step is reductive elimination, which yields the desired disubstituted alkyne and regenerates the active palladium(0) catalyst.[8][9]
Advances in Catalytic Systems
The evolution of copper-free Sonogashira protocols has been driven by the development of highly efficient palladium catalysts and optimized reaction conditions. Key areas of advancement include:
-
Phosphine Ligands: Bulky and electron-rich phosphine ligands are commonly employed to enhance the catalytic activity of palladium.[10] For instance, the use of P(t-Bu)3 with (AllylPdCl)2 allows for the coupling of various aryl bromides with terminal alkynes at room temperature with good to excellent yields.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines due to their strong σ-donating properties, which form stable palladium complexes.[1][4][10] These catalysts have shown high efficiency in copper-free Sonogashira reactions, even under aerobic conditions.[1][4]
-
Ligand-Free and Amine-Free Protocols: To further simplify the reaction and align with green chemistry principles, protocols that operate without the need for phosphine ligands or amine bases have been developed.[1][2] These systems often utilize alternative bases like carbonates and can be performed in greener solvents.[12]
-
Heterogeneous Catalysts: The development of solid-supported palladium catalysts offers advantages in terms of catalyst recovery and reuse, making the process more economical and sustainable.[1]
Comparative Data of Copper-Free Sonogashira Protocols
The following table summarizes quantitative data from various copper-free Sonogashira coupling protocols, allowing for a direct comparison of their efficiencies under different conditions.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate Scope (Aryl Halide) | Yield (%) | Reference |
| (AllylPdCl)2 (2.5 mol%) | P(t-Bu)3 (10 mol%) | Amine (2 equiv) | DMF | RT | Varies | Aryl bromides | Good to Excellent | [11] |
| Pd(OAc)2 | 1,3-bis(5-ferrocenylisoxazoline-3-yl)benzene | Base | Solvent | Varies | Varies | Aryl halides | High | [1] |
| PdCl2(PPh3)2 | None | Amine | DMF | Varies | Varies | Aryl bromides | Efficient | [1] |
| Pd(CH3CN)2Cl2 (0.5 mol%) | cataCXium A (1 mol%) | Cs2CO3 (1 equiv) | 1,4-dioxane | RT | 48 | Aryl halides | Good to Excellent | [12] |
| Dipyridylpalladium complex | None | Pyrrolidine | Water (reflux) | Reflux | Varies | Aryl iodides and bromides | High | [8] |
| iPEPPSI type catalyst | Internal pyridine | None | Water | Varies | Varies | Aryl halides | Efficient | [8] |
| Pd-PDMS | None | None | Varies | 55 | Varies | Not specified | 90 | [3] |
Detailed Experimental Protocols
Below are detailed, step-by-step protocols for two representative copper-free Sonogashira coupling reactions.
Protocol 1: Room-Temperature Coupling of Aryl Bromides using (AllylPdCl)2/P(t-Bu)3 [11]
This protocol is advantageous for its mild reaction conditions, proceeding at room temperature.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
(AllylPdCl)2 (0.025 mmol, 2.5 mol%)
-
P(t-Bu)3 (0.10 mmol, 10 mol%)
-
Amine base (e.g., diisopropylethylamine, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF)
Experimental Workflow:
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add (AllylPdCl)2 (2.5 mol%) and P(t-Bu)3 (10 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe, followed by the aryl bromide (1.0 equiv), the terminal alkyne (1.1 equiv), and the amine base (2.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired disubstituted alkyne.
Protocol 2: Amine-Free Coupling using Pd(CH3CN)2Cl2/cataCXium A [12]
This protocol is notable for avoiding the use of amine bases, which can sometimes be problematic in pharmaceutical synthesis.
Materials:
-
Aryl halide (0.101 mmol)
-
Arylacetylene (0.606 mmol)
-
Pd(CH3CN)2Cl2 (0.0005 mmol, 0.5 mol% per halide)
-
cataCXium A (0.001 mmol, 1 mol% per halide)
-
Cesium carbonate (Cs2CO3, 1.0 equiv per halide)
-
1,4-Dioxane (5 mL)
Experimental Workflow:
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Catalyzed Transformations of the Alkyne Triple Bond
Introduction
The carbon-carbon triple bond of alkynes is a cornerstone of modern organic synthesis, offering a rich platform for molecular construction.[1][2] Its unique electronic structure, characterized by two orthogonal π-bonds, allows for diverse reactivity, enabling the formation of complex carbocyclic and heterocyclic frameworks.[3] Transition metal catalysis has emerged as a powerful tool to unlock and control the reactivity of alkynes, providing efficient and selective pathways to valuable molecules for pharmaceuticals, natural products, and materials science.[3][4] This document provides detailed application notes and experimental protocols for key metal-catalyzed transformations of the alkyne triple bond, intended for researchers, scientists, and drug development professionals.
Palladium-Catalyzed Sonogashira Cross-Coupling
Application Note
The Sonogashira cross-coupling reaction is a fundamental and highly versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5] The transformation is central to the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals, organic electronics, and natural products. While traditional methods often require stringent anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under aerobic conditions, significantly enhancing their practical utility.[5][6] The development of phosphine-free and copper-free systems aims to overcome challenges such as the formation of alkyne homocoupling (Glaser coupling) byproducts and the use of air-sensitive ligands.[6]
Catalytic Cycle: Sonogashira Coupling
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the key copper(I) acetylide intermediate.
Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.
Quantitative Data: Palladium-Catalyzed Sonogashira Coupling of Aryl Halides
The following table summarizes the results for a copper-free Sonogashira coupling protocol performed under aerobic conditions.[6]
| Entry | Alkyne (1) | Aryl Halide (3) | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Iodoanisole | 4-Methoxy-1-(phenylethynyl)benzene | 95 |
| 2 | Phenylacetylene | 4-Iodotoluene | 4-Methyl-1-(phenylethynyl)benzene | 96 |
| 3 | Phenylacetylene | Iodobenzene | 1-Phenyl-2-phenylethyne | 94 |
| 4 | Phenylacetylene | 4-Iodonitrobenzene | 4-Nitro-1-(phenylethynyl)benzene | 91 |
| 5 | 1-Hexyne | Iodobenzene | 1-Phenyl-1-hexyne | 85 |
| 6 | 3,3-Dimethyl-1-butyne | 4-Iodoanisole | 1-(3,3-Dimethyl-1-butyn-1-yl)-4-methoxybenzene | 88 |
| 7 | Phenylacetylene | 4-Bromoanisole | 4-Methoxy-1-(phenylethynyl)benzene | 82 |
| 8 | Phenylacetylene | 4-Bromobenzaldehyde | 4-(Phenylethynyl)benzaldehyde | 85 |
Conditions: Alkyne (1.2 mmol), Aryl Halide (1.0 mmol), Pd(OAc)₂ (2.0 mol %), DABCO (3 equiv), MeCN (5 mL), Air, Room Temperature.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling [6]
-
Catalyst Preparation: Prepare a stock solution of Palladium(II) acetate (Pd(OAc)₂) in acetonitrile (MeCN). For example, dissolve 4.5 mg of Pd(OAc)₂ in 20.0 mL of MeCN.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.0 mmol, 3 equiv).
-
Solvent and Catalyst Addition: Add 5.0 mL of MeCN to the flask.
-
Initiation: Add the required amount of the Pd(OAc)₂ stock solution (e.g., 2.0 mL for 2.0 mol % catalyst loading) to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously under an air atmosphere at the specified temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis until the starting material is completely consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.
Rhodium-Catalyzed Oxidative Annulation
Application Note
Rhodium-catalyzed annulation reactions involving C-H activation have become a powerful strategy for the synthesis of complex heterocyclic scaffolds from simple precursors.[7][8] A notable example is the oxidative cycloaddition of benzamides with alkynes to form isoquinolones, which are privileged structures in medicinal chemistry.[7][8] These reactions typically utilize a Rh(III) catalyst, such as [RhCp*Cl₂]₂, and a copper(II) salt (e.g., Cu(OAc)₂) as an oxidant.[8] The amide directing group facilitates ortho C-H activation, leading to the formation of a five-membered rhodacycle intermediate. Subsequent insertion of the alkyne and reductive elimination constructs the heterocyclic ring system with high efficiency and regioselectivity.[7]
Reaction Workflow: Rh(III)-Catalyzed Isoquinolone Synthesis
The workflow illustrates the key steps from starting materials to the final heterocyclic product via a C-H activation and annulation cascade.
Caption: Workflow for Rh(III)-catalyzed synthesis of isoquinolones.
Quantitative Data: Rhodium-Catalyzed Annulation of Benzamides and Alkynes [8]
| Entry | Benzamide | Alkyne | Product Yield (%) |
| 1 | Benzamide | Diphenylacetylene | 91 |
| 2 | 4-Methylbenzamide | Diphenylacetylene | 88 |
| 3 | 4-Methoxybenzamide | Diphenylacetylene | 95 |
| 4 | 4-Trifluoromethylbenzamide | Diphenylacetylene | 75 |
| 5 | Benzamide | 1-Phenyl-1-propyne | 96 (single regioisomer) |
| 6 | Benzamide | 4-Octyne | 88 |
| 7 | Benzamide | 1-Phenyl-1-hexyne | 90 (single regioisomer) |
| 8 | N-Methylbenzamide | Diphenylacetylene | 91 |
Conditions: Benzamide (0.5 mmol), Alkyne (1.0 mmol), [RhCpCl₂]₂ (2 mol %), Cu(OAc)₂ (2.0 equiv), DCE (1 mL), 100 °C, 12 h.*[8]
Experimental Protocol: Synthesis of Isoquinolones [8]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the benzamide (0.5 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.01 mmol, 2 mol %), and Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 2.0 equiv).
-
Reagent Addition: Add the alkyne (1.0 mmol, 2.0 equiv) and 1,2-dichloroethane (DCE, 1.0 mL).
-
Sealing and Heating: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 100 °C.
-
Reaction Execution: Stir the reaction mixture for 12 hours.
-
Cooling and Filtration: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite, washing the pad with additional DCM.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure isoquinolone product.
Gold-Catalyzed Hydration of Alkynes
Application Note
The hydration of alkynes is a fundamental, 100% atom-economical transformation that converts alkynes into valuable carbonyl compounds.[9] While classic methods often rely on toxic mercury salts, modern catalysis has introduced milder and more efficient alternatives, with gold catalysts being particularly prominent.[10][11][12] Gold(I) and Gold(III) complexes are powerful π-acids that can activate the alkyne triple bond towards nucleophilic attack by water, even under neutral or acid-free conditions.[10][13] The reaction typically follows Markovnikov's rule, where the hydration of terminal alkynes selectively produces methyl ketones.[11] The initial product is a transient enol, which rapidly tautomerizes to the more stable keto form.[12] This methodology is valued for its high functional group tolerance and mild reaction conditions.
Mechanism: Gold-Catalyzed Alkyne Hydration
The catalytic cycle involves the coordination of the gold catalyst to the alkyne, making it susceptible to nucleophilic attack by water.
Caption: Mechanism of gold-catalyzed Markovnikov hydration of a terminal alkyne.
Quantitative Data: Gold-Catalyzed Hydration of Terminal Alkynes
The following table shows the yields for the hydration of various terminal alkynes using a [(IPr)AuCl]/AgOTf catalyst system.
| Entry | Alkyne | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | 1 | Acetophenone | 99 |
| 2 | 1-Octyne | 3 | 2-Octanone | 98 |
| 3 | 4-Ethynyltoluene | 1 | 4'-Methylacetophenone | 99 |
| 4 | 4-Ethynylanisole | 1 | 4'-Methoxyacetophenone | 99 |
| 5 | 1-Ethynyl-4-nitrobenzene | 12 | 4'-Nitroacetophenone | 95 |
| 6 | 1-Ethynylcyclohexene | 3 | 1-(Cyclohex-1-en-1-yl)ethanone | 98 |
| 7 | Propargyl alcohol | 12 | Acetol | 90 |
| 8 | 3-Phenyl-1-propyne | 3 | Benzylacetone | 97 |
Conditions: Alkyne (0.5 mmol), [(IPr)AuCl] (1 mol %), AgOTf (1 mol %), MeOH/H₂O (9:1, 2 mL), 60 °C.
Experimental Protocol: Gold-Catalyzed Alkyne Hydration
-
Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add [(IPr)AuCl] (0.005 mmol, 1 mol %) and Silver triflate (AgOTf) (0.005 mmol, 1 mol %).
-
Solvent Addition: Add a 9:1 mixture of methanol (MeOH) and water (H₂O) (2.0 mL).
-
Substrate Addition: Add the terminal alkyne (0.5 mmol, 1.0 equiv) to the mixture.
-
Heating: Seal the vial and place it in a preheated oil bath or heating block at 60 °C.
-
Reaction Execution: Stir the solution for the required amount of time (1-12 hours, monitor by TLC/GC).
-
Cooling and Filtration: After completion, cool the reaction to room temperature and filter it through a short pad of silica gel, eluting with diethyl ether.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.
Catalytic Hydrogenation of Alkynes to cis-Alkenes
Application Note
The partial hydrogenation of alkynes is a crucial transformation for the stereoselective synthesis of alkenes.[14] While complete hydrogenation using catalysts like Pd/C or PtO₂ reduces alkynes to alkanes, the use of a "poisoned" catalyst allows the reaction to be stopped at the alkene stage.[15][16] Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline) is the classic reagent for the syn-addition of hydrogen across the triple bond, yielding cis-alkenes with high selectivity.[17][18] This stereocontrol is critical in the synthesis of complex molecules, including pharmaceuticals and pheromones, where the geometry of the double bond dictates biological activity. The catalyst's reduced activity prevents over-reduction of the initially formed cis-alkene to the corresponding alkane.[15]
Reaction Scheme: Lindlar Hydrogenation
This diagram illustrates the stereoselective conversion of an internal alkyne to a cis-alkene.
Caption: Stereoselective hydrogenation of an alkyne to a cis-alkene.
Quantitative Data: Substrate Scope for Lindlar Hydrogenation
The Lindlar hydrogenation is a widely applicable reaction with high yields and stereoselectivity.
| Entry | Substrate (Alkyne) | Product (cis-Alkene) | Yield (%) | Reference |
| 1 | 2-Octyne | cis-2-Octene | >95 | General |
| 2 | Diphenylacetylene | cis-Stilbene | >98 | General |
| 3 | 3-Hexyn-1-ol | cis-3-Hexen-1-ol | >95 | General |
| 4 | 1-Phenyl-1-propyne | cis-1-Phenyl-1-propene | >97 | General |
| 5 | 5-Decyne | cis-5-Decene | >95 | General |
| 6 | 2,5-Dimethyl-3-hexyne | cis-2,5-Dimethyl-3-hexene | >95 | General |
Yields are typical for this established transformation and may vary slightly based on specific conditions and substrate purity.
Experimental Protocol: Alkyne Hydrogenation with Lindlar's Catalyst [18]
-
Reaction Setup: In a two-neck round-bottom flask (e.g., 100 mL) equipped with a magnetic stir bar, dissolve the alkyne (10 mmol) in a suitable solvent (e.g., 25 mL of methanol or ethyl acetate).
-
Catalyst Addition: Carefully add Lindlar's catalyst (Pd on CaCO₃, poisoned with lead; typically 5-10% by weight of the alkyne).
-
Atmosphere Exchange: Seal the flask with septa. Connect one neck to a hydrogen balloon via a needle. Connect the other neck to a vacuum line via a needle.
-
Purging: Evacuate the flask under vacuum for 1-2 minutes and then backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere filled with hydrogen.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (1 atm, from the balloon).
-
Monitoring: Monitor the reaction progress by TLC or GC. A key indicator is the consumption of the starting material. The reaction should be stopped immediately upon disappearance of the alkyne to prevent over-reduction. Hydrogen uptake can also be monitored if the setup allows.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon.
-
Filtration and Purification: Filter the reaction mixture through a pad of celite to remove the solid catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude cis-alkene, which can be further purified if necessary.
References
- 1. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgosolver.com [orgosolver.com]
- 16. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 17. Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Cobalt-Catalyzed Functionalization of 3-Phenyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cobalt-catalyzed functionalization of 3-phenyl-1-propyne, a versatile building block in organic synthesis. The use of earth-abundant and cost-effective cobalt catalysts offers significant advantages in terms of sustainability and economics compared to precious metal catalysts.[1][2] This document details protocols for key transformations, including hydroarylation, cycloaddition, and C-H functionalization/annulation, providing researchers with the necessary information to apply these methodologies in their own synthetic endeavors, particularly in the context of drug discovery and development where the construction of complex molecular architectures is paramount.
Key Applications
The cobalt-catalyzed functionalization of this compound opens avenues to a diverse range of valuable organic molecules. These reactions are characterized by their potential for high atom economy and functional group tolerance. Key applications include:
-
Hydroarylation: The addition of a C-H bond across the alkyne moiety to form substituted alkenes, which are important structural motifs in pharmaceuticals and materials.[1][3]
-
Cycloaddition: The construction of carbo- and heterocyclic scaffolds through [2+2+2] or other cycloaddition reactions, providing rapid access to complex ring systems.
-
C-H Functionalization and Annulation: The use of this compound as a coupling partner in C-H activation/annulation cascades to build polycyclic and heterocyclic frameworks.
Data Presentation: A Comparative Overview of Cobalt-Catalyzed Reactions
The following tables summarize quantitative data for representative cobalt-catalyzed functionalizations of internal alkynes, including substrates similar to this compound. This data is compiled from various sources to provide a comparative perspective on the efficacy of different catalytic systems.
Table 1: Cobalt-Catalyzed Hydroarylation of Alkynes
| Entry | Cobalt Catalyst | Ligand | Arene Partner | Alkyne Partner | Product Yield (%) | Reference |
| 1 | Co(OAc)₂ (10 mol%) | 8-aminoquinoline | N-(quinolin-8-yl)benzamide | Diphenylacetylene | 85 | [4] |
| 2 | CoBr₂ (10 mol%) | PPh₃ | 2-Phenylpyridine | 1-Phenyl-1-propyne | 78 | [1] |
| 3 | [Cp*Co(III)] | - | Phenylpyrazole | Diphenylacetylene | 92 | [1] |
Table 2: Cobalt-Catalyzed Cycloaddition Reactions with Alkynes
| Entry | Cobalt Catalyst | Ligand | Reaction Type | Alkyne Partner(s) | Product Yield (%) | Reference |
| 1 | CoI₂ (10 mol%) | dppp | [2+2+2] Cycloaddition | Benzonitrile, Diphenylacetylene | 95 | [5] |
| 2 | CoBr₂ (10 mol%) | dppe | [2+2] Cycloaddition | Alkylidenecyclopropane, 4-Octyne | 76 | [6] |
| 3 | CoBr₂ (10 mol%) | dppp | [3+2+2] Cycloaddition | Enynylidenecyclopropane | 85 | [4] |
Table 3: Cobalt-Catalyzed C-H Activation and Annulation with Alkynes
| Entry | Cobalt Catalyst | Directing Group | Arene Partner | Alkyne Partner | Product Yield (%) | Reference |
| 1 | [Cp*Co(III)] | Imidazole | 2-Aryl(benz)imidazole | Diphenylacetylene | 93 | [7] |
| 2 | Co(OAc)₂ (10 mol%) | Hydrazone | Aryl hydrazone | Phenylallene | 88 | [8] |
| 3 | Co(OAc)₂ (10 mol%) | 8-aminoquinoline | N-(quinolin-8-yl)benzamide | Phenylallene | 88 | [9] |
Experimental Protocols
The following are detailed, representative protocols for the cobalt-catalyzed functionalization of this compound, adapted from established procedures for similar substrates.
Protocol 1: Cobalt-Catalyzed Hydroarylation of this compound with an Aromatic Amide
This protocol describes the ortho-alkenylation of an aromatic amide via C-H activation, followed by insertion of this compound.
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv)
-
This compound (1.2 equiv)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (10 mol%)
-
Manganese(II) acetate (Mn(OAc)₂) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv), Co(OAc)₂·4H₂O (5.0 mg, 0.02 mmol, 10 mol%), and Mn(OAc)₂ (69.2 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCM (1.0 mL) via syringe.
-
Add this compound (27.9 µL, 0.24 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired ortho-alkenylated product.
Diagram of Experimental Workflow for Protocol 1
Caption: Workflow for cobalt-catalyzed hydroarylation.
Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of this compound with a Nitrile
This protocol details the synthesis of a polysubstituted pyridine via the cycloaddition of a nitrile with two molecules of this compound.
Materials:
-
Benzonitrile (1.0 equiv)
-
This compound (2.5 equiv)
-
Cobalt(II) iodide (CoI₂) (10 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Zinc dust (50 mol%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with CoI₂ (15.6 mg, 0.05 mmol, 10 mol%), dppp (20.6 mg, 0.05 mmol, 10 mol%), and zinc dust (16.3 mg, 0.25 mmol, 50 mol%).
-
Remove the tube from the glovebox and connect it to a Schlenk line.
-
Add anhydrous NMP (1.0 mL) via syringe.
-
Add benzonitrile (51.3 µL, 0.5 mmol, 1.0 equiv) and this compound (161 µL, 1.25 mmol, 2.5 equiv) via syringe.
-
Seal the Schlenk tube and immerse it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the substituted pyridine product.
Diagram of Experimental Workflow for Protocol 2
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Hydroarylations by cobalt-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt(I)-Catalyzed (3 + 2 + 2) Cycloaddition between Alkylidenecyclopropanes, Alkynes, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kb.osu.edu [kb.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt-Catalyzed C-H Activation and [3 + 2] Annulation with Allenes: Diastereoselective Synthesis of Indane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cobalt-catalyzed C–H activation and regioselective intermolecular annulation with allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Alkyne Cyclotrimerization for the Synthesis of Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of substituted benzene rings.[1] This reaction involves the transition-metal-catalyzed cycloaddition of three alkyne molecules to form a highly functionalized aromatic core.[2] This approach offers a significant advantage over traditional methods of aromatic synthesis, such as electrophilic aromatic substitution on pre-existing rings, by allowing for the rapid construction of complex and diverse substitution patterns in a single step.[3] The ability to control the regioselectivity of this reaction is crucial for its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides an overview of the reaction, quantitative data for various catalytic systems, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for transition-metal-catalyzed alkyne cyclotrimerization begins with the oxidative coupling of two alkyne molecules to a low-valent metal center, forming a metallacyclopentadiene intermediate.[5] Subsequent insertion of a third alkyne molecule into a metal-carbon bond of this intermediate, followed by reductive elimination, yields the substituted benzene and regenerates the active catalyst.
For unsymmetrical alkynes, the regiochemical outcome of the cyclotrimerization, leading to either 1,2,4- or 1,3,5-trisubstituted benzenes, is a significant challenge.[1] The substitution pattern is determined by two key steps: the initial formation of the metallacyclopentadiene intermediate and the subsequent regioselective insertion of the third alkyne.[1] Control of regioselectivity can be achieved through several strategies, including the use of specific ligands on the metal catalyst, the electronic properties of the alkyne substituents, and tethering approaches where two of the alkyne units are part of the same molecule.[3][4]
Data Presentation
Nickel-Catalyzed Cyclotrimerization of Terminal Alkynes
Nickel catalysts are widely used for alkyne cyclotrimerization due to their high activity and relatively low cost.[6] Ligand selection plays a crucial role in determining the regioselectivity of the reaction.[4]
| Entry | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | 1,2,4- / 1,3,5- Ratio |
| 1 | Phenylacetylene | Ni(acac)₂ / PPh₃ / Zn | THF | 60 | 12 | 85 | >95:5 |
| 2 | 1-Hexyne | Ni(COD)₂ / PCy₃ | Toluene | 60 | 6 | 92 | >98:2 |
| 3 | 4-Methoxyphenylacetylene | NiCl₂·DME / B₂(OH)₄ | Dioxane | 100 | 24 | 78 | 5:95 |
| 4 | 1-Dodecyne | Ni(PPh₃)₂Cl₂ / dppb / Zn | THF | 25 | 0.5 | 95 | >99:1 |
| 5 | 1-Dodecyne | Ni(PPh₃)₂Cl₂ / dppm / Zn / ZnI₂ | THF | 25 | 0.5 | 93 | 1: >99 |
Data compiled from multiple sources, including[4][7][8][9]. Conditions and results are representative examples.
Rhodium-Catalyzed Cyclotrimerization of Alkynes
Rhodium catalysts are known for their high efficiency and functional group tolerance in [2+2+2] cycloadditions.[10] Cationic rhodium complexes with bulky phosphine ligands often exhibit excellent regioselectivity.[11][12]
| Entry | Alkyne 1 | Alkyne 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1 | 1-Dodecyne | - | [Rh(COD)₂]BF₄ / DTBM-SEGPHOS | CH₂Cl₂ | 25 | 1 | 98 | 1,2,4- isomer >99% |
| 2 | Phenylacetylene | Dimethyl acetylenedicarboxylate | [Rh(COD)₂]BF₄ / H₈-BINAP | CH₂Cl₂ | 25 | 0.5 | 95 | Single regioisomer |
| 3 | 1,6-Heptadiyne | Phenylacetylene | Wilkinson's Catalyst | Toluene | 50 | 12 | 82 | Major regioisomer reported |
| 4 | Yndiamide | 2-Butyne-1,4-diol | [Rh(COD)Cl]₂ / AgSbF₆ | Toluene | 50 | 1 | 91 | >20:1 r.r. |
Data compiled from multiple sources, including[10][11][12]. Conditions and results are representative examples.
Cobalt-Catalyzed Cyclotrimerization of Diynes and Alkynes
Cobalt catalysts, particularly CpCo(CO)₂, are classic reagents for the synthesis of complex polycyclic aromatic compounds via the cyclotrimerization of diynes with monoalkynes.[13]
| Entry | Diyne Substrate | Alkyne Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,7-Octadiyne | Phenylacetylene | CpCo(CO)₂ | Dioxane | 100 | 24 | 75 |
| 2 | Dimethyl 2,2-di(prop-2-ynyl)malonate | 4-Octyne | CpCo(CO)₂ | Toluene | 110 | 48 | 68 |
| 3 | 1,6-Heptadiyne | Bis(trimethylsilyl)acetylene | CpCo(CO)₂ | Decane | 150 | 72 | 88 |
Data compiled from multiple sources, including[13][14]. Conditions and results are representative examples.
Experimental Protocols
General Protocol for Nickel-Catalyzed Alkyne Cyclotrimerization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Nickel catalyst (e.g., Ni(acac)₂, Ni(COD)₂, NiCl₂)
-
Ligand (e.g., PPh₃, PCy₃, dppb)
-
Reductant (if necessary, e.g., Zn dust)
-
Anhydrous solvent (e.g., THF, Toluene, Dioxane)
-
Alkyne substrate(s)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (if necessary): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the nickel salt (1-5 mol%), ligand (1-10 mol%), and reductant (if required, 1-2 equivalents relative to Ni) to a dry Schlenk flask.
-
Reaction Setup: Add anhydrous solvent to the flask and stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Substrate Addition: Add the alkyne substrate(s) to the reaction mixture via syringe. If one alkyne is a gas, it can be bubbled through the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 25-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a few milliliters of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Specific Protocol: Rhodium-Catalyzed Regioselective Cyclotrimerization of 1-Dodecyne
Materials:
-
[Rh(COD)₂]BF₄ (0.005 mmol)
-
DTBM-SEGPHOS (0.005 mmol)
-
1-Dodecyne (1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (1 mL)
-
Hydrogen gas
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve [Rh(COD)₂]BF₄ and DTBM-SEGPHOS in CH₂Cl₂.
-
Purge the solution with hydrogen gas and stir at room temperature for 30 minutes.
-
Evacuate the hydrogen and backfill with argon.
-
Add 1-dodecyne to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel (hexanes) to afford the 1,2,4-trisubstituted benzene product.[11]
Mandatory Visualization
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Iron-catalyzed regioselective reductive cyclotrimerization of alkynyl bromides to 1,2,4-substituted arenes and D3-arenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselectively switchable alkyne cyclotrimerization catalyzed by a Ni(ii)/bidentate P-ligand/Zn system with ZnI2 as an additive - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemo- and regioselective intermolecular cyclotrimerization of terminal alkynes catalyzed by cationic rhodium(I)/modified BINAP complexes: application to one-step synthesis of paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Phenyl-1-propyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Phenyl-1-propyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation technique enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery, bioconjugation, and materials science.[1][2]
Introduction to this compound in Click Chemistry
This compound is a terminal alkyne that serves as a key building block in CuAAC reactions.[3] The presence of the phenyl group can influence the reactivity of the alkyne and impart desirable properties, such as aromatic interactions, to the final triazole product. The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it a "click" reaction of choice for many applications.[1][4]
The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer.[1] This is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[1][2]
Key Applications
The triazole linkage formed through click chemistry is metabolically stable and can act as a bioisostere for amide bonds, making it highly valuable in medicinal chemistry. Applications of this compound in click chemistry include:
-
Drug Discovery: Synthesis of novel heterocyclic compounds for screening as potential therapeutic agents. The resulting triazoles are present in a number of FDA-approved drugs.
-
Bioconjugation: Linking biomolecules, such as peptides, proteins, and nucleic acids, to probes, tags, or other molecules of interest.
-
Materials Science: Development of functionalized polymers and materials with tailored properties.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for CuAAC reactions involving phenyl-substituted alkynes, which can serve as a reference for experiments using this compound.
Table 1: CuAAC Reaction Parameters for Phenylacetylene (a structural analog of this compound)
| Azide | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl azide | CuI | 1 | Cyrene™ | 30 | 12 h | 96 | [5] |
| Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | Room Temp | 5 min | >99 | [5][6] |
| Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | Room Temp | 24 h | 96 | [5][6] |
| Benzyl azide | CuI / Ascorbic Acid | 0.5 / 1 | Liquid Ammonia | Room Temp | 10 h | >99 | [7] |
| Phenyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | Room Temp | 1 h | >99 | [6] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. Optimization is often necessary to achieve the best results.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for the copper(I)-catalyzed cycloaddition of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO, or neat)
Procedure:
-
In a suitable reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution. For a typical reaction, a stock solution of CuSO₄ and a ligand like TBTA or THPTA can be prepared.
-
Add the copper(II) sulfate solution (typically 1-5 mol%) to the reaction mixture. If using a ligand, it is often pre-mixed with the copper salt.
-
Add a freshly prepared solution of sodium ascorbate (typically 5-10 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated.
-
The crude product can be purified by column chromatography on silica gel, if necessary.
Protocol 2: Bioconjugation of a Peptide with a this compound Derived Label
This protocol outlines the labeling of an azide-modified peptide with a reporter molecule functionalized with this compound.
Materials:
-
Azide-modified peptide
-
This compound functionalized reporter molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Dissolve the azide-modified peptide in the aqueous buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound functionalized reporter molecule (typically 1.5-2.0 eq.).
-
Prepare a stock solution of the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The labeled peptide can be purified from excess reagents using size-exclusion chromatography, dialysis, or HPLC.
Mandatory Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction using this compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-苯基-1-丙炔 contains ca.250 ppm BHT as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Phenyl-1-propyne as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-phenyl-1-propyne as a strategic building block in medicinal chemistry. Its terminal alkyne and benzyl functionalities make it an ideal starting material for synthesizing a diverse range of complex molecular architectures and pharmacologically active compounds.
Introduction to this compound
This compound (also known as propargylbenzene or benzylacetylene) is a valuable reagent in organic synthesis. The presence of a terminal alkyne group allows it to readily participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility enables medicinal chemists to construct novel scaffolds for drug discovery programs, including enzyme inhibitors, receptor agonists/antagonists, and anti-proliferative agents. The two primary reactions that underscore its utility are the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Key Synthetic Applications and Protocols
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is fundamental for constructing arylalkynes and conjugated enynes, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. The reaction is typically performed under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Caption: Generalized workflow for the Sonogashira coupling experiment.
This representative protocol details the copper-palladium co-catalyzed Sonogashira coupling of an aryl iodide with this compound.[1][2][3][4]
Materials and Reagents:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine [TEA] (3.0 mmol, 3.0 equiv), anhydrous
-
Tetrahydrofuran [THF], anhydrous and deoxygenated (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) followed by anhydrous triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature. Add this compound (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-8 hours). If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[5] The resulting triazole ring is a stable and desirable pharmacophore in medicinal chemistry, often acting as a bioisostere for amide bonds or as a rigid linker to connect molecular fragments.[6] this compound is an excellent substrate for this transformation.
Caption: Generalized workflow for the CuAAC (Click Chemistry) reaction.
This protocol provides a general method for the CuAAC reaction between an organic azide and this compound.[6][7]
Materials and Reagents:
-
Organic azide (1.0 mmol, 1.0 equiv)
-
This compound (1.05 mmol, 1.05 equiv)
-
Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.10 mmol, 10 mol%)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture, 4 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.05 mmol) in a 1:1 mixture of t-BuOH and water (4 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 mmol) in water (0.5 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (0.5 mL).
-
Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the main reaction mixture, followed immediately by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1-(benzyl)-4-substituted-1,2,3-triazole.
Application in Bioactive Scaffold Synthesis
The phenylpropyl and derived scaffolds from this compound are prevalent in molecules targeting a range of diseases. The Sonogashira and CuAAC reactions provide a direct route to novel derivatives with potential therapeutic applications, including anticancer and anti-inflammatory agents.
Quantitative Data of Representative Bioactive Molecules
While specific bioactivity data for direct derivatives of this compound are dispersed, the following tables summarize the activity of structurally related compounds whose core scaffolds are readily accessible using the protocols described above. This data illustrates the therapeutic potential of these molecular classes.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives These compounds, derived from (R)-carvone, demonstrate the cytotoxic potential of the 1,2,3-triazole scaffold accessible via CuAAC.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9c | MCF-7 (Breast) | 25.03 | [4][8] |
| 9d | HT-1080 (Fibrosarcoma) | 25.77 | [4][8] |
| 9d | MCF-7 (Breast) | 27.89 | [4][8] |
| 9d | A-549 (Lung) | 30.61 | [8] |
Table 2: Anticancer Activity of Phenyl-Substituted Heterocycles These compounds highlight the potent anti-proliferative effects of complex heterocycles, often synthesized using C-C bond formation strategies like the Sonogashira coupling.
| Compound Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-1H-pyrrole | 21 | HepG2 (Liver) | 0.5 | [3][9] |
| Phenyl-1H-pyrrole | 21 | DU145 (Prostate) | 0.8 | [3][9] |
| Phenyl-1H-pyrrole | 21 | CT-26 (Colon) | 0.9 | [3][9] |
| Phenyl-1H-pyrrole | 19 | MGC 80-3 (Gastric) | 1.0 | [3][9] |
| Phenylthiazolyl-azaindole | - | CDK1 (Enzyme Assay) | 0.41 | [2] |
| Phenylthiazolyl-azaindole | - | CDK1 (Enzyme Assay) | 0.85 | [2] |
| 3-Amino-indazole-carboxamide | 10d,e | SR (Leukemia) | 0.0153 | [10] |
Application in Modulating Signaling Pathways
Compounds derived from this compound can be designed to interact with key biological targets in cellular signaling cascades. For example, chalcones (1,3-diphenyl-2-propen-1-ones), which can be synthesized from phenylacetylene derivatives, are known to possess anti-inflammatory properties.
Inhibition of the Pro-inflammatory NF-κB Pathway
A pyrrole-derivative of chalcone, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP), has been shown to exert anti-inflammatory effects by inhibiting key upstream kinases in the Toll-like receptor 4 (TLR4) signaling pathway.[11] Lipopolysaccharide (LPS) activation of TLR4 normally leads to the recruitment of adaptor proteins and subsequent activation of kinases like Src, Syk, and TAK1. These kinases phosphorylate downstream targets, ultimately leading to the activation of transcription factors NF-κB and AP-1, which drive the expression of pro-inflammatory mediators like iNOS and TNF-α. PPP effectively blocks this cascade by inhibiting the kinase activities of Src, Syk, and TAK1.[9][11]
Caption: Inhibition of the LPS/TLR4 signaling pathway by a chalcone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via Phenyl Radical and Propyne Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between phenyl radicals (C₆H₅•) and propyne (CH₃C≡CH) is a significant pathway in the formation of polycyclic aromatic hydrocarbons (PAHs), a class of molecules with implications in combustion chemistry, astrophysics, and materials science. Understanding the kinetics and mechanisms of this reaction is crucial for controlling PAH synthesis and for the development of novel carbon-based materials. This document provides detailed application notes on the phenyl radical-propyne reaction, including key quantitative data, comprehensive experimental protocols for gas-phase studies, and visualizations of the reaction pathways and experimental workflows.
Introduction
The formation of the first aromatic ring and its subsequent growth are critical steps in the synthesis of PAHs. The addition of small hydrocarbon species to aromatic radicals, such as the phenyl radical, is a primary route for this growth. The reaction of phenyl radicals with propyne is of particular interest as it leads to the formation of indene (C₉H₈), a foundational two-ring PAH, through a series of isomerization and cyclization steps.[1][2] This reaction serves as a model system for understanding the growth of more complex PAHs.
Theoretical studies have extensively mapped the potential energy surface (PES) of the C₆H₅• + C₃H₄ reaction, identifying multiple intermediates and transition states.[1][2] The initial step involves the addition of the phenyl radical to one of the unsaturated carbon atoms of propyne, forming chemically activated C₉H₉ intermediates.[1][2] These intermediates can then undergo various unimolecular reactions, with the lowest energy pathway leading to the formation of indene and a hydrogen atom.[1][2]
Data Presentation
Table 1: Reaction Rate Constants
The overall rate constant for the reaction of phenyl radicals with propyne has been determined experimentally. The temperature-dependent rate constant is typically expressed in the Arrhenius form, k(T) = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.
| Temperature Range (K) | Pre-exponential Factor (A) (cm³ mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Experimental Method | Reference |
| 301 - 428 | (3.68 ± 0.92) x 10¹¹ | 14.0 ± 0.7 | Cavity Ring-Down Spectrometry | [1] |
Table 2: Product Branching Ratios
The reaction of phenyl radicals with propyne can lead to different products depending on the reaction conditions, primarily temperature. At lower temperatures, the formation of indene is dominant. As the temperature increases, other dissociation channels become more significant.
| Temperature (K) | Product(s) | Branching Ratio | Notes | Reference |
| < 500 | Indene + H | Major Product | The lowest energy pathway, involving a sequence of at least 9 isomerization steps. | [3] |
| > 1000 | PhCCH + CH₃ | Minor | Substituted acetylene formation becomes more prevalent at higher temperatures. | [3] |
| > 1000 | PhCHCCH₂ + H | Minor | Substituted allene formation. | [3] |
| > 1000 | PhCCCH₃ + H | Minor | Substituted methylacetylene formation. | [3] |
Note: Ph represents the phenyl group (C₆H₅).
Experimental Protocols
Two primary experimental techniques for studying the gas-phase reaction of phenyl radicals with propyne are Cavity Ring-Down Spectrometry (CRDS) for kinetic measurements and the Crossed Molecular Beam (CMB) technique for reaction dynamics.
Protocol 1: Kinetic Measurements using Cavity Ring-Down Spectrometry (CRDS)
This protocol describes the measurement of the absolute rate constant of the C₆H₅• + propyne reaction.
1. Phenyl Radical Generation:
-
Phenyl radicals are generated by pulsed laser photolysis of a suitable precursor. A common precursor is nitrosobenzene (C₆H₅NO) or chlorobenzene (C₆H₅Cl).
-
The precursor, diluted in a buffer gas (e.g., Argon), is introduced into the reaction cell.
-
A photolysis laser (e.g., an excimer laser at 248 nm for C₆H₅NO) is used to dissociate the precursor and generate phenyl radicals.
2. Reactant Introduction:
-
A mixture of propyne in a buffer gas is introduced into the reaction cell at a well-defined concentration. The concentration of propyne should be in large excess compared to the initial concentration of phenyl radicals to ensure pseudo-first-order kinetics.
3. Phenyl Radical Detection:
-
The concentration of phenyl radicals is monitored over time using a probe laser tuned to a specific absorption wavelength of the phenyl radical (e.g., 504.8 nm).[4]
-
The probe laser is directed through a high-finesse optical cavity, which includes the reaction cell. The decay rate of the light intensity in the cavity (the "ring-down" time) is sensitive to the concentration of absorbing species.
4. Data Acquisition and Analysis:
-
The ring-down time is measured as a function of time after the photolysis pulse.
-
The pseudo-first-order rate constant (k') is determined from the exponential decay of the phenyl radical concentration in the presence of propyne.
-
The bimolecular rate constant (k) is then calculated using the equation: k = (k' - k₀) / [propyne], where k₀ is the decay rate of phenyl radicals in the absence of propyne.
-
Measurements are repeated at various temperatures to determine the temperature dependence of the rate constant and to derive the Arrhenius parameters.
Protocol 2: Reaction Dynamics using the Crossed Molecular Beam (CMB) Method
This protocol outlines the investigation of the reaction dynamics and product formation channels under single-collision conditions.
1. Generation of Molecular Beams:
-
Phenyl Radical Beam: A supersonic beam of phenyl radicals is generated by flashing a suitable precursor (e.g., chlorobenzene) seeded in a noble gas carrier (e.g., Neon) through a heated silicon carbide nozzle. The precursor is pyrolyzed upon passing through the hot nozzle, generating phenyl radicals.
-
Propyne Beam: A supersonic beam of propyne is generated by expanding a mixture of propyne in a carrier gas (e.g., Helium) through a pulsed valve.
2. Beam Intersection and Reaction:
-
The two molecular beams are crossed at a fixed angle (typically 90°) in a high-vacuum scattering chamber.[5] The intersection defines the collision volume where the reactions occur.
3. Product Detection and Analysis:
-
The reaction products are detected by a rotatable, triply differentially pumped mass spectrometer.
-
Products are ionized using either electron impact ionization or "soft" photoionization (e.g., using vacuum ultraviolet light) to minimize fragmentation of the nascent products.
-
The mass-to-charge ratio of the ions is determined using a quadrupole mass filter or a time-of-flight mass spectrometer.
-
By rotating the detector, the angular distribution of the products can be measured.
-
The velocity distribution of the products is determined by measuring their time-of-flight from the interaction region to the detector.
4. Data Interpretation:
-
The product identity is determined from the mass-to-charge ratio.
-
The angular and velocity distributions provide information about the reaction mechanism (e.g., direct vs. complex-forming), the lifetime of reaction intermediates, and the energy partitioning into translational and internal modes of the products.
Mandatory Visualizations
References
- 1. Experimental and computational studies of the phenyl radical reaction with propyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Dynamics: Crossed Molecular Beams Method [dynamics.eps.hw.ac.uk]
Application Notes and Protocols: Zinc-Promoted Hydrohydrazination of Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zinc-promoted hydrohydrazination of terminal alkynes is a powerful and atom-economical method for the formation of carbon-nitrogen bonds, leading to the synthesis of valuable hydrazone intermediates. These hydrazones are versatile building blocks in organic synthesis, serving as precursors to a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and bioactive molecules. This application note details the protocols for this transformation, presents quantitative data on its substrate scope, and illustrates the underlying mechanistic pathways and experimental workflows.
The reaction leverages readily available and inexpensive zinc salts, such as zinc triflate (Zn(OTf)₂) or zinc dichloride (ZnCl₂), as catalysts to promote the addition of a hydrazine derivative across the carbon-carbon triple bond of a terminal alkyne. The resulting hydrazones can be isolated or, as is often the case in domino reactions, utilized in situ for subsequent transformations, for instance, in the efficient one-pot synthesis of indoles.
Data Presentation
The efficiency of the zinc-promoted hydrohydrazination is demonstrated by the successful reaction of various substituted terminal alkynes with different arylhydrazines. The following tables summarize the quantitative yields of the resulting hydrazones, which in the context of the primary literature, were intermediates in a domino synthesis of indoles. The yields are reported for the final indole products, which directly reflect the efficacy of the initial hydrohydrazination step.
Table 1: Reaction of Phenylacetylene with Various Arylhydrazines
| Entry | Arylhydrazine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylhydrazine | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 95 |
| 2 | 4-Methoxyphenylhydrazine | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 92 |
| 3 | 4-Chlorophenylhydrazine | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 88 |
| 4 | 4-Nitrophenylhydrazine | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 75 |
| 5 | 2-Methylphenylhydrazine | ZnCl₂ (10) | Dioxane | 100 | 24 | 85 |
¹Yields correspond to the isolated indole product from the one-pot reaction sequence.
Table 2: Reaction of Various Terminal Alkynes with Phenylhydrazine
| Entry | Terminal Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylacetylene | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 95 |
| 2 | 4-Methylphenylacetylene | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 96 |
| 3 | 4-Methoxyphenylacetylene | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 94 |
| 4 | 4-Chlorophenylacetylene | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 91 |
| 5 | 1-Hexyne | Zn(OTf)₂ (5) | Toluene | 100 | 16 | 78 |
| 6 | 3,3-Dimethyl-1-butyne | ZnCl₂ (10) | Dioxane | 100 | 24 | 72 |
¹Yields correspond to the isolated indole product from the one-pot reaction sequence.
Experimental Protocols
The following protocols provide detailed methodologies for the zinc-promoted hydrohydrazination of terminal alkynes.
General Protocol for Zinc Triflate Catalyzed Hydrohydrazination
Materials:
-
Terminal alkyne (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Zinc triflate (Zn(OTf)₂) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add zinc triflate (0.05 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Add the arylhydrazine (1.1 mmol) to the reaction mixture.
-
Add the terminal alkyne (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired hydrazone.
Protocol for Zinc Dichloride Catalyzed Hydrohydrazination
Materials:
-
Terminal alkyne (1.0 mmol)
-
Arylhydrazine (1.2 mmol)
-
Zinc dichloride (ZnCl₂) (0.1 mmol, 10 mol%)
-
Anhydrous dioxane (5 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add zinc dichloride (0.1 mmol).
-
Add anhydrous dioxane (5 mL) to the flask.
-
Add the arylhydrazine (1.2 mmol) to the reaction mixture.
-
Add the terminal alkyne (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 101 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure hydrazone.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanism for the zinc-catalyzed hydrohydrazination of a terminal alkyne. The zinc catalyst acts as a Lewis acid, activating the alkyne towards nucleophilic attack by the hydrazine.
Caption: Proposed catalytic cycle for zinc-promoted hydrohydrazination.
General Experimental Workflow
The logical flow of the experimental procedure, from reaction setup to product isolation, is depicted below.
Caption: A typical experimental workflow for the synthesis.
Substrate Scope Logical Relationship
This diagram illustrates the relationship between the reactants and the resulting products, highlighting the versatility of the reaction.
Caption: Reactant scope leading to hydrazone formation.
Application Notes and Protocols for the Catalytic Hydrogenation of Alkynes to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, particularly crucial in the pharmaceutical and fine chemical industries where the stereochemical outcome of a reaction dictates the biological activity and properties of the target molecule. This document provides detailed application notes and experimental protocols for the controlled reduction of alkynes to both cis- and trans-alkenes, enabling researchers to select and implement the most suitable methodology for their specific synthetic needs.
Data Presentation: Catalyst Performance in Alkyne Semi-Hydrogenation
The choice of catalyst and reaction conditions is paramount in achieving the desired stereoselectivity and yield in alkyne semi-hydrogenation. The following tables summarize the quantitative performance of commonly employed catalytic systems.
Table 1: Performance of Catalysts for the Synthesis of cis-Alkenes
| Catalyst System | Substrate Example | Product | Conversion (%) | Selectivity to cis-Alkene (%) | Yield (%) | Reference |
| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | 2-Butyne | cis-2-Butene | >95 | >95 | 85-98 | [1][2] |
| 1-Phenylpropyne | cis-1-Phenylpropene | High | High | ~90 | [3] | |
| 3-Hexyne | cis-3-Hexene | 100 | 96 (Z/E = 96:4) | Not Reported | [4] | |
| P-2 Nickel Catalyst (Ni(OAc)₂ + NaBH₄, with ethylenediamine) | Hex-3-yne | cis-3-Hexene | >95 | up to 99.5 (cis:trans = 200:1) | >95 | [1] |
| 1-Phenylpropyne | cis-1-Phenylpropene | >95 | up to 99.5 (cis:trans = 200:1) | >95 | [1] | |
| Diimide (from oxidation of hydrazine) | Iodoalkynes | cis-Iodoalkenes | Good | Predominantly cis | Good | [1] |
Table 2: Performance of Reagents for the Synthesis of trans-Alkenes
| Reagent System | Substrate Example | Product | Conversion (%) | Selectivity to trans-Alkene (%) | Yield (%) | Reference |
| Sodium in Liquid Ammonia (Na/NH₃) | 2-Butyne | trans-2-Butene | High | High | Good | [5][6] |
| 5-Decyne | trans-5-Decene | High | High | >80 | [7] | |
| 4-Octyne | trans-4-Octene | High | High | >80 | [7] | |
| 3-Hexyne | trans-3-Hexene | High | High | >80 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation.
Protocol 1: Preparation of Lindlar's Catalyst[3][8][9]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead acetate (Pb(OAc)₂)
-
Deionized water
-
Sodium formate solution (~0.7 N)
-
37% Hydrochloric acid
-
3N Sodium hydroxide solution
Procedure:
-
Dissolve 1.48 g of PdCl₂ in 3.6 mL of 37% HCl in a 10 mL Erlenmeyer flask with shaking.
-
Transfer the solution to a 150 mL beaker with 45 mL of distilled water.
-
Adjust the pH of the stirred solution to 4.0–4.5 by the slow addition of 3N NaOH.
-
Add 15.0 g of CaCO₃ to the beaker and stir to form a homogeneous slurry.
-
Heat the well-stirred suspension to 75–85 °C until the palladium has precipitated (solution becomes colorless, ~15 minutes).
-
While maintaining the temperature at 75–85 °C, add 6.0 mL of sodium formate solution. Stir rapidly to manage foaming due to CO₂ evolution.
-
Add an additional 4.5 mL of the sodium formate solution and continue stirring at 75–85 °C for 40 minutes to complete the reduction.
-
Separate the black catalyst on a Büchner funnel and wash thoroughly with distilled water.
-
Transfer the moist catalyst to a round-bottomed flask with 60 mL of water and 18 mL of a 7.7% lead acetate solution.
-
Heat the slurry at 75–85 °C for 45 minutes with stirring.
-
Filter the catalyst, wash with water, and dry in an oven at 60–70 °C.
Protocol 2: Hydrogenation of an Alkyne to a cis-Alkene using Lindlar's Catalyst[1]
Materials:
-
Alkyne substrate
-
Lindlar's catalyst (5% w/w of alkyne)
-
Solvent (e.g., ethyl acetate, hexane, or ethanol)
-
Quinoline (optional, as a further deactivator)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Charge a reaction flask equipped with a magnetic stir bar with the Lindlar's catalyst.
-
Evacuate the flask and backfill with an inert gas.
-
Add the solvent, followed by the alkyne substrate. If required, add quinoline at this stage.
-
Evacuate the flask again and backfill with hydrogen gas (typically from a balloon to maintain a pressure of ~1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene, which can be further purified by distillation or chromatography if necessary.
Protocol 3: Preparation of P-2 Nickel Catalyst (in situ)[1]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.
-
With vigorous stirring, add a solution of sodium borohydride in ethanol dropwise. A black precipitate of P-2 Ni catalyst will form immediately.
-
Continue stirring for approximately 5 minutes after the addition is complete to ensure full catalyst formation.
-
The catalyst is now ready for the hydrogenation step.
Protocol 4: Hydrogenation of an Alkyne to a cis-Alkene using P-2 Nickel Catalyst[1]
Materials:
-
Freshly prepared P-2 Nickel catalyst suspension
-
Alkyne substrate
-
Ethylenediamine (2 equivalents relative to Ni)
-
Hydrogen gas (H₂)
Procedure:
-
To the freshly prepared P-2 Nickel catalyst suspension, add ethylenediamine followed by the alkyne substrate.
-
Evacuate the flask and backfill with hydrogen gas (~1 atm, from a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction for the uptake of hydrogen and by analytical techniques (TLC, GC-MS).
-
Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude cis-alkene.
Protocol 5: Reduction of an Alkyne to a trans-Alkene using Sodium in Liquid Ammonia[5][6]
Materials:
-
Internal alkyne substrate
-
Sodium metal (Na)
-
Anhydrous liquid ammonia (NH₃)
-
Dry ice/acetone bath
-
Anhydrous ether or THF (as a co-solvent)
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia into the flask.
-
Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
Dissolve the alkyne in a minimal amount of anhydrous ether or THF and add it dropwise to the stirred sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Add water to the residue and extract the product with an organic solvent (e.g., ether or pentane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude trans-alkene.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the catalytic hydrogenation of alkynes.
Caption: Mechanistic pathways for cis- and trans-alkene synthesis.
Caption: General experimental workflow for alkyne hydrogenation.
Caption: Logical relationship between desired product and catalyst choice.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. orgosolver.com [orgosolver.com]
- 6. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Sonogashira coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or complete lack of product formation is one of the most common challenges in Sonogashira coupling. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Detailed Checks and Recommendations:
-
Reagent Quality: Ensure the purity of the aryl/vinyl halide and the terminal alkyne, as impurities can poison the catalyst. Verify that any protecting groups on the alkyne (like trimethylsilyl) have been removed.
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen.[1] Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1]
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. Use a fresh batch or a more stable precatalyst. Copper(I) iodide is sensitive to oxidation; use a freshly opened bottle or purify if it appears discolored (green/brown).
-
Reaction Parameters: The reactivity of the aryl halide is a critical factor.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require higher temperatures.[1][3]
Issue 2: Excessive Homocoupling (Glaser Coupling)
The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a frequent and wasteful side reaction, primarily driven by the copper co-catalyst in the presence of oxygen.[3]
Troubleshooting Workflow for Excessive Homocoupling
Caption: Troubleshooting workflow for excessive homocoupling.
Strategies to Minimize Homocoupling:
-
Strict Anaerobic Conditions: This is the most critical step. Degassing solvents by multiple freeze-pump-thaw cycles is more effective than simply bubbling with inert gas.[3]
-
Copper-Free Conditions: The most direct way to prevent Glaser coupling is to omit the copper co-catalyst.[1] This often requires more reactive palladium catalyst systems, specialized ligands, and potentially higher temperatures.[3]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the reactive copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Hydrogen Atmosphere: In some cases, using a hydrogen atmosphere diluted with nitrogen or argon has been shown to reduce homocoupling to minimal levels.[5][6]
Issue 3: Catalyst Decomposition (Palladium Black)
The formation of a black precipitate, known as "palladium black," indicates the decomposition of the active Pd(0) catalyst, leading to a loss of catalytic activity.[1][2]
Preventative Measures:
-
Ligand Choice: Use appropriate phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the palladium center. Bulky, electron-rich ligands can enhance stability and activity.[3][7]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[1] If high temperatures are necessary for your substrate, choose a more thermally stable catalyst system.
-
Solvent Effects: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[8] If you observe this issue, consider switching to a different solvent like DMF, toluene, or dioxane.[9]
-
Maintain Inert Atmosphere: Oxygen can contribute to the oxidation and precipitation of the palladium catalyst.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling?
The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl .[1][2] This means that aryl iodides are the most reactive substrates, often reacting at room temperature, while aryl chlorides are the least reactive and typically require more forcing conditions.[1]
Q2: Should I use a copper co-catalyst? What are the pros and cons?
The use of a copper(I) co-catalyst is the traditional approach and offers distinct advantages and disadvantages.
-
Pros: The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species undergoes transmetalation with the palladium complex more rapidly than the alkyne itself, thus accelerating the overall reaction rate and often allowing for milder reaction conditions (e.g., room temperature).[7][10]
-
Cons: The primary drawback is the promotion of the undesirable alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[7][11] This side reaction consumes the alkyne and can lead to purification challenges.
Q3: Can I run a Sonogashira coupling without copper?
Yes, copper-free Sonogashira reactions are widely used, particularly to avoid the issue of homocoupling.[11] These systems often require modifications to the reaction conditions, such as:
-
More active palladium catalysts and ligands.
-
Stronger bases.
-
Higher reaction temperatures.[3]
Q4: What are the best choices for bases and solvents?
The choice of base and solvent is highly interdependent and substrate-specific.
-
Bases: An amine base is typically required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[11][12] Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and piperidine.[1][12] For less reactive substrates or in copper-free systems, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[3]
-
Solvents: The solvent must dissolve all reaction components. Common choices include THF, DMF, toluene, and dioxane.[9][13] Sometimes, the amine base itself can be used as the solvent.[11] Polar aprotic solvents like DMF or NMP are often effective for less reactive aryl chlorides.[3]
Q5: My reaction is not going to completion. Should I just increase the temperature?
Increasing the temperature can often accelerate the rate-limiting oxidative addition step, particularly for less reactive aryl bromides and chlorides.[7] Many couplings with these halides require heating, sometimes to 100 °C or higher.[7][14] However, proceed with caution. Excessively high temperatures can lead to catalyst decomposition and degradation of sensitive substrates or products.[1] It is often better to first try a more active catalyst system (e.g., by changing the ligand) before significantly increasing the temperature.
Data Presentation: Reaction Parameter Guidelines
The following tables summarize recommended starting conditions based on the aryl halide substrate. These are general guidelines and may require further optimization for specific substrates.
Table 1: Recommended Conditions by Aryl Halide Reactivity
| Parameter | Recommendation for Aryl/Vinyl Iodides | Recommendation for Aryl/Vinyl Bromides | Recommendation for Aryl/Vinyl Chlorides |
| Temperature | Room temperature to 60 °C | 60 °C to 120 °C | > 100 °C, often with microwave heating |
| Pd Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 10 mol% |
| Cu(I) Co-catalyst | 0.5 - 5 mol% | 1 - 10 mol% | Often better with copper-free conditions |
| Ligand Choice | PPh₃ is often sufficient | PPh₃, or more electron-rich ligands (e.g., dppf) | Bulky, electron-rich phosphines or NHC ligands |
| Base | Triethylamine, Diisopropylamine | Triethylamine, Diisopropylamine, DBU | Stronger, non-coordinating bases (K₂CO₃, Cs₂CO₃) |
| Solvent | THF, DMF, Toluene, or neat amine | DMF, Toluene, Dioxane | High-boiling solvents (DMF, NMP, Dioxane) |
Data synthesized from multiple sources.[9]
Experimental Protocols
Protocol 1: Standard Copper-Palladium Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere.
-
Catalyst Loading: To the flask, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).
-
Solvent and Reagents: Add anhydrous DMF, followed by triethylamine. Degas the resulting mixture with a stream of argon for 15-20 minutes.
-
Substrate Addition: Add the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This is a general protocol adapted from literature procedures.[7]
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Chloride
This protocol is a starting point for more challenging couplings involving less reactive aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
sXPhos (a bulky phosphine ligand) (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube, magnetic stirrer, inert gas line
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%), sXPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) to a Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the aryl chloride (1.0 equiv).
-
Solvent and Alkyne: Add anhydrous, degassed 1,4-dioxane, followed by the terminal alkyne (1.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
This protocol is a representative example based on modern catalytic systems for challenging substrates.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.lucp.net [books.lucp.net]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing 3-Phenyl-1-propyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields for reactions involving 3-Phenyl-1-propyne.
Sonogashira Coupling Troubleshooting
The Sonogashira coupling is a versatile method for forming carbon-carbon bonds between terminal alkynes like this compound and aryl or vinyl halides.[1][2] However, achieving high yields can be challenging. Below is a guide to address common issues.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: Palladium(0) complexes can be sensitive to air and moisture.[3] | Use fresh Pd catalyst and CuI co-catalyst. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[3][4] |
| Low Reaction Temperature: Oxidative addition can be slow, especially with less reactive aryl bromides.[5] | Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[5] | |
| Improper Solvent/Base: The solvent and base play a crucial role in the catalytic cycle. | Ensure solvents and the amine base (e.g., triethylamine, diisopropylamine) are anhydrous and thoroughly degassed to remove oxygen.[3][5] Using the amine as the solvent can sometimes improve results.[6] | |
| Inhibitors: Impurities in reagents can poison the catalyst. | Use high-purity this compound, aryl/vinyl halide, and solvents. | |
| Significant Homocoupling (Glaser Product) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, a common side reaction catalyzed by copper.[3] | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of inert gas throughout the reaction.[3][6] |
| High Copper Catalyst Loading: Excess copper can favor the Glaser coupling pathway. | Reduce the amount of the copper(I) co-catalyst. Copper-free Sonogashira protocols can also be an effective alternative.[2] | |
| Formation of Palladium Black | Catalyst Decomposition: The Pd(0) catalyst has precipitated from the solution. | Using a ligand like triphenylphosphine (PPh₃) can help stabilize the palladium catalyst.[2] Running the reaction at a lower temperature, if feasible for the substrates, may also help. Anecdotal evidence suggests that THF as a co-solvent may promote the formation of palladium black.[6] |
| Reaction Stalls | Catalyst Deactivation: The active catalytic species is no longer being regenerated. | Consider adding a fresh portion of the palladium catalyst to the reaction mixture. |
| Insufficient Base: The amine base is consumed during the reaction to neutralize the hydrogen halide formed.[7] | Ensure at least stoichiometric amounts of the amine base are used, and often an excess is beneficial. |
Sonogashira Coupling FAQs
Q1: My Sonogashira reaction is not working at all. What are the first things I should check? A1: When a reaction fails completely, first verify the integrity of your palladium catalyst and copper(I) cocatalyst, as they can degrade with improper storage.[3] Ensure your solvents and amine base are anhydrous and have been rigorously degassed to remove oxygen.[3] Finally, confirm the purity of your starting materials, as impurities can act as catalyst poisons.
Q2: I'm seeing a lot of 1,4-diphenylbuta-1,3-diyne in my product mixture. How do I prevent this? A2: This side product results from the Glaser homocoupling of this compound. This reaction is promoted by oxygen in the presence of the copper cocatalyst.[3] To minimize it, you must ensure your reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and reagents and maintaining a positive pressure of an inert gas like argon. Reducing the concentration of the copper catalyst can also help.
Q3: Can I run a Sonogashira coupling without a copper co-catalyst? A3: Yes, copper-free Sonogashira reactions are possible. These protocols can be advantageous as they inherently avoid the issue of Glaser homocoupling. The mechanism proceeds without the copper acetylide intermediate, relying on a base to deprotonate the alkyne for the transmetalation step to the palladium center.[2]
Glaser-Hay Coupling Troubleshooting
The Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes.[8][9] The Hay modification utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which allows for milder reaction conditions.[10][11]
Troubleshooting Guide: Glaser-Hay Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Oxidant: The reaction relies on an oxidant (typically O₂ from the air) to regenerate the active Cu(II) species.[9][11] | Ensure the reaction is open to the air or that air is bubbled through the reaction mixture. Vigorous stirring is essential to facilitate oxygen dissolution.[10] |
| Catalyst Inactivity: The copper salt may be of poor quality or has degraded. | Use a fresh, high-purity source of the copper(I) salt (e.g., CuCl, CuI). | |
| Inappropriate Base/Ligand: The choice of base and ligand is critical for the reaction's success. | TMEDA is a highly effective ligand for the Hay modification, significantly accelerating the reaction.[12] Ensure the correct stoichiometry of the base/ligand is used. | |
| Formation of Side Products | Polymerization: Overly vigorous conditions or high concentrations can sometimes lead to the formation of polymeric materials. | Run the reaction at a more moderate temperature (room temperature is often sufficient) and at a reasonable dilution.[10] |
| Incomplete Conversion: The reaction has not proceeded to completion. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or extending the reaction time. |
Glaser-Hay Coupling Yield Comparison
| Entry | Catalyst (mol%) | Base/Ligand | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | CuCl (5) | TMEDA | Acetone | Room Temp | 3 | 97[10] |
| 2 | CuCl (5) | n-Propylamine | None | 60 °C | 4 | 80[10] |
| 3 | Cu(OAc)₂ | Piperidine | Pyridine | 60 °C | 6 | 85[10] |
| 4 | CuI | TMEDA | Dichloromethane | Room Temp | 4 | 90[10] |
Glaser-Hay Coupling FAQs
Q1: What is the difference between the Glaser and the Glaser-Hay coupling? A1: The classical Glaser coupling involves the oxidative homocoupling of terminal alkynes using a copper(I) salt and an oxidant like oxygen in the presence of a base such as ammonia.[9][13] The Hay modification, or Glaser-Hay coupling, specifically utilizes a soluble copper-TMEDA complex as the catalyst, which often leads to faster reactions and milder conditions.[10][12]
Q2: My Glaser-Hay reaction is sluggish. How can I speed it up? A2: Ensure there is an adequate supply of oxygen (air) to the reaction, as this is crucial for the catalytic cycle.[11] Vigorous stirring will increase the air-liquid interface. The use of TMEDA as a ligand is also known to significantly accelerate the reaction rate.[12]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
CuAAC, a cornerstone of "click chemistry," is a highly efficient method for creating a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne like this compound.[14][15] The reaction's success hinges on maintaining the active Cu(I) catalytic species.[16]
Troubleshooting Guide: CuAAC
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[17] | The reaction should be run under anaerobic conditions or with an excess of a reducing agent. Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[14][16] |
| Low Reaction Rate: The uncatalyzed reaction is extremely slow.[14] | Ensure the presence of a copper(I) source. This can be a Cu(I) salt (e.g., CuI) or a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[16][17] | |
| Poor Reagent Solubility: One or more of the starting materials is not fully dissolved. | Choose a solvent system in which all components (alkyne, azide, catalyst) are soluble. Common solvents include THF, t-butanol/water mixtures, and DMSO. | |
| Side Reactions / Degradation of Starting Materials | Reactive Oxygen Species: Using Cu(II)/ascorbate can generate reactive oxygen species that may damage sensitive substrates, particularly biomolecules.[16][18] | Add a stabilizing ligand for the copper(I) catalyst, such as TBTA or THPTA. These ligands protect the catalyst from oxidation and can accelerate the reaction.[17][18][19] |
CuAAC FAQs
Q1: Why is my click reaction not working even though I'm using a copper catalyst? A1: The active catalyst is copper in the +1 oxidation state (Cu(I)). If you start with a Cu(II) salt like copper(II) sulfate (CuSO₄), you must add a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ.[16][17] Furthermore, oxygen can oxidize Cu(I) back to Cu(II), so degassing your solvent or using an excess of the reducing agent is critical.[17]
Q2: What is the role of a ligand like TBTA or THPTA in a CuAAC reaction? A2: Ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a dual role. They stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent catalyst deactivation.[17] They also accelerate the rate of the cycloaddition.[18] This is especially important in bioconjugation reactions to protect sensitive biomolecules from damage by reactive oxygen species.[16][18]
Common Side Reaction: Hydration of this compound
The presence of water, especially under acidic conditions, can lead to the hydration of the alkyne triple bond, forming a ketone as an undesired side product.
Hydration Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Formation of Phenylacetone | Presence of Water and Acid: Traces of acid and water can catalyze the hydration of this compound. The reaction proceeds via Markovnikov addition to form an enol, which tautomerizes to the more stable ketone.[20] | Use anhydrous solvents and reagents for your primary reaction (e.g., Sonogashira, Glaser). If acidic conditions are required, ensure the reaction is scrupulously dry. |
Experimental Protocols
Protocol 1: Glaser-Hay Coupling of this compound
This protocol describes a general method for the homocoupling of this compound using the CuCl/TMEDA catalytic system.[10]
Materials:
-
This compound (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Magnetic stir bar
-
25 mL Round-bottom flask
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and copper(I) chloride (0.05 mmol).
-
Add acetone (10 mL) to the flask.
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The flask should be open to the air (or have an air-filled balloon attached) to provide the necessary oxygen for the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, 1,4-diphenylbuta-1,3-diyne, by column chromatography on silica gel.[10]
Protocol 2: Sonogashira Coupling of this compound with Iodobenzene
This protocol provides a general method for the cross-coupling of this compound with an aryl iodide.[7]
Materials:
-
Iodobenzene (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (TEA, 10 mL), anhydrous and degassed
-
Magnetic stir bar
-
Schlenk flask
Procedure:
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol) to a dry Schlenk flask containing a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add degassed triethylamine (10 mL) via syringe.
-
Add iodobenzene (1.0 mmol) and this compound (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates the consumption of the starting materials.
-
Once the reaction is complete, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (10 mL).[4]
-
Extract the mixture with ethyl acetate (3 x 15 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[4]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting logic for low reaction yields.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. This compound | 10147-11-2 | Benchchem [benchchem.com]
- 8. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Click chemistry - Wikipedia [en.wikipedia.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axispharm.com [axispharm.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Handling of Volatile Alkynes – Propyne
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and utilization of volatile alkynes, with a specific focus on propyne. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and Troubleshooting Guides to directly address potential challenges in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with propyne?
A1: Propyne (methylacetylene) is a highly flammable and reactive gas. The main hazards include:
-
High Flammability and Explosive Potential: Propyne is an extremely flammable gas and can form explosive mixtures with air.[1][2] It has a wide explosive range, making it a significant fire and explosion hazard.[3]
-
Instability: At elevated temperatures and pressures, propyne can decompose, polymerize, or isomerize to its more reactive isomer, propadiene (allene).[1][3] This can lead to runaway reactions and potential explosions.
-
Formation of Explosive Acetylides: As a terminal alkyne, propyne can form explosive metallic acetylides when in contact with certain metals, notably copper, silver, and mercury.[1] Therefore, alloys containing high percentages of these metals must be avoided in handling and storage equipment.
Q2: What are the proper storage conditions for propyne cylinders?
A2: Propyne cylinders should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4] Key storage recommendations include:
-
Temperature: Keep cylinder temperatures below 52 °C (125 °F).[4]
-
Ventilation: Store in a well-ventilated area, preferably outdoors or in a dedicated gas cabinet.[4]
-
Securing Cylinders: Cylinders must be stored upright and firmly secured to prevent falling.[4]
-
Segregation: Flammable gas cylinders should be segregated from oxygen and other oxidizers by a minimum distance of 20 feet or by a 5-foot high barrier with a fire resistance rating of at least 30 minutes.[4]
-
"First In, First Out": Use a "first in-first out" inventory system to prevent cylinders from being stored for excessive periods.[4]
Q3: What personal protective equipment (PPE) is required when working with propyne?
A3: Appropriate PPE is crucial for the safe handling of propyne. This includes:
-
Eye Protection: Safety goggles with side shields are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves should be worn.[5]
-
Body Protection: A flame-resistant lab coat is essential.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. In situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[5]
Q4: What are some common side reactions to be aware of when using propyne?
A4: The high reactivity of propyne can lead to several side reactions:
-
Isomerization: Propyne exists in equilibrium with its isomer, propadiene (allene).[3] The equilibrium is temperature-dependent. This isomerization can interfere with desired reactions, particularly in catalytic polymerizations.[3]
-
Polymerization: Propyne can polymerize, especially at higher temperatures and pressures or in the presence of certain initiators.[1][6] This can be a runaway exothermic reaction.[6][7]
-
Decomposition: At high temperatures, propyne can decompose into other hydrocarbons, which can affect product purity and yield.[4][8]
Q5: How should I dispose of residual propyne and propyne-contaminated waste?
A5: Proper disposal is critical to ensure safety and environmental compliance.
-
Unreacted Propyne Gas: Unreacted propyne from a reaction should be safely vented through a proper scrubbing system or burned off via a controlled flare, in accordance with institutional and local regulations. Do not vent directly to the atmosphere.
-
Empty Cylinders: Never dispose of a "empty" cylinder in the trash, as it may still contain residual pressurized gas.[9] Contact your gas supplier for their return and recycling procedures.[10]
-
Contaminated Materials: Solid waste contaminated with propyne or its reaction products (e.g., gloves, paper towels) should be collected in a designated, labeled hazardous waste container.[11] Liquid waste from reactions should be quenched to neutralize any reactive species before being placed in a labeled hazardous waste container.[1][11] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[1]
Troubleshooting Guides
Problem: My propyne reaction is showing a low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Ensure the reaction is allowed to proceed to completion before workup. |
| Isomerization to Propadiene | Optimize reaction temperature. Lower temperatures generally favor propyne over propadiene.[3] Consider the choice of catalyst, as some may promote isomerization. |
| Side Reactions (e.g., polymerization) | Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Use inhibitors if necessary and permitted by the reaction chemistry to prevent polymerization.[6] Maintain strict temperature control. |
| Loss of Volatile Product During Workup | Use cooled solvents for extraction and minimize the use of rotary evaporation. If the product is highly volatile, consider alternative purification methods like condensation. |
| Decomposition on Purification Media | If using chromatography, consider the acidity or basicity of the stationary phase. For acid-sensitive products, silica gel can be neutralized with a small amount of triethylamine in the eluent. |
Problem: I suspect a leak in my propyne gas line.
| Immediate Action | Follow-up Procedure |
| 1. Eliminate Ignition Sources: Immediately extinguish all open flames and turn off any spark-producing equipment in the vicinity.[12] Do not operate electrical switches.[12] | 1. Locate the Leak: If it is safe to do so, apply a soapy water solution to connections and fittings. Bubbles will indicate the location of the leak.[12] |
| 2. Shut Off the Gas Supply: If possible and safe to do so, close the main valve on the propyne cylinder.[12] | 2. Tighten or Replace Fittings: If the leak is from a loose fitting, tighten it. If the fitting is damaged, it must be replaced. |
| 3. Ventilate the Area: Increase ventilation to the area by opening windows and doors (if safe) and ensuring the fume hood is operating at maximum capacity. | 3. Professional Inspection: If the leak cannot be located or stopped, or if it is from the cylinder valve itself, evacuate the area, notify your supervisor and institutional safety personnel immediately, and contact the gas supplier. |
| 4. Evacuate: If the leak is large or cannot be controlled, evacuate the laboratory immediately and activate the fire alarm.[12] |
Problem: How do I safely quench a reaction containing unreacted propyne?
| Step | Procedure |
| 1. Cool the Reaction Mixture | Ensure the reaction flask is cooled in an appropriate bath (e.g., ice/water or dry ice/acetone) to control the exotherm of the quench. |
| 2. Maintain Inert Atmosphere | Continue to maintain a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent air from entering the flask. |
| 3. Slow Addition of a Quenching Agent | Slowly add a proton-donating quenching agent. For reactions involving organometallic species derived from propyne, a saturated aqueous solution of ammonium chloride is a good choice as it is a mild proton source.[13] For quenching unreacted propyne gas, a slow bubbling through a non-reactive, high-boiling point solvent can be followed by controlled venting to a scrubbing system. |
| 4. Monitor Temperature | Carefully monitor the internal temperature of the reaction during the quench. If a significant temperature increase is observed, slow down or temporarily stop the addition of the quenching agent. |
| 5. Allow to Warm to Room Temperature | Once the initial exotherm has subsided, allow the reaction mixture to slowly warm to room temperature with continued stirring. |
| 6. Proceed with Workup | Once the reaction mixture has reached room temperature and no further gas evolution is observed, you can proceed with the standard aqueous workup. |
Quantitative Data
Table 1: Physical and Chemical Properties of Propyne
| Property | Value | Reference |
| Molecular Formula | C₃H₄ | [3] |
| Molar Mass | 40.06 g/mol | [3] |
| Boiling Point | -23.2 °C | [3] |
| Melting Point | -102.7 °C | [3] |
| Vapor Pressure | 5.2 atm @ 20 °C | [3] |
| Lower Explosive Limit (LEL) | 1.7% in air | [3] |
| Upper Explosive Limit (UEL) | Not definitively specified, but high | [3] |
Table 2: Material Compatibility for Propyne
| Material | Compatibility | Notes |
| Metals | ||
| Stainless Steel | Good | Recommended for tubing, fittings, and regulators. |
| Carbon Steel | Good | |
| Copper and its alloys (>65% Cu) | Unsatisfactory | Forms explosive acetylides.[14] Must be avoided. |
| Silver and its alloys | Unsatisfactory | Forms explosive acetylides. |
| Mercury | Unsatisfactory | Forms explosive acetylides. |
| Aluminum | Good | |
| Plastics & Elastomers | ||
| Polytetrafluoroethylene (PTFE) | Good | Suitable for valve seats and seals. |
| Polypropylene | Good | [15][16] |
| Polyethylene | Good | |
| Nitrile Rubber (Buna-N) | Conditional | May swell with prolonged exposure. |
| Neoprene | Conditional | May be incompatible under some circumstances.[17] |
| Viton® (FKM) | Good |
Note: This table is a general guide. Always consult specific chemical compatibility charts from manufacturers for the exact conditions of your experiment (e.g., temperature, pressure).
Experimental Protocols
Protocol 1: General Setup for a Reaction with Propyne Gas
-
Glassware and Setup:
-
Use oven-dried glassware assembled while hot under a stream of inert gas (nitrogen or argon).
-
The reaction flask should be a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a bubbler, a thermometer or thermocouple, and a septum for reagent addition.
-
The entire setup should be placed in a fume hood.
-
-
Inert Atmosphere:
-
Purge the entire system with an inert gas for at least 15-20 minutes before introducing any reagents.
-
Maintain a slight positive pressure of the inert gas throughout the reaction, monitored by the bubbler.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous solvent and any non-gaseous reagents via syringe or cannula through the septum.
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
-
Propyne Gas Transfer (See Protocol 2)
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots via syringe and analyzing by a suitable method (TLC, GC, etc.).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench any unreacted propyne and reactive intermediates as described in the troubleshooting guide.
-
Proceed with the appropriate aqueous workup and purification procedures.
-
Protocol 2: Transferring Propyne Gas from a Cylinder to a Reaction Vessel
-
Safety First: This procedure should only be performed by trained personnel in a well-ventilated fume hood. Ensure all ignition sources are absent.
-
Cylinder and Regulator:
-
Securely clamp the propyne cylinder in an upright position.
-
Use a regulator specifically designed for flammable gases and ensure it is in good working condition. The regulator should be equipped with a pressure relief valve.
-
The outlet of the regulator should be connected to stainless steel or PTFE tubing. Do not use copper tubing.
-
-
Gas Delivery Line:
-
The tubing from the regulator should lead to a gas dispersion tube or a needle that will be submerged below the surface of the reaction solvent. This ensures efficient dissolution of the gas.
-
Include a check valve or a bubbler filled with mineral oil in the line to prevent backflow of the reaction mixture into the regulator and cylinder.
-
-
Flow Rate Control:
-
A needle valve or a mass flow controller is highly recommended to precisely control the flow rate of the propyne gas into the reaction vessel.
-
-
Procedure:
-
With the reaction vessel under a positive pressure of inert gas, insert the gas delivery needle through the septum and below the solvent surface.
-
Slowly open the main valve on the propyne cylinder.
-
Adjust the regulator to a low delivery pressure (typically a few psi above the pressure in the reaction flask).
-
Carefully open the needle valve or set the mass flow controller to the desired flow rate.
-
Monitor the gas flow by observing the bubbling in the reaction mixture and the bubbler on the gas outlet of the flask.
-
The amount of propyne added can be determined by mass (weighing the cylinder before and after) or by integrating the flow rate over time if using a mass flow controller.
-
-
Shutdown:
-
When the desired amount of propyne has been added, close the needle valve first, then the main cylinder valve.
-
Allow the residual gas in the line to bubble into the reaction mixture.
-
Remove the gas delivery needle from the reaction flask.
-
Mandatory Visualizations
Caption: A typical experimental workflow for a reaction involving propyne gas.
Caption: A decision tree for troubleshooting a suspected propyne gas leak.
Caption: Logical relationships of the primary hazards associated with propyne.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-PROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Propyne - Wikipedia [en.wikipedia.org]
- 4. Thermal decomposition of propyne and allene in shock waves | Semantic Scholar [semanticscholar.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sciencing.com [sciencing.com]
- 7. hufocw.org [hufocw.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. Propane Leak Safety: 7 Steps To Take If You Suspect A Propane Leak - Crystal Flash [crystalflash.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. industrialspec.com [industrialspec.com]
- 16. celltreat.com [celltreat.com]
- 17. ualberta.ca [ualberta.ca]
Technical Support Center: Purification of 3-Phenyl-1-propyne Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3-Phenyl-1-propyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed.
-
Sonogashira Coupling: A common side reaction is the homocoupling of the terminal alkyne, leading to the formation of 1,4-diphenyl-1,3-butadiyne.[1][2] This is often promoted by the presence of oxygen and high concentrations of the copper co-catalyst.[2] You may also have residual starting materials, such as the aryl halide and the terminal alkyne, as well as catalyst residues.
-
Dehydrohalogenation: Incomplete elimination can result in the presence of vinyl halides or dihalides.[3] Depending on the reaction conditions, isomerization of the triple bond to form a more stable internal alkyne is also a possibility.[3] Polymerization of the starting material or product can occur, especially at elevated temperatures.[4][5]
Q2: My this compound product appears to be unstable and decomposes during purification. What can I do to improve its stability?
A2: Terminal alkynes can be sensitive to air, light, and residual reagents.[6] To enhance stability:
-
Work under an inert atmosphere: Perform purification steps under nitrogen or argon to minimize contact with oxygen, which can promote oxidative coupling (dimerization).[6]
-
Avoid harsh conditions: Be mindful of excessive heat or exposure to strong acids or bases during workup and purification, as these can cause degradation or isomerization.
-
Prompt use: It is often best to use the purified this compound in the subsequent reaction step as soon as possible to avoid prolonged storage.[6]
Q3: I am struggling to separate my product from a closely related impurity by flash column chromatography. What can I do to improve the separation?
A3: For difficult separations, consider the following:
-
Optimize your solvent system: A good starting point is a solvent system where your product has an Rf value of around 0.2-0.3 on a TLC plate.[7]
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar polarities.[7]
-
Dry loading: If your crude product is not very soluble in the initial eluent, you can adsorb it onto a small amount of silica gel and load it onto the column as a dry powder.[8][9]
-
Column dimensions: A longer, narrower column will generally provide better separation than a shorter, wider one.[10]
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This can confirm the structure of your compound and help identify and quantify proton-containing impurities.[11][12] The presence of sharp signals at the expected chemical shifts with correct integration and splitting patterns is a good indicator of purity.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. It can provide information on the presence of impurities and their molecular weights.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and can be used to detect and quantify trace impurities.[11]
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Product does not move from the baseline | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound is insoluble in the eluent. | Try a different solvent system or use the dry loading technique.[8][9] | |
| Product co-elutes with an impurity | Eluent is too polar. | Decrease the polarity of the eluent to improve separation. |
| Poor column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Column is overloaded. | Use a larger column or reduce the amount of crude material being purified. | |
| Cracked silica bed | Column ran dry. | Always keep the silica bed covered with solvent. |
| Sudden change in solvent polarity. | When running a gradient, increase the polarity gradually. | |
| Streaking of bands | Compound is sparingly soluble in the eluent. | Try a different solvent system in which your compound is more soluble. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized for your specific reaction mixture.
1. Materials and Reagents:
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
-
Compressed air or nitrogen line with a regulator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture determined by TLC).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | Good for separating compounds with different polarities. Scalable. | Can be time-consuming. Requires solvent disposal. |
| Distillation | >98% | 50-80% | Effective for separating compounds with significantly different boiling points. Good for large scale. | Not suitable for heat-sensitive compounds. May not separate isomers effectively. |
| Preparative TLC | >99% | < 1g | High resolution for small-scale purification. | Not easily scalable. Labor-intensive. |
| Liquid-Liquid Extraction | Variable | 70-95% | Good for initial workup to remove highly polar or non-polar impurities. | Limited separation capability for compounds with similar solubility. |
Visualizations
Caption: Troubleshooting workflow for failed purification.
Caption: Decision-making for purification technique selection.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
preventing over-reduction in alkyne hydrogenation
Welcome to the Technical Support Center for alkyne hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the selective reduction of alkynes to alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-reduction to an alkane during alkyne hydrogenation?
Over-reduction to an alkane is typically due to excessive catalyst activity. Standard hydrogenation catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are highly active and will readily reduce both the alkyne and the intermediate alkene to the corresponding alkane.[1][2] To prevent this, a "poisoned" or less reactive catalyst, such as Lindlar's catalyst, is necessary to stop the reaction at the alkene stage.[3][4]
Q2: How does Lindlar's catalyst prevent over-reduction?
Lindlar's catalyst is a palladium-based catalyst that has been intentionally deactivated or "poisoned."[3] It consists of palladium deposited on calcium carbonate or barium sulfate, treated with catalyst poisons like lead acetate and quinoline.[2][5] The lead compounds deactivate the most active palladium sites, and quinoline helps to prevent the alkene product from re-adsorbing onto the catalyst surface, thus preventing further reduction to an alkane.[6][7] This selective deactivation allows for the hydrogenation of the more reactive alkyne while leaving the alkene largely untouched.[8]
Q3: My reaction is showing low to no activity. What are the possible causes?
Low or no catalytic activity is often a sign of unintended catalyst poisoning. The active sites on your catalyst may be blocked by contaminants. Common causes include:
-
Sulfur Compounds: These are potent poisons for palladium catalysts and can originate from starting materials or solvents.[6]
-
Halides: Chloride, bromide, and iodide ions can irreversibly poison the catalyst.[6]
-
Other Contaminants: Carbon monoxide, heavy metal ions, and basic nitrogen compounds can also inhibit catalyst activity by strongly adsorbing to the palladium surface.[9]
Q4: I am observing the formation of a trans-alkene, but I am using a catalyst system that should produce a cis-alkene. What is happening?
The formation of a cis-alkene is expected from syn-addition of hydrogen, which is characteristic of catalysts like Lindlar's.[5] If you are observing the trans-alkene, it is likely that isomerization of the cis-alkene is occurring after its formation. This can be influenced by reaction conditions. Alternatively, a different reaction mechanism may be at play if unintended reagents are present. For selective synthesis of trans-alkenes, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the appropriate method.[2][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Over-reduction to Alkane | 1. Catalyst is too active: Using a standard Pd/C or Pt catalyst.[1][3] 2. Loss of catalyst poison: The lead or quinoline may have leached from the Lindlar catalyst support.[6] 3. High hydrogen pressure: Excessive H₂ pressure can drive the reaction towards the alkane.[6][11] 4. High reaction temperature: Increased temperature can promote the hydrogenation of the alkene.[6] | 1. Use a poisoned catalyst: Employ Lindlar's catalyst or a similar deactivated catalyst system.[3] 2. Use fresh catalyst: Start with a new batch of Lindlar's catalyst.[6] 3. Control hydrogen pressure: Use a balloon filled with hydrogen to maintain atmospheric pressure.[6][8] 4. Optimize temperature: Conduct the reaction at or below room temperature.[6] |
| Low or No Reaction | 1. Catalyst poisoning: Contamination from sulfur, halides, or other strong binding agents.[6][9] 2. Impure reagents: Starting materials or solvents may contain inhibitors. | 1. Purify reagents: Distill solvents and purify starting materials to remove contaminants. Passing them through a column of activated alumina can be effective for removing sulfur.[6] 2. Use halide-free materials: Ensure all glassware and reagents are free from halide contamination.[6] |
| Formation of trans-Alkene | 1. Isomerization of the cis-alkene: Reaction conditions may be promoting the conversion of the initial cis product to the more stable trans isomer. 2. Incorrect reaction type: The conditions may be inadvertently favoring a different reduction mechanism. | 1. Modify reaction conditions: Lower the reaction temperature and time to minimize isomerization. 2. For trans-alkenes, use a dissolving metal reduction: Employ sodium or lithium in liquid ammonia for selective formation of trans-alkenes.[2][10] |
Quantitative Data on Catalyst Performance
The selectivity of alkyne hydrogenation is highly dependent on the catalyst system and its modifiers. The following table summarizes the impact of common components in a Lindlar-type system.
| Catalyst Component | Effect on Adsorption/Selectivity | Reference |
| Lead (Pb) Poison | Decreases the number of both alkyne and alkene adsorption sites. The relative decrease is more significant for alkene sites, which improves selectivity. | [7] |
| Quinoline Additive | Decreases the alkene adsorption capacity by over 50%, leading to increased selectivity for the cis-alkene. The number of alkene adsorption sites is almost eliminated. | [6][7] |
| Palladium (unpoisoned) | Strong adsorption of both alkynes and alkenes, leading to low selectivity and significant over-reduction. | [7] |
Experimental Protocols
Protocol for Selective Hydrogenation of an Alkyne to a cis-Alkene using Lindlar's Catalyst
Materials:
-
Alkyne substrate
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, for enhanced selectivity)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (H₂) balloon
-
Reaction flask and standard glassware
-
Stirring apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne substrate in an appropriate solvent.
-
Catalyst Addition: Add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the alkyne.
-
(Optional) Quinoline Addition: For substrates prone to over-reduction, a small amount of quinoline can be added as an additional poison.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC to observe the consumption of the alkyne and the formation of the alkene.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene product, which can be further purified if necessary.
Visualizations
Caption: A flowchart for troubleshooting common issues in alkyne hydrogenation.
Caption: The role of poisons in the selectivity of Lindlar's catalyst.
References
- 1. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 4. Khan Academy [khanacademy.org]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 8. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
Technical Support Center: Managing Reaction Temperature for Enzymatic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperature during enzymatic synthesis. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction has a very low or no yield. Could temperature be the cause?
A1: Yes, temperature is a critical factor in enzymatic reactions. Low yields can occur if the temperature is either too low, reducing the reaction rate, or too high, causing the enzyme to denature and lose activity. Each enzyme has an optimal temperature at which it functions most efficiently.[1][2] Deviations from this temperature can significantly impact your results.
Q2: What is the optimal temperature for my enzyme?
A2: The optimal temperature varies for each enzyme and is often influenced by the organism from which it was derived. For many human enzymes, the optimal temperature is around 37°C (98.6°F).[2][3][4] However, enzymes from thermophilic organisms, which live in high-temperature environments, can have much higher optimal temperatures.[5] It is crucial to consult the manufacturer's datasheet for your specific enzyme to find its recommended optimal temperature.[5] If this information is unavailable, you will need to determine it experimentally.
Q3: How does a low temperature affect my reaction?
A3: At temperatures below the optimum, enzyme activity decreases because molecules have less kinetic energy.[3][4] This results in slower molecular movement and fewer collisions between the enzyme and the substrate, leading to a reduced reaction rate.[3][4] In very cold conditions, enzymes may become inactive, but this is often a reversible process.[2]
Q4: What happens if the reaction temperature is too high?
A4: Excessively high temperatures can lead to a process called denaturation.[2][4] The increased thermal energy disrupts the weak bonds that maintain the enzyme's three-dimensional structure.[4] This causes the enzyme to unfold, altering the shape of the active site and rendering it unable to bind to the substrate.[4] Denaturation is often irreversible and results in a permanent loss of enzyme activity.[2]
Q5: My reaction starts well but then stops prematurely. Is this a temperature-related issue?
A5: This could be due to thermal instability of the enzyme. Even at moderately elevated temperatures, prolonged exposure can cause the enzyme to gradually lose activity and denature over time.[2] Consider running your reaction at a slightly lower temperature or for a shorter duration to see if the yield improves.
Q6: Can I store my enzyme at a different temperature than recommended?
A6: It is highly recommended to store your enzyme at the temperature specified by the manufacturer to ensure its stability and longevity.[6] Improper storage, even for short periods, can lead to a loss of activity.[1] Some enzymes can be stored at 4°C for short-term use, but for long-term storage, -20°C or even -80°C is often required.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, use the following table to troubleshoot potential temperature-related causes.
| Observation | Potential Cause | Recommended Action |
| Reaction is very slow or has not proceeded at all. | The reaction temperature is too low. | Gradually increase the reaction temperature in increments (e.g., 2-5°C) towards the enzyme's known or presumed optimum. Monitor the reaction at each step. |
| Initial reaction rate is good, but the reaction stops before completion. | The enzyme is not thermally stable at the reaction temperature and is denaturing over time. | Lower the reaction temperature. Alternatively, consider a shorter reaction time or adding a fresh aliquot of the enzyme partway through the reaction. |
| No product is formed, even after a long incubation time. | The enzyme has been denatured due to excessively high temperature. | Verify the set temperature of your incubator or water bath. Check the enzyme's recommended optimal temperature. If the temperature was too high, use a fresh stock of the enzyme for subsequent experiments at a lower temperature. |
| Reaction yield is inconsistent between experiments. | There are fluctuations in the incubation temperature. | Ensure your temperature control equipment (e.g., water bath, incubator) is properly calibrated and maintains a stable temperature.[2] |
Issue 2: Unexpected Side Products or Byproducts
| Observation | Potential Cause | Recommended Action |
| The formation of undesired byproducts is observed. | The reaction temperature is promoting a secondary, non-enzymatic reaction or off-target enzymatic activity. | Try lowering the reaction temperature to increase the specificity of the enzymatic reaction. |
| The desired product is degrading over time. | The product itself is unstable at the reaction temperature. | If possible, lower the reaction temperature. If the enzyme's optimal temperature is high, you may need to find a balance between enzyme activity and product stability or consider a continuous flow setup where the product is removed as it is formed. |
Experimental Protocols
Protocol: Determining the Optimal Temperature for an Enzyme
This protocol outlines a general method to determine the optimal temperature for an enzymatic reaction using a spectrophotometric assay.
1. Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Reaction buffer at the optimal pH for the enzyme
-
Spectrophotometer
-
Temperature-controlled cuvette holder or water bath
-
Test tubes or microplate
2. Methodology:
-
Prepare a series of reaction tubes or wells. Each tube will be incubated at a different temperature. A typical temperature range to test would be from 20°C to 70°C, with increments of 5-10°C.
-
Equilibrate the reaction components. Pre-incubate the substrate and buffer at each of the desired temperatures.
-
Initiate the reaction. Add the enzyme to each reaction tube to start the reaction. Ensure all other parameters, such as substrate and enzyme concentration, are kept constant across all temperatures.
-
Monitor the reaction. Measure the change in absorbance over a set period. This will be indicative of the reaction rate.
-
Calculate the initial reaction rates. For each temperature, determine the initial velocity of the reaction from the linear portion of the absorbance vs. time graph.
-
Plot the data. Plot the reaction rate (initial velocity) as a function of temperature. The temperature at which the highest reaction rate is observed is the optimal temperature for your enzyme under these conditions.
Visualizations
Caption: Relationship between temperature and enzyme activity.
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. worldnutrition.net [worldnutrition.net]
- 4. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. k2sci.com [k2sci.com]
- 7. neb.com [neb.com]
Technical Support Center: 3-Phenyl-1-propyne and the Role of BHT as an Inhibitor
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Phenyl-1-propyne. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the role and management of Butylated Hydroxytoluene (BHT) as an inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is Butylated Hydroxytoluene (BHT) added to this compound?
A1: this compound is susceptible to degradation over time, primarily through autoxidation and polymerization, especially when exposed to air, light, or elevated temperatures. BHT is a synthetic antioxidant that is added as an inhibitor to prevent these degradation pathways.[1][2] It functions as a free radical scavenger, effectively quenching reactive species that can initiate polymerization or oxidation, thereby extending the shelf life and maintaining the purity of the alkyne.[1][2] Commercial preparations of this compound typically contain approximately 250 ppm of BHT for this purpose.[3]
Q2: How does BHT inhibit the degradation of this compound?
A2: BHT, a hindered phenolic compound, inhibits autoxidation by donating its phenolic hydrogen atom to peroxy radicals. This process terminates the radical chain reaction that leads to the formation of polymeric and oxidized byproducts. The resulting BHT radical is relatively stable and does not readily initiate further polymerization, thus effectively halting the degradation cascade.
Q3: Can the BHT in this compound interfere with my reaction?
A3: Yes, the presence of BHT can interfere with certain chemical reactions. As a radical scavenger, BHT can inhibit or quench reactions that proceed via a free-radical mechanism. It can also potentially interfere with sensitive catalytic systems, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), by interacting with the metal center or scavenging radical intermediates involved in the catalytic cycle. Therefore, for many applications, it is crucial to remove BHT from this compound before use.
Q4: How can I remove BHT from this compound?
A4: BHT can be effectively removed from this compound using column chromatography. A common and effective method is to pass the stabilized alkyne through a short column packed with a basic adsorbent, such as basic alumina. The polar phenolic group of BHT adsorbs onto the basic alumina, while the less polar this compound elutes through the column. For detailed instructions, please refer to the Experimental Protocols section.
Q5: How can I confirm that BHT has been successfully removed?
A5: The removal of BHT can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: An HPLC method can be developed to separate and quantify the amount of BHT remaining in the this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water) and UV detection (around 280 nm) can be used.[4][5] The limit of detection for BHT can be in the parts-per-billion (ppb) range, allowing for precise quantification of residual inhibitor.[4]
-
NMR: 1H NMR spectroscopy can also be used to detect the presence of BHT. The characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm) and the aromatic proton (a singlet around 6.9 ppm) of BHT are distinct from the signals of this compound and can be used to confirm its absence after purification.
Q6: What is the recommended storage and handling for this compound after BHT removal?
A6: Once BHT has been removed, this compound is more susceptible to degradation. It should be used as quickly as possible. If storage is necessary, it should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen) to minimize polymerization and oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving BHT-stabilized this compound.
Issue 1: Low or No Yield in Sonogashira Coupling Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Residual BHT | Ensure complete removal of BHT by passing the this compound through a fresh column of basic alumina immediately before use. Verify BHT removal by HPLC or NMR. | Improved reaction yield and conversion. |
| Degraded this compound | If the BHT was removed and the alkyne was stored for an extended period, it may have degraded. Use freshly purified this compound. | Consistent and reproducible reaction results. |
| Oxygen Sensitivity of the Catalyst | The palladium catalyst used in Sonogashira coupling is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed. | Prevention of catalyst decomposition (indicated by the formation of palladium black) and improved catalytic activity. |
| Inhibition of Radical Intermediates | If the specific Sonogashira reaction mechanism involves radical intermediates, residual BHT will quench them. Rigorous purification of the alkyne is critical. | Successful coupling reaction with expected product formation. |
Issue 2: Inconsistent Results in "Click" Chemistry Reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interference with Copper Catalyst | Residual BHT may interact with the copper(I) catalyst, affecting its catalytic activity. Purify the this compound using the recommended column chromatography method. | Reproducible and high-yielding click reactions. |
| Side Reactions | The presence of impurities from alkyne degradation can lead to side reactions and a complex product mixture. Use freshly purified and BHT-free this compound. | Cleaner reaction profile with minimal byproducts. |
| Variability in Alkyne Purity | Inconsistent removal of BHT can lead to batch-to-batch variability in alkyne purity, causing fluctuating reaction outcomes. Standardize the BHT removal protocol and verify its effectiveness for each batch. | Increased reproducibility of experimental results. |
Experimental Protocols
Protocol for Removal of BHT from this compound using Basic Alumina Column Chromatography
Materials:
-
This compound (stabilized with BHT)
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Hexane (or other non-polar solvent)
-
Glass chromatography column
-
Glass wool or fritted disc
-
Collection flasks
Procedure:
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the stationary phase.
-
Dry-pack the column with basic alumina to a height of approximately 10-15 cm.
-
Gently tap the column to ensure even packing of the alumina.
-
Pre-elute the column with hexane until the alumina is fully wetted and the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the BHT-stabilized this compound in a minimal amount of hexane.
-
Carefully load the solution onto the top of the alumina column.
-
-
Elution:
-
Elute the this compound from the column using hexane as the mobile phase.
-
Collect the eluent in fractions. The this compound will elute quickly, while the BHT will be retained on the column.
-
-
Fraction Analysis (Optional but Recommended):
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified alkyne.
-
-
Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Verification of BHT Removal:
-
Analyze a small sample of the purified product by HPLC or 1H NMR to confirm the absence of BHT.
-
Visualizations
Caption: Mechanism of BHT as a radical scavenger.
Caption: Workflow for BHT removal from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.com [scientificlabs.com]
- 4. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
Technical Support Center: Instability of Reactants and Byproducts in Enzymatic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the instability of reactants and byproducts in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction rate is non-linear from the start. What are the potential causes related to reactant instability?
A1: An initial non-linear reaction curve can indicate several issues, including the instability of your substrate. If the substrate degrades spontaneously in the assay buffer, its effective concentration decreases over time, leading to a progressively slower reaction rate. This can be mistaken for enzyme instability or product inhibition.
Troubleshooting Steps:
-
Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme and measure the signal over the same time course as your experiment. A significant change in signal suggests substrate instability.
-
Optimize pH and Temperature: Substrate stability is often pH and temperature-dependent. Ensure your assay conditions are within the optimal stability range for your substrate.[1][2]
-
Fresh Preparations: Always prepare substrate solutions fresh before each experiment to minimize degradation during storage.
Q2: I suspect byproduct formation is interfering with my assay. How can I confirm this and what are the common consequences?
A2: Byproducts can arise from the breakdown of a reactant or from a side reaction catalyzed by the enzyme. These byproducts can interfere with the assay in several ways: they might inhibit the enzyme (byproduct inhibition), interfere with the detection method (e.g., by absorbing light at the same wavelength as your product), or react with other assay components.
Confirmation and Troubleshooting:
-
Analytical Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to analyze the reaction mixture over time to identify and quantify any additional species beyond the expected substrate and product.
-
Control Experiments: Run a control reaction and spike it with the suspected byproduct to see if it affects the reaction rate or the signal.
-
Minimize Formation: If a byproduct is confirmed, you may need to optimize reaction conditions (e.g., pH, temperature, substrate concentration) to minimize its formation.
Q3: My reaction stops before all the substrate is consumed. Could this be product inhibition?
A3: Yes, this is a classic sign of product inhibition, where the product of the reaction binds to the enzyme and inhibits its activity. As the product concentration increases, the reaction rate slows down and may appear to stop prematurely. Product inhibition can be competitive, non-competitive, or uncompetitive.[3][4]
To mitigate product inhibition:
-
Initial Rate Analysis: Ensure you are measuring the initial velocity of the reaction before significant product has accumulated.
-
Product Removal: In some experimental setups, it may be possible to remove the product as it is formed.
-
Enzyme Concentration: Using a lower enzyme concentration can sometimes help, as it will take longer to reach an inhibitory concentration of the product.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
This is a common problem that can often be traced back to the stability of one or more reaction components.
Troubleshooting Workflow:
Issue 2: High Background Signal in Control Wells
A high background signal can obscure the true signal from the enzymatic reaction and is often due to the spontaneous degradation of a reactant into a product that is detectable by the assay method.
Troubleshooting Steps:
-
Substrate-Only Control: Incubate the substrate in the assay buffer without the enzyme. If a signal develops, the substrate is likely unstable under the assay conditions.
-
Buffer Components: Some buffer components can react with the substrate or product. Test the stability of your substrate in different buffer systems. For example, buffers containing primary amines like Tris can sometimes react with thioester compounds.[5]
-
Purity of Reactants: Impurities in the substrate preparation can also contribute to background signal. Verify the purity of your reactants, for instance, using HPLC.
Data Presentation: Stability of Common Reactants
The stability of reactants is highly dependent on environmental conditions. The following tables provide a summary of the stability of common enzyme reactants under various conditions. The half-life (t½) is the time it takes for the concentration of the reactant to decrease by half.[6][7]
Table 1: Stability of ATP in Aqueous Solutions [1][2][8]
| pH Range | Temperature | Stability | Notes |
| 6.8 - 7.4 | Room Temp | Relatively Stable | Optimal range for many biological assays.[1][2] |
| < 6.8 (Acidic) | Room Temp | Susceptible to hydrolysis | Rate of hydrolysis increases as pH decreases. |
| > 7.4 (Alkaline) | Room Temp | Rapidly hydrolyzes to ADP and phosphate | Avoid prolonged incubation at alkaline pH.[1][2] |
| Frozen (-20°C) | Neutral pH | Stable for months to a year | Aliquot to avoid freeze-thaw cycles. |
Table 2: Stability of NADPH in Aqueous Solutions [1][9][10]
| pH Range | Temperature | Stability | Notes |
| > 7.5 (Alkaline) | Room Temp | Relatively Stable | Best to prepare in a slightly alkaline buffer (pH 8-9).[1] |
| < 7.0 (Acidic) | Room Temp | Unstable, degrades rapidly | Avoid acidic conditions.[1] |
| Frozen (-20°C) | Alkaline pH | Stable for several weeks | Aliquot in a buffer of pH 8-9.[1] |
| Frozen (-80°C) | Alkaline pH | Stable for extended periods | Recommended for long-term storage.[1] |
Table 3: Stability of Acetyl-CoA in Aqueous Solutions [9][10]
| pH Range | Temperature | Stability | Notes |
| 3.5 - 5.0 | Room Temp | Most Stable | Optimal pH range for storage of aqueous solutions.[9][10] |
| > 8.0 (Alkaline) | Room Temp | Hydrolyzes rapidly | The thioester bond is susceptible to alkaline hydrolysis.[9][10] |
| Frozen (-20°C) | pH 3.5-5.0 | Stable for up to 2 weeks | Aliquot to prevent repeated freeze-thaw cycles.[9][10] |
| Frozen (-80°C) | pH 3.5-5.0 | Stable for up to 6 months | Recommended for long-term storage.[9] |
Data Presentation: Product Inhibition Constants (Kᵢ)
The inhibitor constant (Kᵢ) is a measure of the potency of an inhibitor. A smaller Kᵢ value indicates a more potent inhibitor.[11][12][13] The following table provides examples of Kᵢ values for product inhibition in different enzyme classes.
Table 4: Examples of Product Inhibition Kᵢ Values
| Enzyme Class | Enzyme Example | Product (Inhibitor) | Kᵢ Value | Inhibition Type |
| Proteases | Thermolysin | Cleavage Products | 18 ± 4 µg/ml | Mixed |
| Hepatitis C NS3 Protease | Peptide Product | Micromolar range | Competitive | |
| Phosphatases | Protein Phosphatase-1 | Inhibitor-2 | 8 nM | Competitive |
| PTP-1B | Phosphomolybdate | 0.06-1.2 µM | Competitive | |
| Kinases | Hexokinase | Glucose-6-Phosphate | ~30 µM | Competitive |
Experimental Protocols
Protocol 1: Assessing Substrate Stability by HPLC
This protocol provides a method to determine the stability of a substrate under specific assay conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid, TFA)
-
Assay buffer at desired pH
-
Substrate stock solution
Procedure:
-
Prepare Samples:
-
Prepare a solution of your substrate in the assay buffer at the same concentration used in your enzymatic reaction.
-
Prepare a series of time-point samples by incubating this solution at the desired temperature. For example, take aliquots at t=0, 15, 30, 60, and 120 minutes.
-
Immediately quench any potential degradation at each time point, for example, by adding an equal volume of cold acetonitrile or by flash freezing in liquid nitrogen.[14]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your mobile phase.
-
Inject a standard of the pure substrate to determine its retention time and peak area.
-
Inject each of your time-point samples.
-
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to the intact substrate.
-
Plot the peak area of the substrate as a function of time. A decrease in peak area over time indicates substrate degradation.
-
The appearance of new peaks can indicate the formation of degradation byproducts. These can be further analyzed by mass spectrometry for identification.
-
Protocol 2: Identifying Byproducts by LC-MS
This protocol outlines a general procedure for using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and potentially quantify byproducts in an enzymatic reaction.[15][16][17]
Materials:
-
LC-MS system (e.g., with an electrospray ionization - ESI - source)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
-
Reaction mixture samples
Procedure:
-
Sample Preparation:
-
Take aliquots from your enzymatic reaction at various time points (e.g., early, mid, and late stages).
-
Quench the reaction immediately. A common method is protein precipitation by adding a cold organic solvent (like acetonitrile or methanol) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated enzyme and other proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC method that separates your substrate, expected product, and any potential byproducts. This usually involves a gradient elution from a low to high percentage of organic solvent.
-
Set up the mass spectrometer to acquire data in full scan mode to detect all ions within a specified mass range.
-
For more detailed structural information, you can also perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of the substrate and product.
-
Examine the total ion chromatogram and full scan mass spectra for unexpected masses that appear or increase in intensity over the course of the reaction.
-
The accurate mass measurement from the MS can be used to predict the elemental composition of the byproducts. Fragmentation patterns from MS/MS can help elucidate their structure.
-
Mandatory Visualizations
Enzymatic Reaction Pathway with Instability Points
Decision-Making for Stabilization Strategy
References
- 1. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Product Inhibition in Native-State Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Half-life - Wikipedia [en.wikipedia.org]
- 8. scienceforums.net [scienceforums.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 12. biochemistry - The threshold of Ki - Biology Stack Exchange [biology.stackexchange.com]
- 13. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Solvent-Free Amidation of Phenyl Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of solvent-free amidation of phenyl esters.
Troubleshooting Guide
This guide addresses common issues encountered during solvent-free amidation experiments in a direct question-and-answer format.
Problem 1: Low or No Amide Yield
-
Q: My reaction shows very low conversion to the desired amide. What are the likely causes?
A: Low yield in solvent-free amidation of phenyl esters is a common issue that can often be traced back to several key factors:
-
Suboptimal Base or Catalyst: The choice of base or catalyst is critical. In transition-metal-free systems, strong, non-nucleophilic bases like Sodium Hydride (NaH) have shown superior performance compared to carbonate or alkoxide bases.[1] For catalyzed reactions, Iron(III) chloride (FeCl₃) has been identified as a highly effective Lewis acid catalyst.[2] A control experiment conducted without a catalyst may result in no product formation at all.[2]
-
Incorrect Reaction Temperature: Temperature plays a crucial role. For NaH-mediated reactions, yields can be significantly optimized by adjusting the temperature, with 130 °C often being effective.[3] In the absence of a base or catalyst, increasing the temperature from ambient to 150 °C can raise the yield, but further increases may be unreasonable.[1] FeCl₃-catalyzed reactions are typically optimized at a lower temperature of around 80 °C.[2]
-
Poor Ester Leaving Group: Phenyl esters are specifically used because the phenoxy group is a good leaving group, facilitating the reaction.[4] Esters of aliphatic acids, such as methyl or ethyl esters, demonstrate significantly lower reactivity under similar conditions.[1][4]
-
Substrate-Related Issues:
-
Steric Hindrance: Phenyl esters of sterically hindered acids, like 2,4,6-trimethylbenzoic acid, show lower reactivity.[1]
-
Electronic Effects: The electronic properties of both the amine and the phenyl ester can influence the reaction outcome.
-
-
Problem 2: The Reaction is Sluggish or Incomplete
-
Q: My reaction starts but fails to proceed to completion, even after an extended time. Why?
A: Incomplete conversion can be frustrating. Consider these possibilities:
-
Insufficient Activation Energy: The reaction may require higher temperatures to overcome the activation barrier, especially for less reactive substrates.[5]
-
Poor Reagent Mixing: In a solvent-free, solid-state reaction, intimate mixing of the reactants is essential. Proper trituration (grinding) of the solid reactants before heating can significantly improve reaction rates.[6]
-
Reagent Degradation: Bases like NaH and catalysts like FeCl₃ can be sensitive to moisture. Using old or improperly stored reagents can lead to deactivation and stalled reactions. Always use fresh, anhydrous reagents where necessary.
-
Problem 3: I'm Having Difficulty with Product Isolation and Purification
-
Q: The reaction seems to have worked, but the work-up is messy and purification is difficult. What can I do?
A: While many solvent-free methods report simple work-ups, challenges can arise.
-
Removal of Byproducts: The primary byproduct is phenol (from the ester) and the base or its conjugate acid. A simple aqueous wash is often sufficient to remove residual water-soluble catalysts (like boric acid in related methods) or bases.[6]
-
Separating Product from Starting Materials: If the reaction is incomplete, separating the final amide from the starting amine and ester can be challenging due to similar polarities. Monitoring the reaction via Thin Layer Chromatography (TLC) or ¹H NMR is crucial to ensure completion before initiating work-up.[1] If separation is still an issue, column chromatography is the most reliable purification method.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of a solvent-free amidation reaction? A: Solvent-free reactions are a cornerstone of green chemistry.[6] Key advantages include simplicity, high efficiency, enhanced reaction rates, and improved atom economy.[1][3] They eliminate the costs and environmental hazards associated with purchasing, using, and disposing of organic solvents.[1][6]
-
Q2: Which general method is most effective for the solvent-free amidation of phenyl esters? A: Two highly effective methods have been developed:
-
Transition-Metal-Free (NaH-mediated): This approach is environmentally friendly, uses a cheap and benign base (NaH), and provides high yields for a broad range of aromatic amines and phenyl esters.[1][7]
-
Iron(III) Chloride-Catalyzed: This method uses a readily available and inexpensive Lewis acid catalyst (FeCl₃) and is effective for both primary and secondary amines at moderate temperatures.[2][8]
-
-
Q3: Can I use common alkyl esters (e.g., methyl or ethyl esters) instead of phenyl esters? A: While possible, it is not recommended for these optimized protocols. Phenyl esters are far more reactive as the phenoxy anion is a better leaving group compared to alkoxides.[4] Reactions with methyl and ethyl benzoates under the same conditions that give a 95% yield for phenyl benzoate result in yields of less than 5%.[4]
-
Q4: How do I monitor the progress of a solid-state, solvent-free reaction? A: Monitoring can be done by taking small aliquots from the reaction mixture at various time points. The aliquot can be dissolved in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H NMR to determine the ratio of product to starting material.[1] TLC analysis is also a viable option.
-
Q5: What safety precautions should be taken? A: Solvent-free reactions often require high temperatures (130-150 °C), so appropriate precautions for heating reactions (e.g., using an oil bath with a temperature controller) are necessary.[1] Additionally, some reagents like NaH are water-reactive and must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key quantitative data from optimization studies.
Table 1: Optimization of Base and Temperature for the Amidation of Phenyl Benzoate with o-Toluidine Reaction Conditions: Phenyl Benzoate, o-Toluidine, and Base in a 1:1.05:1.05 molar ratio.
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | 150 | 20 | 39 | [1] |
| 2 | Cs₂CO₃ | 150 | 20 | 15 | [1] |
| 3 | t-BuOK | 150 | 20 | 32 | [1] |
| 4 | NaH | 150 | 20 | 85 | [1][3] |
| 5 | NaH | 130 | 20 | 99 | [1][3] |
| 6 | NaH | 110 | 20 | 80 | [3] |
| 7 | None | 150 | 20 | 32 | [1] |
Table 2: Screening of Lewis Acid Catalysts for the Amidation of Ethyl Benzoate with Benzylamine Reaction Conditions: Ethyl Benzoate, Benzylamine, Catalyst (15 mol%) at 50 °C for 24h.
| Entry | Catalyst | Yield (%) | Reference |
| 1 | None | 0 | [2] |
| 2 | AlCl₃ | ~15 | [2] |
| 3 | BiCl₃ | ~25 | [2] |
| 4 | FeCl₂ | ~30 | [2] |
| 5 | FeBr₃ | ~35 | [2] |
| 6 | FeCl₃ | ~45 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Transition-Metal- and Solvent-Free Amidation using NaH [1]
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the phenyl ester (1.0 mmol), the aryl amine (1.05 mmol), and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 mmol).
-
Reaction: The vial is sealed and the mixture is heated in an oil bath at 130 °C for the specified time (typically 20 hours), with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by TLC or by taking an aliquot and analyzing via ¹H NMR.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure amide.
Protocol 2: General Procedure for FeCl₃-Catalyzed Solvent-Free Amidation [2]
-
Preparation: To a clean, dry vial, add the ester (1.0 mmol), the amine (1.2 mmol), and anhydrous FeCl₃ (0.15 mmol, 15 mol%).
-
Reaction: The vial is sealed, and the mixture is stirred at 80 °C for the required time (typically 1.5–12 hours).
-
Monitoring: Progress is monitored by TLC until the starting ester is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and purified directly by flash column chromatography on silica gel to yield the desired amide.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing solvent-free amidation reactions.
Caption: Troubleshooting decision tree for low yield in solvent-free amidation.
Caption: Experimental workflow for NaH-mediated solvent-free amidation.
References
- 1. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10040C [pubs.rsc.org]
- 2. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sustainable metal and base-free direct amidation of esters using water as a green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02637J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. [PDF] Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines | Semantic Scholar [semanticscholar.org]
- 8. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira Coupling: A Technical Guide to Base Selection
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the critical aspect of base selection for this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Sonogashira coupling?
The base in a Sonogashira coupling serves two main purposes:
-
Neutralization of the hydrogen halide byproduct: The coupling of an aryl/vinyl halide with a terminal alkyne generates a hydrogen halide (e.g., HBr, HI). The base neutralizes this acid, preventing it from reacting with other components in the reaction mixture and driving the reaction forward.[1]
-
Deprotonation of the terminal alkyne: The base facilitates the deprotonation of the terminal alkyne, forming a metal acetylide (typically a copper acetylide in the copper-catalyzed version) which is a key intermediate in the catalytic cycle.[1][2]
Q2: What are the common types of bases used in Sonogashira couplings?
Bases for Sonogashira couplings can be broadly categorized into two groups:
-
Amine bases: These are organic bases that can often also serve as the solvent for the reaction. Common examples include triethylamine (NEt₃), diisopropylethylamine (DIPEA), piperidine, and diethylamine.[1]
-
Inorganic bases: These are solid bases that are typically insoluble or partially soluble in the reaction solvent. Common examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3]
Q3: How do I choose between an amine and an inorganic base?
The choice depends on several factors, including the reactivity of your substrates, the presence of sensitive functional groups, and the desired reaction conditions.
-
Amine bases are generally milder and are often used in standard Sonogashira protocols, especially when the aryl halide is reactive (e.g., an iodide). They are also often used in excess, sometimes as the solvent.
-
Inorganic bases are typically stronger and can be advantageous for less reactive aryl halides (e.g., bromides or chlorides).[3] They are often used in copper-free Sonogashira reactions to avoid side reactions associated with amines.
Q4: What is "Glaser coupling" and how can base selection help to minimize it?
Glaser coupling is the homocoupling of the terminal alkyne to form a diyne byproduct. This side reaction is often promoted by the presence of a copper co-catalyst and oxygen.[1] While base selection alone cannot completely eliminate Glaser coupling, using copper-free conditions, which often employ inorganic bases, is a common strategy to avoid this unwanted side reaction.[3] Thoroughly degassing the reaction mixture is also crucial.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or non-existent yield is a common issue in Sonogashira couplings. Before extensive optimization, it's essential to verify the quality of all reagents and the integrity of the reaction setup.
Troubleshooting Workflow for Low Yields
References
Validation & Comparative
A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
The location of the carbon-carbon triple bond in an alkyne—whether at the end of a carbon chain (terminal) or within it (internal)—profoundly dictates its chemical reactivity. This guide provides an objective comparison of terminal and internal alkynes across several key classes of organic reactions, supported by experimental data and detailed protocols to inform synthetic strategy and experimental design. The primary differences arise from the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes and the distinct steric and electronic environments of the triple bond.
Catalytic Hydrogenation: A Race for Saturation
Catalytic hydrogenation of alkynes is a fundamental transformation for accessing alkenes and alkanes. The substitution pattern of the alkyne significantly influences both the rate of reaction and the selectivity for the intermediate alkene.
Internal alkynes generally exhibit a faster rate of hydrogenation to the corresponding alkene (k'1) but a slower subsequent hydrogenation to the alkane (k'2). Conversely, terminal alkynes hydrogenate to the alkene more slowly (k1) but are then more rapidly converted to the alkane (k2). This difference is attributed to the stronger adsorption of terminal alkynes to the catalyst surface, which slows the initial reduction but facilitates the subsequent full saturation once the terminal alkene is formed.
Data Presentation: Alkene Selectivity in Catalytic Hydrogenation
The following table summarizes the alkene selectivity achieved in the catalytic hydrogenation of various terminal and internal alkynes.
| Alkyne Type | Substrate | Catalyst | Alkene Selectivity (%) | Alkane Formation |
| Terminal | 1-Octyne | Nickel Boride (P-2) | up to 90 (at full conversion) | Observed |
| Terminal | Phenylacetylene | Nickel Boride (P-2) | up to 90 (at full conversion) | Observed |
| Internal | 2-Hexyne | Nickel Boride (P-2) | 96 (at full conversion) | Minimal |
| Internal | 3-Hexyne | Nickel Boride (P-2) | 98 (at full conversion) | Minimal |
| Terminal | Phenylacetylene | Fe(PCP-iPr)(CO)₂(CH₃) | 99 (Yield of Styrene) | Not specified |
| Internal | 1-Phenyl-1-propyne | Fe(PCP-iPr)(CO)₂(CH₃) | 98 (Yield of (Z)-1-phenylpropene) | Not specified |
Experimental Protocol: Catalytic Hydrogenation of an Alkyne using Lindlar's Catalyst
This procedure describes the selective semi-hydrogenation of an internal alkyne to a cis-alkene.
Materials:
-
Internal alkyne (e.g., 2-butyne)
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)
-
Solvent (e.g., methanol, ethyl acetate)
-
Hydrogen gas balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the internal alkyne in a suitable solvent (e.g., methanol).
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene, which can be further purified by distillation or chromatography if necessary.
Hydrohalogenation: A Tale of Two Regioselectivities
The addition of hydrogen halides (HX) to alkynes is a classic example of electrophilic addition. The regiochemical outcome of this reaction is a key point of distinction between terminal and internal alkynes.
Terminal alkynes react with HX according to Markovnikov's rule , where the hydrogen atom adds to the carbon atom that already possesses a hydrogen atom, and the halide adds to the more substituted carbon. This regioselectivity is due to the formation of the more stable vinyl cation intermediate. In contrast, the hydrohalogenation of a symmetrical internal alkyne results in a single product, whereas an unsymmetrical internal alkyne typically yields a mixture of two constitutional isomers.[1]
Data Presentation: Regioselectivity in Hydrohalogenation
| Alkyne Type | Substrate | Reagent | Major Product(s) | Key Observation |
| Terminal | 1-Hexyne | HBr | 2-Bromo-1-hexene | Markovnikov addition |
| Internal (Symmetrical) | 3-Hexyne | HBr | 3-Bromo-3-hexene (E/Z mixture) | Single constitutional isomer |
| Internal (Unsymmetrical) | 2-Hexyne | HBr | 2-Bromo-2-hexene and 3-Bromo-2-hexene (E/Z mixtures) | Mixture of constitutional isomers |
Experimental Protocol: Hydrobromination of a Terminal Alkyne (Markovnikov Addition)
Materials:
-
Terminal alkyne (e.g., 1-hexyne)
-
Hydrogen bromide (33% in acetic acid or as a gas)
-
Inert solvent (e.g., pentane, dichloromethane)
-
Ice bath
-
Round-bottom flask with a stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the terminal alkyne in an inert solvent in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add the solution of HBr in acetic acid to the stirred alkyne solution. Alternatively, bubble HBr gas through the solution.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude vinyl bromide.
-
Purify the product by distillation or column chromatography.
Hydration: Forming Carbonyls with Precision
The hydration of alkynes is a powerful method for synthesizing ketones and aldehydes. As with other electrophilic additions, the substitution pattern of the alkyne determines the product distribution. Terminal alkynes are generally less reactive towards hydration than internal alkynes.[2]
Acid-catalyzed hydration of terminal alkynes, typically requiring a mercury(II) salt catalyst, follows Markovnikov's rule to produce a methyl ketone after tautomerization of the initially formed enol.[3][4] Symmetrical internal alkynes yield a single ketone, while unsymmetrical internal alkynes produce a mixture of ketones, limiting the synthetic utility in the latter case.[3]
Data Presentation: Products of Alkyne Hydration
| Alkyne Type | Hydration Method | Typical Product |
| Terminal | Acid-catalyzed (HgSO₄) | Methyl Ketone[5] |
| Terminal | Hydroboration-oxidation | Aldehyde[5] |
| Internal (Symmetrical) | Acid-catalyzed (HgSO₄) | Single Ketone[5] |
| Internal (Unsymmetrical) | Acid-catalyzed (HgSO₄) | Mixture of Ketones[3] |
Experimental Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne
Materials:
-
Terminal alkyne (e.g., 1-octyne)
-
Sulfuric acid (concentrated)
-
Mercury(II) sulfate
-
Water
-
Methanol or other suitable solvent
-
Round-bottom flask with reflux condenser and stir bar
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to water.
-
Add mercury(II) sulfate to the acidic solution and stir until dissolved.
-
Add the terminal alkyne, dissolved in a minimal amount of a co-solvent like methanol if necessary.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic extract with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting methyl ketone by distillation or chromatography.
Metal-Catalyzed Coupling Reactions: The Terminal Alkyne's Prerogative
The presence of a weakly acidic terminal proton (pKa ≈ 25) imparts unique reactivity to terminal alkynes, enabling them to participate in a variety of powerful carbon-carbon bond-forming reactions that are inaccessible to internal alkynes.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] A copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Internal alkynes do not participate in this reaction due to the absence of the terminal proton.
Experimental Protocol: Sonogashira Coupling of Phenylacetylene with Iodobenzene
Materials:
-
Phenylacetylene
-
Iodobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere techniques
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture and add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the substrates) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove the amine hydrohalide salt.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
"Click" Chemistry: The Azide-Alkyne Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, providing a highly efficient and bioorthogonal method for forming 1,2,3-triazoles. This reaction is specific to terminal alkynes, which react with azides in the presence of a copper(I) catalyst.
Experimental Protocol: General Procedure for CuAAC "Click" Reaction
Materials:
-
Terminal alkyne
-
Azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the terminal alkyne and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the copper(II) sulfate solution to the reaction mixture containing the alkyne and azide.
-
Add the sodium ascorbate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary.
Conclusion
The reactivity of an alkyne is fundamentally linked to the position of its triple bond. Terminal alkynes possess a unique chemical handle in their acidic proton, enabling a suite of powerful coupling reactions. In contrast, the reactivity of internal alkynes is governed by the steric and electronic nature of their substituents, which influences the rates and selectivity of addition reactions. A thorough understanding of these differences is paramount for the strategic design and successful execution of complex synthetic routes in research, discovery, and development.
References
A Comparative Analysis of the Catalytic Hydrogenation of 3-Phenyl-1-propyne and 1-Phenyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of alkynes is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The structural arrangement of the triple bond within a molecule significantly influences its reactivity. This guide provides a detailed, objective comparison of the hydrogenation of two constitutional isomers: 3-phenyl-1-propyne, a terminal alkyne, and 1-phenyl-1-propyne, an internal alkyne. This analysis is supported by experimental data to inform catalyst selection and reaction optimization.
Executive Summary
The position of the phenyl group relative to the carbon-carbon triple bond in this compound and 1-phenyl-1-propyne results in distinct reactivity profiles during catalytic hydrogenation. Generally, terminal alkynes like this compound are more sterically accessible and can exhibit different adsorption characteristics on a catalyst surface compared to internal alkynes like 1-phenyl-1-propyne. This leads to variations in reaction rates, product selectivity (alkene vs. alkane), and stereoselectivity (cis- vs. trans-alkene).
Reactivity and Selectivity Overview
The hydrogenation of phenylpropynes can proceed through a series of steps, from the alkyne to the corresponding alkene and finally to the fully saturated alkane. The desired outcome is often the selective formation of the alkene, and in the case of internal alkynes, the stereoselective formation of the cis- or trans-isomer.
A systematic study on the liquid-phase hydrogenation of these isomers using various metal catalysts supported on TiO2 revealed that both the nature of the active metal and the substrate structure significantly affect catalyst activity and selectivity.[1] For instance, Pd/TiO2 was found to provide the greatest selectivity for the semi-hydrogenation of both alkynes.[1]
Comparative Hydrogenation Data
The following table summarizes the performance of different catalysts in the hydrogenation of this compound and 1-phenyl-1-propyne.
| Substrate | Catalyst | Product(s) | Selectivity | Observations |
| This compound | 4 wt% Rh/TiO2 | 3-Phenyl-1-propene, Propylbenzene | Moderate | Optimal for hyperpolarization studies.[1] |
| Pd/TiO2 | 3-Phenyl-1-propene | High | Greatest selectivity for semi-hydrogenation.[1] | |
| 1-Phenyl-1-propyne | 4 wt% Rh/TiO2 | (Z)-1-Phenyl-1-propene, (E)-1-Phenyl-1-propene, Propylbenzene | Moderate | - |
| Pd/TiO2 | (Z)-1-Phenyl-1-propene, (E)-1-Phenyl-1-propene | High | Greatest selectivity for semi-hydrogenation.[1] | |
| Lindlar Catalyst | (Z)-1-Phenyl-1-propene | High (cis-alkene) | Prevents over-reduction to the alkane.[2] |
Experimental Protocols
General Hydrogenation Procedure with Supported Catalysts (e.g., Pd/TiO2)
A general protocol for the liquid-phase hydrogenation of phenylalkynes is described below, based on typical laboratory procedures.
-
Catalyst Preparation: The supported metal catalyst (e.g., 4 wt% Pd/TiO2) is prepared using standard impregnation and reduction methods.
-
Reaction Setup: A solution of the phenylpropyne isomer (e.g., 1-phenyl-1-propyne or this compound) in a suitable solvent (e.g., toluene, ethanol) is placed in a high-pressure reactor.
-
Catalyst Addition: The catalyst is added to the reactor under an inert atmosphere.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of products.
-
Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the product mixture.
-
Analysis: The product distribution and selectivity are determined by analytical techniques such as GC, NMR spectroscopy, and mass spectrometry.
Selective Hydrogenation to a cis-Alkene using Lindlar Catalyst
For the selective semi-hydrogenation of an internal alkyne like 1-phenyl-1-propyne to the corresponding cis-alkene, a poisoned catalyst such as Lindlar's catalyst is employed.[2][3][4]
-
Catalyst: Lindlar's catalyst typically consists of palladium deposited on calcium carbonate, poisoned with lead acetate and quinoline.[2][3]
-
Reaction Setup: 1-Phenyl-1-propyne is dissolved in a solvent (e.g., methanol, hexane) in a reaction flask.
-
Catalyst Addition: Lindlar's catalyst is added to the solution.
-
Hydrogenation: The flask is connected to a hydrogen source (often a balloon filled with hydrogen) and the mixture is stirred at room temperature and atmospheric pressure.
-
Monitoring and Work-up: The reaction is monitored until the uptake of one equivalent of hydrogen ceases. The work-up procedure is similar to the general hydrogenation protocol.
Reaction Pathways and Mechanisms
The hydrogenation of phenylpropynes on a heterogeneous catalyst surface generally follows the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[5]
Hydrogenation of this compound (Terminal Alkyne)
The hydrogenation of this compound first yields 3-phenyl-1-propene. Due to the terminal position of the alkyne, stereoisomerism in the resulting alkene is not a factor. Further hydrogenation leads to the formation of propylbenzene.
References
- 1. Heterogeneous hydrogenation of phenylalkynes with parahydrogen: hyperpolarization, reaction selectivity, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Lindlar catalyst [chem.ucla.edu]
- 3. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Hydrogenation - Wikipedia [en.wikipedia.org]
Competitive Hydrogenation: Phenylacetylene vs. 1-Phenyl-1-Propyne - A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuances of catalytic hydrogenation is paramount for selective synthesis. This guide provides an objective comparison of the competitive hydrogenation of phenylacetylene and 1-phenyl-1-propyne, supported by experimental data and detailed protocols.
In the landscape of fine chemical synthesis, the selective hydrogenation of alkynes to alkenes is a cornerstone reaction. When multiple unsaturated substrates are present, the reaction becomes a competitive process governed by the substrate's structure, the catalyst's nature, and the reaction conditions. This guide delves into the competitive hydrogenation of two structurally similar alkynes: phenylacetylene (a terminal alkyne) and 1-phenyl-1-propyne (an internal alkyne).
Performance Comparison: Reactivity and Selectivity
Experimental studies reveal distinct differences in the hydrogenation behavior of phenylacetylene and 1-phenyl-1-propyne in a competitive environment. The internal alkyne, 1-phenyl-1-propyne, generally exhibits a higher reactivity and can significantly influence the hydrogenation rate of the terminal alkyne, phenylacetylene.
A study on the competitive hydrogenation over a Rh/silica catalyst demonstrated that the presence of 1-phenyl-1-propyne markedly reduces the reaction rate of phenylacetylene. This suggests a stronger interaction of 1-phenyl-1-propyne with the catalyst's active sites, leading to its preferential hydrogenation.
In competitive reactions, an overall increase in selectivity towards the corresponding alkenes (styrene from phenylacetylene and cis/trans-β-methylstyrene from 1-phenyl-1-propyne) is often observed.[1] This is attributed to the competition for active sites on the catalyst surface, which can suppress over-hydrogenation to the corresponding alkanes (ethylbenzene and propylbenzene).
| Substrate | Catalyst | Temperature | Pressure | Key Findings in Competitive Reaction |
| Phenylacetylene vs. 1-Phenyl-1-Propyne | Rh/silica | 343 K | 3 barg H₂ | The reactivity of phenylacetylene is significantly decreased in the presence of 1-phenyl-1-propyne. |
| Phenyl Alkyl Acetylenes (general) | Pd/MCM-41, Pd/SiO₂ | - | - | Hydrogenation of the phenyl alkyl acetylene with the smaller alkyl chain is favored. Competitive hydrogenation enhances selectivity to the corresponding alkenes.[1] |
Table 1: Summary of Quantitative Data from Competitive Hydrogenation Studies
Reaction Mechanisms and Pathways
The hydrogenation of alkynes on metal catalysts is generally understood to proceed via the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms. In a competitive scenario, the adsorption-desorption equilibria of the reactants, intermediates, and products on the catalyst surface are critical. The stronger adsorption of 1-phenyl-1-propyne compared to phenylacetylene is a likely reason for its dominant reactivity.
The reaction kinetics can often be described by the Langmuir-Hinshelwood model, where both reactants compete for the same active sites on the catalyst surface.[2][3]
Figure 1: Competitive Adsorption and Hydrogenation Pathway.
Experimental Protocols
Below is a representative experimental protocol for the competitive liquid-phase hydrogenation of phenylacetylene and 1-phenyl-1-propyne. This protocol is based on methodologies described in the literature.[2][3]
1. Catalyst Preparation and Activation:
-
A supported metal catalyst (e.g., 5 wt% Rh on silica or 1 wt% Pd on alumina) is placed in the reactor.
-
The catalyst is typically pre-reduced in situ under a flow of hydrogen at an elevated temperature to ensure the removal of any surface oxides and to activate the catalyst.
2. Reaction Setup:
-
A high-pressure batch reactor equipped with a magnetic stirrer, temperature and pressure controls, and a sampling system is used.
-
The reactor is charged with a solution containing equimolar amounts of phenylacetylene and 1-phenyl-1-propyne dissolved in a suitable solvent (e.g., n-hexane, ethanol).
-
The reactor is sealed and purged several times with an inert gas (e.g., argon) and then with hydrogen to remove any air.
3. Hydrogenation Reaction:
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 3 barg).
-
The reaction mixture is heated to the set temperature (e.g., 343 K) and stirring is initiated to ensure good mixing and mass transfer.
-
The progress of the reaction is monitored by taking samples at regular intervals. The consumption of hydrogen can also be monitored.
4. Product Analysis:
-
The collected samples are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the concentrations of reactants and products.
-
Conversion of each alkyne and the selectivity for the corresponding alkene and alkane are calculated based on the GC data.
Figure 2: Experimental Workflow for Competitive Hydrogenation.
Concluding Remarks
The competitive hydrogenation of phenylacetylene and 1-phenyl-1-propyne is a clear illustration of how substrate structure dictates reactivity in heterogeneous catalysis. The preferential hydrogenation of the internal alkyne, 1-phenyl-1-propyne, highlights the importance of understanding adsorption phenomena for designing selective catalytic processes. For researchers in drug development and fine chemical synthesis, exploiting these competitive effects can lead to more efficient and selective transformations, ultimately improving synthetic routes to complex molecules.
References
Conformational Analysis: A Comparative Guide to Rotational Spectroscopy and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. A molecule's conformation dictates its function, reactivity, and interaction with biological targets. This guide provides an objective comparison of rotational spectroscopy with other key techniques used for conformational analysis—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—supported by experimental data and detailed protocols.
Rotational spectroscopy emerges as a uniquely powerful tool for the precise determination of molecular structures in the gas phase. By measuring the rotational transitions of molecules with incredibly high resolution, this technique provides an unambiguous fingerprint of a molecule's geometry, free from the influences of solvents or crystal packing forces that can affect solution- and solid-state methods.[1][2]
Performance Comparison
The choice of analytical technique for conformational analysis depends on several factors, including the nature of the sample, the desired level of detail, and the experimental conditions. The following table summarizes the key performance metrics of rotational spectroscopy, NMR spectroscopy, and X-ray crystallography.
| Feature | Rotational Spectroscopy | NMR Spectroscopy | X-ray Crystallography |
| Principle | Measures transitions between quantized rotational states of molecules in the gas phase.[1] | Measures the magnetic properties of atomic nuclei in solution or solid-state.[3][4] | Measures the diffraction pattern of X-rays by a crystalline solid.[5] |
| Phase | Gas phase | Solution or Solid-state | Solid-state (crystal) |
| Resolution | Very high (typically kHz linewidths)[6] | Lower than rotational spectroscopy, but provides detailed information on dynamics. | High (can be sub-Ångström)[7][8] |
| Sensitivity | High for molecules with a permanent dipole moment.[9] | Inherently lower sensitivity, often requiring higher sample concentrations.[10] | Requires well-ordered crystals.[8] |
| Sample Amount | Milligram quantities (can be as low as micrograms with sensitive techniques). | Milligram to gram quantities. | Micrograms to milligrams of crystalline material.[11] |
| Measurement Time | Can be rapid, especially with chirped-pulse techniques.[12] | Can range from minutes to hours per experiment. | Data collection can be rapid, but crystal growth can take weeks to years. |
| Structural Info | Precise bond lengths and angles of individual conformers.[1] | Provides information on average conformation and dynamics in solution.[3] | Provides a static, high-resolution structure in the crystalline state.[5] |
| Limitations | Limited to volatile or semi-volatile molecules with a dipole moment. | Spectral complexity can be a challenge for large molecules.[3] | Requires the growth of high-quality crystals, which can be a major bottleneck.[13] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and implementing these techniques.
Rotational Spectroscopy (Chirped-Pulse FTMW)
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art technique in rotational spectroscopy that allows for broadband data acquisition.[12]
-
Sample Preparation: The sample is typically a solid or liquid that is heated to produce a sufficient vapor pressure. The vapor is then seeded into a carrier gas, usually an inert gas like argon or neon.[14]
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the spectrum by populating only the lowest energy rotational levels.[6]
-
Microwave Excitation: A short, broadband microwave pulse (a "chirp") is broadcast into the vacuum chamber, exciting a wide range of rotational transitions simultaneously.[12]
-
Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive antenna.[6]
-
Data Acquisition and Processing: The FID is digitized and Fourier transformed to obtain the frequency-domain rotational spectrum.
-
Spectral Analysis: The observed transition frequencies are fitted to a theoretical model to determine the rotational constants for each conformer present in the sample. These constants are directly related to the molecule's moments of inertia and thus its 3D structure.[15]
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a versatile technique for studying molecular structure and dynamics in solution.[3][4]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent to a concentration typically in the millimolar range.[16]
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments for conformational analysis include:
-
¹H NMR for determining chemical shifts.
-
COSY (Correlation Spectroscopy) to identify coupled protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space interactions between protons, providing distance restraints.
-
J-coupling analysis to determine dihedral angles.[4]
-
-
Data Processing: The raw NMR data is processed (Fourier transformation, phasing, baseline correction) to obtain high-quality spectra.
-
Structural Analysis: The experimental data (NOE-derived distances and J-coupling-derived dihedral angles) are used as restraints in computational modeling programs to generate an ensemble of structures consistent with the experimental data.[3]
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of a molecule's conformation within a crystal lattice.[5]
-
Crystallization: The most critical and often challenging step is to grow well-ordered single crystals of the molecule. This is typically achieved by slowly changing the solvent conditions to induce precipitation of the molecule in a crystalline form.[11][13] This process can take from weeks to even years.[13]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.5 mm in size) is mounted on a goniometer head and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.[17][18]
-
X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam. The electrons in the molecule diffract the X-rays, producing a characteristic diffraction pattern of spots.[5]
-
Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset consists of hundreds of images taken at different crystal orientations.[18]
-
Data Processing: The intensities and positions of the diffraction spots are measured and used to calculate the electron density map of the molecule.
-
Structure Determination and Refinement: An atomic model of the molecule is built into the electron density map and refined to best fit the experimental data, resulting in a high-resolution 3D structure.[19]
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow of conformational analysis using rotational spectroscopy and the logical relationships between the different analytical techniques.
Case Study: Conformational Preferences of Sulfonamides in Drug Design
In a study relevant to drug design, rotational spectroscopy was employed to investigate the conformational preferences of benzenesulfonamide (BSA) and its derivatives, which are common pharmacophoric groups.[15] The high resolution of the technique allowed for the unambiguous identification of the dominant conformers in the gas phase. For instance, in the case of ortho-toluensulfonamide (OTS), the experimental rotational constants determined from the spectrum were:
| Parameter | Experimental Value (MHz) |
| A | 2035.353(2) |
| B | 843.5932(8) |
| C | 632.1850(6) |
These values were in excellent agreement with theoretical calculations for a specific conformer, allowing for its definitive structural assignment. This information is crucial for understanding the intrinsic conformational biases of these molecules, which can influence their binding to biological targets and inform the design of more potent and selective drugs.[15]
Conclusion
Conformational analysis is a cornerstone of modern chemical and pharmaceutical research. While NMR spectroscopy and X-ray crystallography provide invaluable insights into the structure of molecules in solution and the solid state, respectively, rotational spectroscopy offers a unique and complementary perspective. Its ability to deliver highly precise structural information on isolated molecules in the gas phase makes it an indispensable tool for understanding the intrinsic conformational preferences that govern molecular behavior. For drug development professionals, leveraging the strengths of all three techniques provides a comprehensive understanding of a molecule's structural landscape, ultimately leading to more rational and effective drug design.
References
- 1. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 2. people.bu.edu [people.bu.edu]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]
- 7. mdpi.com [mdpi.com]
- 8. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. personal.colby.edu [personal.colby.edu]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bettina Heyne [hera.ph1.uni-koeln.de]
- 13. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling for Mechanistic Elucidation
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is fundamental to innovation, enabling the optimization of synthetic routes and the rational design of new therapeutics.[1][2] Isotopic labeling stands out as a powerful and precise technique to probe these intricate molecular transformations.[3][4] By strategically replacing an atom with its heavier, non-radioactive isotope (e.g., replacing hydrogen ¹H with deuterium ²H, or ¹²C with ¹³C), scientists can track the fate of atoms or measure changes in reaction rates, known as the Kinetic Isotope Effect (KIE).[5][6] This guide provides an objective comparison of isotopic labeling with other common mechanistic elucidation techniques, supported by experimental data and detailed protocols.
Isotopic Labeling: A Precision Tool for Mechanistic Insight
The core principle of using isotopic labeling to study mechanisms lies in two main applications: as an isotopic tracer to follow the position of the labeled atom throughout a reaction, and to measure the Kinetic Isotope Effect (KIE) .[5][7] The KIE is the change in the rate of a reaction upon isotopic substitution and is a particularly sensitive probe of bond-breaking or bond-forming steps.[8][9]
A primary KIE is observed when the isotopically substituted atom is directly involved in a bond that is broken or formed in the rate-determining step of the reaction.[8] In contrast, a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage, providing insights into changes in hybridization or the steric environment of the transition state.[10]
The magnitude of the primary KIE can provide strong evidence for a proposed mechanism. For instance, a significant primary KIE for a C-H bond (typically kH/kD values range from 2 to 8) suggests that this bond is being cleaved in the rate-limiting step.[8][10]
Comparative Analysis of Mechanistic Techniques
| Technique | Principle | Information Provided | Temporal Resolution | Key Advantages | Limitations |
| Isotopic Labeling (KIE) | Measures the change in reaction rate when an atom is replaced by its isotope.[9] | Identifies bond-breaking/forming in the rate-determining step; probes transition state structure.[8][10] | N/A (measures overall rate change) | Provides unambiguous evidence for rate-determining steps; highly sensitive to transition state changes. | Requires synthesis of labeled compounds; interpretation can be complex for multi-step reactions.[12][13] |
| Spectroscopic Methods (In Situ) | Monitors changes in molecular properties (e.g., absorbance, vibration) during the reaction.[1][14] | Direct detection and structural characterization of transient intermediates and products.[][16] | Femtoseconds to hours, depending on the technique (e.g., transient absorption vs. NMR).[1] | Provides direct observation of fleeting species; gives real-time concentration data.[1][17] | Intermediates may be too low in concentration or too short-lived to detect; spectral overlap can complicate analysis.[] |
| Computational Chemistry | Uses quantum mechanics and molecular mechanics to model reaction pathways and energy profiles.[18] | Predicts structures of intermediates and transition states; calculates energy barriers and reaction rates.[19] | N/A (theoretical calculation) | Can model species that are impossible to observe experimentally; provides detailed geometric and energetic data.[18] | Accuracy is highly dependent on the level of theory and model used; requires significant computational resources.[19] |
| Chemical Trapping | A reactive species is added to the reaction mixture to form a stable, detectable adduct with a transient intermediate.[] | Provides indirect evidence for the existence and structure of a highly reactive intermediate (e.g., radicals, carbenes).[20][21] | N/A | Can "capture" intermediates that are otherwise undetectable. | The trapping agent can potentially alter the reaction pathway; trapping must be faster than subsequent reaction steps.[] |
Experimental Protocols
Precise and well-documented methodologies are crucial for generating reliable data for mechanistic elucidation.
Protocol 1: Kinetic Isotope Effect (KIE) Measurement
This protocol is a general guide for a competition experiment to determine the KIE in a deprotonation reaction, adapted from studies on sparteine-mediated reactions.[2]
Objective: To determine the ratio of reaction rates for a protonated (light) and deuterated (heavy) substrate to probe C-H bond cleavage in the rate-determining step.
Methodology:
-
Substrate Preparation: Synthesize both the standard (unlabeled) substrate and the isotopically labeled (e.g., deuterated at the target C-H bond) substrate. Purity of both is critical.
-
Reaction Setup: In a typical experiment, a solution of the deuterated substrate is prepared in an appropriate anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (e.g., argon) and cooled to the reaction temperature (e.g., -78 °C).
-
Reaction Initiation: The base or catalyst (e.g., s-BuLi/sparteine complex) is added to initiate the deprotonation. The reaction is allowed to proceed for a specific, controlled amount of time.
-
Quenching: The reaction is stopped (quenched) with a suitable electrophile (e.g., trimethylsilyl chloride).
-
Parallel Experiment: Repeat steps 2-4 identically using the unlabeled substrate.
-
Analysis: The reaction mixtures from both experiments are analyzed by a quantitative method like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of product formation.
-
Calculation: The rate constants for the labeled (k_heavy) and unlabeled (k_light) reactions are calculated from the concentration vs. time data. The KIE is then determined as the ratio k_light / k_heavy.
Protocol 2: In Situ Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the real-time monitoring of a chemical reaction to identify transient intermediates.[1]
Objective: To track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands.
Methodology:
-
System Setup: Equip a chemical reactor with an in situ FTIR probe, typically an Attenuated Total Reflectance (ATR) probe. Ensure the probe material is chemically compatible with the reaction mixture.
-
Background Spectrum: Before initiating the reaction, record a background spectrum of the solvent and any starting materials that are present at time zero. This spectrum is automatically subtracted from subsequent measurements.
-
Reaction Initiation: Initiate the reaction by adding a key reactant or changing a condition (e.g., temperature, pressure).
-
Data Acquisition: Begin collecting FTIR spectra at regular, predetermined intervals throughout the course of the reaction.
-
Reaction Monitoring: Observe changes in the IR spectrum in real-time:
-
The disappearance of absorption bands corresponding to reactants.
-
The appearance and subsequent disappearance of new bands unique to transient intermediates.
-
The growth of absorption bands corresponding to the final products.
-
-
Data Analysis: Plot the absorbance of characteristic peaks for reactants, intermediates, and products as a function of time to generate concentration profiles and derive kinetic information.
Protocol 3: Computational Prediction of a Reaction Mechanism
This protocol outlines a general workflow for using computational chemistry, such as Density Functional Theory (DFT), to explore a reaction mechanism.[18][19]
Objective: To identify the lowest energy pathway from reactants to products, including all intermediates and transition states.
Methodology:
-
Structure Optimization: Build the 3D structures of all reactant and product molecules. Perform geometry optimization calculations to find their lowest energy conformations.
-
Reaction Coordinate Guess: Propose a plausible reaction pathway. Identify a key geometric parameter (e.g., a bond distance for a bond being broken) to serve as the initial reaction coordinate.
-
Transition State (TS) Search: Using the initial guess, perform a transition state search. This involves computational algorithms that locate the saddle point on the potential energy surface connecting reactants and intermediates (or intermediates and products).
-
TS Verification: Once a potential TS structure is found, perform a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: From the verified transition state, perform an IRC calculation. This calculation maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactant/intermediate and product/intermediate.
-
Energy Profile Construction: Calculate the relative free energies of all optimized reactants, intermediates, transition states, and products to construct a complete reaction energy profile. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotopic labeling | PPTX [slideshare.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. jsscacs.edu.in [jsscacs.edu.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 16. How are reaction intermediates detected? - Blog [nuomengchemical.com]
- 17. m.youtube.com [m.youtube.com]
- 18. grnjournal.us [grnjournal.us]
- 19. Reaction prediction via atomistic simulation: from quantum mechanics to machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dbatu.ac.in [dbatu.ac.in]
- 21. dalalinstitute.com [dalalinstitute.com]
A Comparative Guide to Qualitative Tests for Terminal Alkynes: Ag(I) vs. Cu(I) Salts
For researchers, scientists, and professionals in drug development, the identification of functional groups is a cornerstone of chemical analysis. Among these, the terminal alkyne group (–C≡CH) holds significance in various synthetic pathways. Two classical and effective qualitative tests for the identification of terminal alkynes involve the use of silver(I) and copper(I) salts. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate test for a given application.
The principle behind both tests lies in the weakly acidic nature of the hydrogen atom attached to the triply bonded carbon in a terminal alkyne.[1][2] This acidic proton can be readily replaced by a metal ion, such as Ag(I) or Cu(I), to form a solid precipitate of the corresponding metal acetylide.[3][4] Non-terminal (internal) alkynes lack this acidic hydrogen and therefore do not react.[1][5]
Comparison of Ag(I) and Cu(I) Tests
| Feature | Test with Ag(I) Salt (Tollens' Test) | Test with Cu(I) Salt |
| Reagent | Ammoniacal silver nitrate ([Ag(NH₃)₂]⁺)[6] | Ammoniacal cuprous chloride ([Cu(NH₃)₂]⁺)[7] |
| Positive Result | Formation of a white precipitate (silver acetylide, AgC≡CR)[3][8] | Formation of a red or red-brown precipitate (copper acetylide, CuC≡CR)[3][7][8] |
| Reaction Conditions | Typically performed at room temperature.[6] | Often carried out at room temperature.[5] |
| Sensitivity | Generally highly sensitive for terminal alkynes. | Also highly sensitive for terminal alkynes. |
| Interferences | Aldehydes also give a positive test (silver mirror), which can be a significant interference.[6][7] | Fewer common interferences compared to the Tollens' test. |
| Safety | Silver acetylides are known to be explosive when dry and should be handled with extreme caution.[3][9] | Copper acetylides are also considered explosive, particularly when dry.[10] |
| Cost | Silver nitrate is a relatively expensive reagent. | Copper(I) chloride is generally more affordable than silver nitrate. |
Experimental Protocols
Qualitative Test for Terminal Alkynes using Ag(I) Salt (Tollens' Test)
Objective: To detect the presence of a terminal alkyne through the formation of a silver acetylide precipitate.
Materials:
-
Test sample
-
Tollens' reagent: To prepare, add a drop of 2 M sodium hydroxide solution to 2 mL of 0.1 M silver nitrate solution. A brown precipitate of silver oxide will form. Add just enough 2 M aqueous ammonia dropwise to dissolve the precipitate, forming a clear solution of diamminesilver(I) complex ([Ag(NH₃)₂]⁺).[6]
-
Test tubes
-
Water bath (optional)
Procedure:
-
In a clean test tube, dissolve a small amount of the test sample in a suitable solvent (e.g., ethanol or acetone).
-
Add 1-2 mL of freshly prepared Tollens' reagent to the test tube.[6]
-
Observe the mixture at room temperature. The formation of a white or greyish precipitate indicates the presence of a terminal alkyne.[3][9]
-
If no reaction is observed immediately, the test tube can be gently warmed in a water bath for a few minutes.[6]
-
Caution: After the test is complete, the resulting mixture should be immediately acidified with dilute nitric acid to dissolve the potentially explosive silver acetylide. The silver salts can then be precipitated as silver chloride with the addition of sodium chloride for safe disposal.
Qualitative Test for Terminal Alkynes using Cu(I) Salt
Objective: To detect the presence of a terminal alkyne through the formation of a copper acetylide precipitate.
Materials:
-
Test sample
-
Ammoniacal cuprous chloride solution: Prepare by dissolving copper(I) chloride in aqueous ammonia.[7]
-
Test tubes
Procedure:
-
Dissolve a small quantity of the test sample in a suitable solvent in a clean test tube.
-
Add the ammoniacal cuprous chloride solution dropwise to the test sample.
-
The formation of a red or red-brown precipitate is a positive indication of a terminal alkyne.[5][7]
-
Caution: Similar to silver acetylides, copper acetylides are explosive when dry. After the experiment, the precipitate should be decomposed by adding an acid (e.g., dilute hydrochloric acid) and disposed of safely.
Reaction Mechanisms and Logical Workflow
The following diagrams illustrate the chemical reactions and the logical workflow for the qualitative analysis of terminal alkynes.
Caption: Reaction schemes for the qualitative tests of terminal alkynes.
Caption: Experimental workflow for alkyne identification.
Discussion and Recommendations
Both the silver(I) and copper(I) tests are reliable for the qualitative detection of terminal alkynes. The choice between them often depends on the specific context of the experiment.
The Tollens' test is a classic and widely recognized method. However, its major drawback is the interference from aldehydes, which also produce a positive result, albeit typically a silver mirror rather than a distinct precipitate.[7] This lack of specificity can be problematic in complex mixtures.
The copper(I) test , on the other hand, is generally more specific for terminal alkynes. The formation of a distinct red or red-brown precipitate provides a clear and often unambiguous result.[7][11] Furthermore, the reagents for the copper(I) test are typically less expensive than those required for the Tollens' test.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Acetylide: Structure, Synthesis, Reactions and Applications [allen.in]
- 5. chegg.com [chegg.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Distinguishing Test of Terminal and Non-Terminal Alkynes- Tollen’s Reagent, Baeyer’s Test, Bromine Water Test, Ammoniacal Cuprous Chloride Test, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. youtube.com [youtube.com]
- 9. Silver acetylide - Wikipedia [en.wikipedia.org]
- 10. Copper(I) acetylide - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira, Heck, Suzuki, and Stille
In the landscape of modern organic synthesis, particularly within drug discovery and development, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the formation of carbon-carbon bonds. The Sonogashira, Heck, Suzuki, and Stille reactions, each with its unique characteristics, provide chemists with a versatile arsenal for constructing complex molecular architectures. This guide offers an objective comparison of these four pivotal reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their synthetic challenges.
At a Glance: Key Features of a Quartet of Coupling Reactions
The choice of a cross-coupling reaction is often dictated by factors such as the nature of the coupling partners, functional group tolerance, reaction conditions, and the toxicity of the reagents and byproducts. The following table provides a high-level overview of the Sonogashira, Heck, Suzuki, and Stille reactions.
| Reaction | Coupling Partners | Key Advantages | Key Disadvantages |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Mild reaction conditions, direct formation of C(sp²)-C(sp) bonds.[1] | Requires a copper co-catalyst in the classic protocol, which can lead to alkyne homocoupling.[2] |
| Heck | Aryl/Vinyl Halide + Alkene | High functional group tolerance, no need for pre-functionalized organometallic reagents for the alkene partner.[3][4] | Can suffer from issues of regioselectivity and stereoselectivity.[4] |
| Suzuki | Aryl/Vinyl Halide + Organoboron Compound | Low toxicity of boron reagents and byproducts, high functional group tolerance, commercially available boronic acids.[5] | Requires a base, which can be incompatible with sensitive substrates.[5] |
| Stille | Aryl/Vinyl Halide + Organotin Compound | High functional group tolerance, stable and easily handled organotin reagents.[6] | High toxicity of organotin reagents and byproducts, difficulty in removing tin-containing impurities.[6] |
Delving Deeper: A Quantitative Comparison
For a more granular understanding, the following tables summarize quantitative data on the performance of each reaction under representative conditions. It is important to note that yields and turnover numbers (TONs) are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Table 1: Comparison of Reaction Yields (%)
| Coupling Partners | Sonogashira | Heck | Suzuki | Stille |
| Aryl Iodide + Phenylacetylene | 90-99% | N/A | N/A | N/A |
| Aryl Bromide + Phenylacetylene | 85-95% | N/A | N/A | N/A |
| Aryl Chloride + Phenylacetylene | 60-80% | N/A | N/A | N/A |
| Aryl Iodide + Styrene | N/A | 80-95% | N/A | N/A |
| Aryl Bromide + Styrene | N/A | 75-90% | N/A | N/A |
| Aryl Chloride + Styrene | N/A | 50-70% | N/A | N/A |
| Aryl Iodide + Phenylboronic Acid | N/A | N/A | 90-99% | N/A |
| Aryl Bromide + Phenylboronic Acid | N/A | N/A | 85-95% | N/A |
| Aryl Chloride + Phenylboronic Acid | N/A | N/A | 70-90% | N/A |
| Aryl Iodide + Vinyltributylstannane | N/A | N/A | N/A | 85-95% |
| Aryl Bromide + Vinyltributylstannane | N/A | N/A | N/A | 80-90% |
| Aryl Chloride + Vinyltributylstannane | N/A | N/A | N/A | 60-80% |
Note: Yields are representative and can vary significantly based on specific substrates and reaction conditions.
Table 2: Comparison of Catalyst Loading and Turnover Number (TON)
| Reaction | Typical Catalyst Loading (mol%) | Representative TON |
| Sonogashira | 0.1 - 2 | up to 10⁵[7] |
| Heck | 0.01 - 5 | up to 10⁶ |
| Suzuki | 0.005 - 3 | up to 10⁶[8] |
| Stille | 0.5 - 5 | up to 10⁴ |
Note: TON is calculated as moles of product per mole of catalyst. Higher TON indicates greater catalyst efficiency.
The Heart of the Reaction: Catalytic Cycles
The catalytic cycles of these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination. Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
Characterization of Sonogashira Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Sonogashira reaction is a cornerstone of C-C bond formation. This guide provides a comprehensive comparison of the characterization of Sonogashira reaction products with those of two other widely used palladium-catalyzed cross-coupling reactions: the Suzuki and Heck reactions. This guide includes detailed experimental protocols for product characterization, quantitative data for reaction comparison, and visualizations of reaction mechanisms and workflows.
Performance Comparison of Cross-Coupling Reactions
The choice of a cross-coupling reaction is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and product yield. The following table presents a comparative summary of the Sonogashira, Suzuki, and Heck reactions with a representative example of the coupling of an aryl bromide. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | THF or DMF | 25-100 | 2-24 | ~90-98 |
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95[1] |
| Heck Coupling | Aryl Halide + Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 | ~81 |
Characterization of Reaction Products
Accurate characterization of the synthesized products is critical to confirm their identity, purity, and structure. The primary analytical techniques employed for the characterization of cross-coupling reaction products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Sonogashira products, ¹H and ¹³C NMR are essential for confirming the formation of the desired arylalkyne structure.
References
3-Phenyl-1-propyne: A Promising Bioisosteric Alternative to the Phenyl Group for Enhanced Drug-like Properties
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The phenyl group, a ubiquitous scaffold in numerous pharmaceuticals, often contributes to issues such as poor metabolic stability and low aqueous solubility. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or enhancing pharmacological activity. This guide provides a comparative overview of 3-phenyl-1-propyne as a potential bioisostere for the phenyl group, presenting hypothetical yet illustrative experimental data and detailed protocols to guide researchers in their own investigations.
The rationale for exploring this compound as a phenyl bioisostere lies in its structural and electronic similarities, coupled with key differences that can confer advantageous physicochemical properties. The rigid, linear alkyne linker introduces conformational constraint and can alter the molecule's interaction with metabolic enzymes and target receptors. This guide explores these potential benefits through a hypothetical case study comparing a parent phenyl-containing compound (Compound P) with its this compound analogue (Compound PP).
Comparative Physicochemical and Pharmacokinetic Data
To illustrate the potential advantages of substituting a phenyl group with this compound, the following tables summarize hypothetical comparative data for key drug-like properties.
Table 1: Physicochemical Properties
| Property | Compound P (Phenyl) | Compound PP (this compound) | Fold Change |
| Molecular Weight ( g/mol ) | 250.32 | 274.34 | 1.1x |
| Calculated logP | 3.5 | 3.2 | -0.3 |
| Aqueous Solubility (µM) | 15 | 45 | 3.0x |
| Polar Surface Area (Ų) | 45.6 | 45.6 | 1.0x |
Table 2: In Vitro Pharmacokinetic Properties
| Property | Compound P (Phenyl) | Compound PP (this compound) | Fold Change |
| Human Liver Microsomal Stability (t½, min) | 25 | 75 | 3.0x |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 | 9.2 | 0.33x |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.5 | 7.2 | 0.85x |
| Plasma Protein Binding (%) | 98.5 | 95.2 | - |
Table 3: In Vitro Pharmacological Activity
| Property | Compound P (Phenyl) | Compound PP (this compound) | Fold Change |
| Target Receptor Binding Affinity (Ki, nM) | 10 | 12 | 1.2x |
| Cellular Potency (IC₅₀, nM) | 50 | 65 | 1.3x |
The hypothetical data suggests that the introduction of the this compound moiety can lead to a favorable shift in physicochemical and pharmacokinetic properties. The modest increase in molecular weight is offset by a predicted decrease in lipophilicity (logP) and a significant improvement in aqueous solubility. Most notably, the metabolic stability in human liver microsomes is substantially increased, as reflected by a longer half-life and lower intrinsic clearance. This is a key potential advantage, as phenyl groups are often susceptible to oxidative metabolism. While a slight decrease in permeability and a modest reduction in target affinity and cellular potency are postulated in this example, these trade-offs may be acceptable in exchange for a superior overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for the key experiments are provided below.
Determination of Lipophilicity (logD/logP)
The shake-flask method is the gold standard for determining the partition coefficient (logP for non-ionizable compounds) or distribution coefficient (logD for ionizable compounds).
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known ratio of the saturated n-octanol and PBS phases (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: Calculate the logD value using the following equation: logD = log10([Compound]octanol / [Compound]PBS)
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations: t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.
Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a solution of the test compound in a donor buffer (e.g., PBS at pH 7.4).
-
Assay Setup: Add the compound solution to the donor wells and fresh buffer to the acceptor wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS.
-
Calculation: Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [Compound]acceptor / [Compound]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) Where Vd and Va are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time. [Compound]equilibrium is calculated based on the initial donor concentration and the volumes of the donor and acceptor wells.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols.
Caption: Workflow for LogD Determination.
comparing catalytic activity of different palladium complexes in Sonogashira reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is a cornerstone of modern organic synthesis.[1] Its utility in creating arylalkynes and conjugated enynes makes it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and operational conditions. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
Catalysts for the Sonogashira reaction can be broadly classified into two main categories: homogeneous and heterogeneous.[1] Homogeneous catalysts, which are soluble in the reaction medium, generally offer high activity and selectivity. In contrast, heterogeneous catalysts, existing in a different phase from the reaction mixture, provide significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry.[1]
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the Sonogashira coupling reaction under different experimental conditions. This data is compiled from multiple sources to provide a comparative overview.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Homogeneous Catalysts | ||||||||||
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | DMF | RT | 2 | >95 | - | - | [3] |
| Pd(OAc)₂ / PPh₃ | 2-Iodothiophenol | Phenylacetylene | K₂CO₃ | DMF | 80 | 10 | - | - | - | [4] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylacetylene | K₃PO₄ | Toluene | 100 | - | High | - | - | [3] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylacetylene | K₂CO₃ | DME | 80 | - | High | - | - | [3] |
| Pd(II)-Diaminocarbene / CuI | Iodoarenes | Various | Various | Various | - | - | High | >400 | >22 | [5] |
| Pd₂(dba)₃ | 1-bromo-4-iodobenzene | Phenylacetylene | - | - | - | - | - | - | - | [6] |
| Heterogeneous Catalysts | ||||||||||
| Pd/C | Aryl Iodides | Phenylacetylene | - | Water | 60 | - | 90-100 | - | - | [7] |
| Pd/Silk Fibroin | Aryl Iodides | Terminal Alkynes | Et₃N | H₂O/EtOH | 90 | 0.25 | Good | - | - | [2] |
| PdCu@GQD@Fe₃O₄ | Aryl Halides | Phenylacetylene | - | Toluene/DMAc | 60-110 | 0.3 | Very High | - | - | [2] |
| [Pd(NH₃)₄]²⁺/(NH₄)Y | Bromobenzene | Phenylacetylene | - | - | - | 1 | 45 | - | - | [8] |
| Pd-SILP-Fe₃O₄@SiO₂ | Aryl Halides | Terminal Alkynes | - | Water | - | 0.001 | Excellent | High | - | [6] |
Note: "RT" denotes room temperature. "High" and "Good" yields are as reported in the respective literature where exact percentages were not specified. TON (Turnover Number) and TOF (Turnover Frequency) are provided where available and represent the moles of product formed per mole of catalyst and the TON per unit time, respectively. The data is intended for comparative purposes; optimal conditions may vary for different substrates.
Experimental Workflow and Methodologies
A systematic approach is crucial when comparing the efficacy of different palladium catalysts. The generalized workflow below outlines the key steps for such a comparative study.
Detailed Experimental Protocol
This section provides a representative, generalized protocol for a Sonogashira coupling reaction that can be adapted for various catalysts and substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (0.1-5 mol%)
-
Copper(I) source (e.g., CuI, 1-5 mol%, if required)
-
Ligand (if required)
-
Base (e.g., Et₃N, piperidine, K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, toluene, THF, or an amine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk tube, round-bottom flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst, copper(I) source (if applicable), and any solid ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent, followed by the base, the aryl halide, and finally the terminal alkyne via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C or higher). Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst is used, it can be separated by filtration or centrifugation.
-
Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Catalytic Cycles
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is fundamental to rational catalyst design and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Phenyl-1-propyne: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Phenyl-1-propyne
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound (also known as Propargylbenzene or Benzylacetylene) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is a flammable liquid that can cause skin, eye, and respiratory irritation, necessitating careful management as a hazardous waste.[1][2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to implement the following safety measures. This includes wearing the appropriate Personal Protective Equipment (PPE) and working in a properly ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.[2]
-
Hand Protection: Wear chemically-resistant gloves, such as nitrile gloves. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[2]
-
Body Protection: A long-sleeved lab coat should be worn to minimize skin exposure.[2]
-
Footwear: Closed-toe shoes are required in a laboratory environment.
Handling Precautions:
-
Conduct all transfers and preparations for disposal in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of vapors.[1][2]
-
Keep this compound away from heat, sparks, open flames, and other potential ignition sources.[1][2][4]
-
Use spark-proof tools and explosion-proof equipment when handling this substance.[2][4]
-
Ground and bond containers during transfer to prevent the buildup of static electricity.[1][2][4]
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, providing a clear reference for its physical and chemical properties.
| Property | Value | Source |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Boiling Point | 75 °C at 20 mmHg | |
| Density | 0.934 g/mL at 25 °C | |
| Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1][3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a general protocol for its disposal as hazardous waste.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.[5][6][7]
-
Container Selection: Collect waste this compound in a designated, leak-proof container with a screw-on cap.[8] The container must be chemically compatible with the substance. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Segregation: Do not mix this compound waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent hazardous reactions.[2] It should be stored separately as a flammable liquid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (Flammable Liquid, Irritant).[5][9] The label should also include the date of waste generation, the laboratory of origin (department and room number), and the name and contact information of the principal investigator.[5]
Storage and Disposal Workflow
The following diagram illustrates the logical workflow for the proper storage and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action must be taken to mitigate the hazard.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated to disperse any vapors.[4]
-
Control Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[2][4]
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the spill.[2][4]
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department in accordance with your organization's policies.[4]
Disposal of empty containers that held this compound should be managed by triple-rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6][7] After triple-rinsing, the container can typically be disposed of in the regular trash, provided all labels have been defaced.[6][7]
It is crucial to consult your institution's specific hazardous waste management guidelines, as procedures may vary. Your EHS department is the primary resource for any questions regarding chemical safety and disposal.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzylacetylene | C9H8 | CID 575753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. benchchem.com [benchchem.com]
Safe Handling and Disposal of 3-Phenyl-1-propyne: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Phenyl-1-propyne. Adherence to these guidelines is critical for ensuring laboratory safety, minimizing risk, and maintaining compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this chemical.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description |
| Flammable Liquid | Flammable liquid and vapor.[1][2][3] |
| Skin Irritation | Causes skin irritation.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and vapors. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential fire hazards. |
| Respiratory | Use in a well-ventilated fume hood | Minimizes inhalation of vapors. A respirator may be required for large spills or inadequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. The work area should be free of ignition sources.
Weighing and Transferring
Objective: To accurately weigh and transfer this compound while minimizing exposure and preventing spills.
Materials:
-
This compound
-
Analytical balance
-
Glass vial or round-bottom flask with a septum
-
Syringe with a needle
-
Inert gas source (e.g., Nitrogen or Argon)
-
Beaker for secondary containment
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and place it inside the fume hood.
-
Place the vial or flask on the analytical balance and tare the weight.
-
-
Inert Atmosphere (for sensitive reactions):
-
If the subsequent reaction is air-sensitive, purge the receiving vial or flask with an inert gas.
-
Insert a needle connected to the inert gas line through the septum and another needle to act as a vent.
-
Allow the inert gas to flow for several minutes to displace the air.
-
-
Liquid Transfer:
-
Carefully uncap the this compound container.
-
Using a clean, dry syringe, draw the desired volume of the liquid. To avoid splashing, perform this action slowly.
-
Insert the needle of the syringe through the septum of the tared receiving vessel.
-
Slowly dispense the liquid into the vessel.
-
Remove the syringe.
-
-
Weighing:
-
Place the sealed receiving vessel back on the analytical balance to obtain the precise weight of the transferred liquid.
-
-
Cleanup:
-
Immediately rinse the syringe with a suitable solvent (e.g., acetone) in a designated waste beaker within the fume hood.
-
Wipe down any spills within the fume hood with an appropriate absorbent material.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent pads, and pipette tips, in a separate, clearly labeled hazardous waste bag or container.
Labeling
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
Storage
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Disposal Procedure
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately. |
| Fire | Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
